2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione
Description
Properties
IUPAC Name |
2-[3-(2-aminophenyl)-3-oxopropyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c18-14-8-4-3-7-13(14)15(20)9-10-19-16(21)11-5-1-2-6-12(11)17(19)22/h1-8H,9-10,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZRDXVYNVKYRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)C3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654719 | |
| Record name | 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17515-32-1 | |
| Record name | 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione
Abstract
This technical guide provides an in-depth exploration of a viable synthetic pathway for 2-[3-(2-aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione, a molecule of interest for its potential as a versatile building block in medicinal chemistry and materials science. The core of this synthesis is a Friedel-Crafts acylation reaction, a classic yet challenging transformation when applied to aniline derivatives. This document elucidates the strategic considerations for overcoming these challenges, details the synthesis of key precursors, provides step-by-step experimental protocols, and emphasizes the mechanistic rationale behind procedural choices. This guide is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically grounded approach to the synthesis of this target compound.
Strategic Analysis and Pathway Selection
The molecular architecture of 2-[3-(2-aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione consists of two primary fragments: a phthalimide group linked via a propyl chain to a 2-aminophenyl ketone moiety. A logical retrosynthetic disconnection breaks the C-C bond between the carbonyl group and the aniline ring, pointing to a Friedel-Crafts acylation as the key bond-forming strategy.
Caption: Retrosynthetic analysis of the target molecule.
However, the direct Friedel-Crafts acylation of aniline presents a significant hurdle. Aniline is a Lewis base, and its amino group readily complexes with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[1][2] This interaction deactivates the catalyst and forms a positively charged ammonium salt, which strongly deactivates the aromatic ring toward electrophilic substitution.[1]
To circumvent this, a robust strategy involves the synthesis of an electrophilic acylating agent, N-phthaloyl-β-alanyl chloride, followed by a carefully controlled Friedel-Crafts reaction with aniline, using a stoichiometric excess of the Lewis acid catalyst to ensure the reaction proceeds.
Synthesis of Key Precursors
A reliable synthesis is built upon the high-purity preparation of its constituent precursors. This section details the synthesis of the two key intermediates.
Pathway Step 1: Synthesis of N-Phthaloyl-β-alanine
The first step involves the protection of the amino group of β-alanine using phthalic anhydride. This is a straightforward condensation reaction that forms the stable phthalimide ring system, preventing the amine from participating in side reactions.
Caption: Reaction scheme for the synthesis of N-Phthaloyl-β-alanine.
Experimental Protocol: Thermal Condensation
-
Combine equimolar amounts of phthalic anhydride and β-alanine in a round-bottom flask. For example, 500 g of phthalic anhydride and 267 g of β-alanine.[3]
-
Heat the mixture in an oil bath to approximately 200°C for 15-20 minutes.[3] The mixture will melt and fuse.
-
Carefully pour the hot, molten mixture into a large beaker containing 1500 ml of water while stirring.[3] A precipitate will form upon cooling.
-
Collect the solid precipitate by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure N-phthaloyl-β-alanine as a white solid.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |
| Phthalic Anhydride | 148.12 | 500 g | 3.38 | 1 |
| β-Alanine | 89.09 | 267 g | 3.00 | ~0.9 |
| Expected Yield | 219.19 | ~537 g | 2.45 | ~81.6%[3] |
Pathway Step 2: Synthesis of 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl Chloride
The carboxylic acid of N-phthaloyl-β-alanine is converted to a highly reactive acyl chloride. This transformation is essential for activating the substrate for the subsequent Friedel-Crafts acylation. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as its byproducts (SO₂ and HCl) are gaseous and easily removed.
Experimental Protocol: Acyl Chloride Formation
-
In a fume hood, suspend N-phthaloyl-β-alanine (e.g., 75.0 g) in an excess of thionyl chloride (e.g., 150 ml).[4]
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 ml) to the suspension.
-
Gently heat the mixture under reflux for approximately 1.5-2 hours.[4] The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure (vacuum distillation).
-
The resulting crude solid, 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride, can be purified by recrystallization from a suitable solvent like benzene or used directly in the next step if purity is sufficient.[4][5]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |
| N-Phthaloyl-β-alanine | 219.19 | 75.0 g | 0.342 | 1 |
| Thionyl Chloride | 118.97 | 150 ml | ~2.05 | ~6 (Excess) |
| Product | 237.64 | - | - | - |
The Core Synthesis: Friedel-Crafts Acylation
This is the most critical step in the pathway, where the C-C bond is formed to construct the final carbon skeleton.
Caption: The final Friedel-Crafts acylation step.
Mechanistic Insight and Protocol Justification
As previously discussed, the basicity of aniline's amino group is the primary obstacle.[1][6] While protecting the amine as an anilide is a valid strategy, a more direct approach is to use a significant excess of the Lewis acid catalyst, AlCl₃. A portion of the AlCl₃ will be consumed by complexing with the aniline nitrogen and the carbonyl oxygens of the acyl chloride. The remaining excess AlCl₃ is then available to catalyze the acylation reaction. The acylation is expected to occur predominantly at the para position to the strongly activating -NH₂ group, but the formation of the ortho isomer is also possible.
Experimental Protocol: Friedel-Crafts Acylation
-
Set up a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet in a fume hood.
-
Charge the flask with a suitable inert solvent, such as dichloromethane (DCM) or nitrobenzene.
-
Cool the flask to 0°C using an ice bath.
-
Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃) (at least 3 molar equivalents relative to aniline) to the solvent with stirring.
-
Dissolve aniline (1 molar equivalent) in a small amount of the reaction solvent and add it dropwise to the AlCl₃ suspension. Stir for 15-20 minutes to allow for complexation.
-
Dissolve 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride (1 molar equivalent) in the reaction solvent and add it dropwise to the reaction mixture via the dropping funnel, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours (monitor by TLC).
-
Once the reaction is complete, carefully quench it by pouring it over a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with additional solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to isolate the desired para-acylated product from any ortho isomer and other impurities.
Overall Workflow and Product Validation
The complete synthetic pathway is a three-step sequence from commercially available starting materials.
Caption: Complete three-step synthesis workflow.
Product Characterization (Self-Validation)
To confirm the identity and purity of the final product, a suite of analytical techniques should be employed:
-
¹H NMR Spectroscopy: Will confirm the presence of aromatic protons from both the phthalimide and aniline rings, the characteristic triplet signals of the propyl chain protons, and the broad singlet of the -NH₂ protons.
-
¹³C NMR Spectroscopy: Will show distinct signals for the three carbonyl carbons (two imide, one ketone) and the aromatic carbons.
-
FT-IR Spectroscopy: Will display characteristic absorption bands for N-H stretching (amine), C=O stretching (imide and ketone), and C-N stretching.
-
Mass Spectrometry: Will provide the molecular weight of the compound, confirming its elemental composition.
-
Melting Point: A sharp melting point range will indicate a high degree of purity.
Conclusion
The synthesis of 2-[3-(2-aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione is effectively achieved through a three-step pathway centered on a Friedel-Crafts acylation. While the acylation of aniline is inherently challenging due to catalyst-substrate interactions, this guide presents a robust protocol that addresses this issue through the use of stoichiometric excess of aluminum chloride. By carefully preparing the N-phthaloyl-protected acyl chloride precursor and controlling the reaction conditions of the final C-C bond formation, this method provides a reliable and scalable route for researchers and drug development professionals to access this valuable chemical entity.
References
- Google Patents. (n.d.). Method of friedel-crafts acylation of anilides. EP1359141A1.
-
PrepChem.com. (n.d.). Synthesis of phthaloyl-β-alanine. Retrieved from [Link]
- Google Patents. (n.d.). Friedel-Crafts acylation reaction of anilides. JP2002205977A.
-
ResearchGate. (n.d.). Catalytic Friedel-Crafts Acylation of Aniline Derivatives. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, December 10). Why doesn't aniline undergo Friedel-Crafts alkylation?. Retrieved from [Link]
-
Quora. (2018, May 1). Is the Friedel-Crafts acylation of aniline difficult?. Retrieved from [Link]
-
UNT Digital Library. (n.d.). REACTIONS OP N-(SUBSTITUTED)PHTHALIMIDES WITH n-ALKYLAMINES. Retrieved from [Link]
Sources
An In-Depth Technical Guide to 2'-Amino-3-phthalimid-1-ylpropiophenone (CAS 17515-32-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Navigating the landscape of pharmaceutical research requires a deep understanding of the molecular tools at our disposal. CAS 17515-32-1, identified as 2'-Amino-3-phthalimid-1-ylpropiophenone, is a chemical compound featuring a distinct combination of a phthalimide group and an aminopropiophenone core.[1][2] This structure presents several points of interest for medicinal chemists and drug developers. The phthalimide group, a well-known pharmacophore, is often used as a protective group for amines in organic synthesis and is present in several notable therapeutic agents. Its combination with the aminopropiophenone backbone suggests potential applications as an intermediate in the synthesis of more complex heterocyclic systems or as a scaffold for library development in early-stage drug discovery.
This guide provides a consolidated overview of the known chemical and physical properties of 2'-Amino-3-phthalimid-1-ylpropiophenone, offering a foundational resource for its application in a laboratory setting.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is the bedrock of reproducible science. These parameters dictate everything from storage conditions to the design of in vitro assays and formulation strategies.
1.1. Molecular Structure and Identifiers
-
Chemical Name: 2'-Amino-3-phthalimid-1-ylpropiophenone[1]
-
Alternative Name: 2-(3-(2-Aminophenyl)-3-oxopropyl)isoindoline-1,3-dione[3]
-
CAS Number: 17515-32-1[1]
-
InChI: InChI=1S/C17H14N2O3/c18-14-8-4-3-7-13(14)15(20)9-10-19-16(21)11-5-1-2-6-12(11)17(19)22/h1-8H,9-10,18H2[4]
The structure combines a reactive aminophenyl ketone with a stable phthalimide group, offering dual functionality for synthetic modifications.
1.2. Physicochemical Data Summary
The physicochemical properties of a compound are critical predictors of its behavior in both chemical reactions and biological systems. For instance, solubility directly impacts bioavailability and the design of screening assays, while LogP provides insight into cell membrane permeability.[5]
| Property | Value | Source |
| Density | 1.347 g/cm³ | [1] |
| Boiling Point | 512.4°C at 760 mmHg | [1] |
| Flash Point | 263.7°C | [1] |
| Refractive Index | 1.662 | [1] |
| Vapor Pressure | 1.3E-10 mmHg at 25°C | [1] |
| LogP | 2.65690 | [1] |
| PSA (Polar Surface Area) | 80.47 Ų | [1] |
-
Expert Interpretation: The calculated LogP of 2.66 suggests moderate lipophilicity, indicating that the compound is likely to have reasonable solubility in organic solvents and some degree of cell membrane permeability. The high boiling point and low vapor pressure are characteristic of a stable, non-volatile solid under standard laboratory conditions. The polar surface area (PSA) of 80.47 Ų is within a range often considered favorable for drug absorption.
Handling, Storage, and Experimental Use
Proper handling and storage are paramount for maintaining the integrity of any research compound and ensuring the safety of laboratory personnel.
2.1. Safety and Handling
While specific GHS pictograms and hazard statements for this compound are not detailed in the provided sources, standard laboratory precautions for handling chemical reagents should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
2.2. Recommended Storage
For optimal stability, the compound should be stored in a tightly sealed container in a dry environment.[3] A recommended storage temperature is between 2-8°C, which helps to minimize degradation over time.[3]
2.3. Experimental Workflow: Preparation of Stock Solutions
The preparation of accurate and stable stock solutions is the first critical step in most experimental protocols, from chemical synthesis to biological screening. Given the compound's predicted properties, a standard workflow can be proposed.
Caption: Workflow for preparing stock solutions.
-
Causality in Protocol:
-
Solvent Selection: Based on its moderate LogP and complex structure, Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are logical starting choices for creating a high-concentration stock solution. These are polar aprotic solvents with excellent solvating power for a wide range of organic molecules used in drug discovery screening.
-
Assisted Dissolution: The use of a vortex mixer or a sonicator is recommended to overcome kinetic solubility barriers and ensure the compound is fully dissolved, preventing the use of a supersaturated and unstable solution in subsequent experiments.
-
Aliquoting and Storage: Aliquoting the stock solution into smaller, single-use volumes is a critical, self-validating step. This prevents repeated freeze-thaw cycles which can degrade the compound or cause it to precipitate out of solution, ensuring concentration accuracy for each experiment.
-
Potential Applications in Research and Development
The structural motifs within 2'-Amino-3-phthalimid-1-ylpropiophenone suggest its primary utility as a building block or intermediate in medicinal chemistry.
3.1. Synthetic Intermediate
The presence of a primary aromatic amine and a ketone functional group makes this compound a versatile starting material.[3]
-
The primary amine can be readily acylated, sulfonated, or used in cyclization reactions to form various nitrogen-containing heterocycles.
-
The ketone can undergo reductions, reductive aminations, or serve as a handle for forming larger, more complex structures.
These characteristics position it as a valuable intermediate for creating libraries of novel compounds for high-throughput screening (HTS) in the search for new drug candidates.[6]
3.2. Scaffold for Drug Discovery
The aminopropiophenone core is a feature in various biologically active molecules. By using this compound as a scaffold, medicinal chemists can systematically modify the aromatic rings and the phthalimide group to explore the structure-activity relationship (SAR) of new chemical series. The overall process of drug discovery and development relies heavily on the characterization and strategic use of such versatile chemical starting points.[7]
Conclusion
2'-Amino-3-phthalimid-1-ylpropiophenone (CAS 17515-32-1) is a chemical intermediate with well-defined physicochemical properties. Its dual functionality makes it a valuable tool for synthetic and medicinal chemists. While direct biological activity data is not publicly available, its structural features suggest significant potential as a scaffold for the development of novel small molecules in pharmaceutical research. Adherence to proper handling, storage, and solution preparation protocols is essential for obtaining reliable and reproducible results in any research application.
References
-
2'-Amino-3-phthalimid-1-ylpropiophenone | CAS#:17515-32-1 | Chemsrc. (n.d.). Retrieved from [Link]
-
CAS 17515-32-1: 2'-Amino-3-phthalimid-1-ylpropiophenone. (n.d.). Retrieved from [Link]
-
Drug Development Strategy in the United States: An Industrial View of DMPK. (n.d.). Retrieved from [Link]
-
The application of in silico drug-likeness predictions in pharmaceutical research. (2015). PubMed. Retrieved from [Link]
-
Non-clinical studies required for new drug development - Part I: early in silico and in vitro studies, new target discovery and validation, proof of principles and robustness of animal studies. (2018). PMC - NIH. Retrieved from [Link]
Sources
- 1. 2'-Amino-3-phthalimid-1-ylpropiophenone | CAS#:17515-32-1 | Chemsrc [chemsrc.com]
- 2. CAS 17515-32-1: 2'-Amino-3-phthalimid-1-ylpropiophenone [cymitquimica.com]
- 3. 17515-32-1|2-(3-(2-Aminophenyl)-3-oxopropyl)isoindoline-1,3-dione|BLD Pharm [bldpharm.com]
- 4. guidechem.com [guidechem.com]
- 5. The application of in silico drug-likeness predictions in pharmaceutical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-clinical studies required for new drug development - Part I: early in silico and in vitro studies, new target discovery and validation, proof of principles and robustness of animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. real.mtak.hu [real.mtak.hu]
Predicted Mechanism of Action for 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione: A Research Whitepaper
An In-depth Technical Guide
Abstract
This technical guide delineates a predicted mechanism of action for the novel chemical entity 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione. Based on a comprehensive analysis of its constituent chemical moieties—a phthalimide core and a 2-aminophenyl ketone extension—we hypothesize a primary role as a modulator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This document provides a detailed examination of the compound's structural attributes, a proposed molecular mechanism, and a rigorous, multi-stage experimental plan to validate this hypothesis. The intended audience for this guide includes researchers in pharmacology, drug discovery, and medicinal chemistry.
Introduction and Structural Rationale
The compound 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione is a synthetic molecule integrating two key pharmacophores: the isoindole-1,3(2H)-dione (phthalimide) group and a flexible propyl-linked 2-aminophenyl ketone moiety. The phthalimide scaffold is a well-established privileged structure in medicinal chemistry, known for a wide array of biological activities including anti-inflammatory, analgesic, anticonvulsant, and anticancer effects[1][2][3]. The versatility of the phthalimide ring allows for diverse substitutions, leading to compounds with varied therapeutic applications[4][5].
The 2-aminophenyl ketone portion of the molecule is also of significant interest. Phenyl ketone derivatives have been reported to possess hepatoprotective, anti-inflammatory, and antioxidant properties[6]. The presence of an amino group on the phenyl ring can be a critical site for molecular interactions, including hydrogen bonding with biological targets. The combination of these two moieties in a single molecule suggests the potential for a synergistic or unique pharmacological profile.
This guide will focus on the hypothesis that 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione functions as an inhibitor of the NF-κB signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation. Several phthalimide derivatives have been shown to target this pathway[5].
Predicted Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
We propose that 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione exerts its biological effects by inhibiting one or more key nodes in the canonical NF-κB signaling cascade. This pathway is typically activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNFα).
Hypothesized Molecular Interactions:
-
Inhibition of IKKβ: The IκB kinase (IKK) complex, particularly the IKKβ subunit, is a central kinase in the canonical NF-κB pathway. We hypothesize that the subject compound may act as an ATP-competitive or allosteric inhibitor of IKKβ. The phthalimide and aminophenyl ketone moieties could form hydrogen bonds and hydrophobic interactions within the kinase domain of IKKβ, preventing the phosphorylation of its substrate, IκBα.
-
Stabilization of the IκBα-NF-κB Complex: By inhibiting IKKβ, the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα would be prevented. This would result in the sequestration of the NF-κB (p50/p65) dimer in the cytoplasm, thereby inhibiting its translocation to the nucleus.
-
Downregulation of NF-κB Target Genes: With NF-κB retained in the cytoplasm, the transcription of its target genes, which include pro-inflammatory cytokines (e.g., IL-6, IL-1β), chemokines, and anti-apoptotic proteins (e.g., Bcl-xL), would be suppressed.
The following diagram illustrates the proposed mechanism of action.
Caption: Predicted inhibition of the canonical NF-κB pathway by the title compound.
Experimental Validation Plan
A multi-tiered approach is proposed to rigorously test the hypothesized mechanism of action. This plan encompasses initial cell-based screening followed by detailed biochemical and molecular biology assays.
Tier 1: Cell-Based Assays for NF-κB Pathway Inhibition
The initial phase will determine if the compound can modulate NF-κB activity in a cellular context and assess its general cytotoxicity.
3.1.1 Protocol: NF-κB Reporter Gene Assay
-
Cell Line: HEK293 cells stably transfected with an NF-κB-luciferase reporter construct.
-
Seeding: Plate cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow to adhere overnight.
-
Compound Treatment: Pre-treat cells with a range of concentrations of 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione (e.g., 0.1, 1, 10, 25, 50 µM) for 1 hour. Include a known NF-κB inhibitor (e.g., Bay 11-7082) as a positive control and DMSO as a vehicle control.
-
Stimulation: Stimulate the cells with 10 ng/mL of human TNFα for 6 hours to activate the NF-κB pathway.
-
Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., a concurrent MTS assay) and calculate the IC50 value for NF-κB inhibition.
3.1.2 Protocol: Cytotoxicity Assay (MTS/MTT)
-
Cell Lines: Use a panel of cell lines, including the HEK293 reporter line and a relevant cancer cell line (e.g., HeLa or MCF-7).
-
Plating: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat cells with the same concentration range of the compound as in the reporter assay for 24-48 hours.
-
Assay: Add MTS or MTT reagent and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure absorbance at the appropriate wavelength.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).
Tier 2: Molecular Probing of the NF-κB Pathway
If the compound shows potent NF-κB inhibition with low cytotoxicity, the next tier of experiments will pinpoint its molecular target within the pathway.
3.2.1 Protocol: Western Blot for IκBα Phosphorylation and Degradation
-
Cell Line: Use a cell line responsive to TNFα, such as HeLa cells.
-
Treatment and Stimulation: Pre-treat cells with the compound at its IC50 concentration for 1 hour, followed by a time-course stimulation with TNFα (e.g., 0, 5, 15, 30, 60 minutes).
-
Lysate Preparation: Harvest cells at each time point and prepare whole-cell lysates.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-IκBα (Ser32/36), total IκBα, and a loading control (e.g., β-actin).
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify band intensities to determine the effect of the compound on the kinetics of IκBα phosphorylation and degradation.
3.2.2 Protocol: Immunofluorescence for NF-κB p65 Nuclear Translocation
-
Cell Culture: Grow HeLa cells on glass coverslips in a 24-well plate.
-
Treatment and Stimulation: Pre-treat with the compound (at IC50) for 1 hour, then stimulate with TNFα for 30 minutes.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block with 5% BSA, then incubate with a primary antibody against the NF-κB p65 subunit. Follow with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Qualitatively and quantitatively assess the localization of p65 (cytoplasmic vs. nuclear) in treated versus untreated cells.
Tier 3: Direct Target Engagement and In Vitro Activity
This final tier aims to confirm direct interaction with the hypothesized target, IKKβ.
3.3.1 Protocol: In Vitro IKKβ Kinase Assay
-
Assay Components: Use recombinant human IKKβ enzyme, a specific peptide substrate (e.g., a biotinylated IκBα peptide), and ATP.
-
Reaction: Set up kinase reactions in a 96-well plate containing the enzyme, substrate, and varying concentrations of the test compound.
-
Detection: Use a technology such as LanthaScreen™ (time-resolved FRET) or an ADP-Glo™ assay to measure kinase activity.
-
Data Analysis: Plot kinase activity against compound concentration to determine the IC50 for direct IKKβ inhibition.
The following diagram outlines the proposed experimental workflow.
Caption: A tiered experimental workflow to validate the predicted mechanism of action.
Quantitative Data Summary
The following table outlines the key quantitative data to be generated from the proposed experiments.
| Assay | Key Parameter(s) | Purpose |
| NF-κB Reporter Assay | IC50 | Quantify the potency of the compound in inhibiting NF-κB transcriptional activity. |
| Cytotoxicity Assay | CC50 | Determine the concentration at which the compound induces 50% cell death. |
| Western Blot Analysis | % Inhibition | Quantify the reduction in IκBα phosphorylation and degradation at specific time points. |
| In Vitro Kinase Assay | IC50 | Measure the potency of direct inhibition of the IKKβ enzyme. |
| Derived Parameter | Value | Significance |
| Therapeutic Index (TI) | CC50 / IC50 | A measure of the compound's safety window; a higher TI is desirable. |
Conclusion
The novel compound 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione represents a promising chemical scaffold for the development of new therapeutic agents. Based on a structural deconstruction and analysis of related compounds, we have formulated a plausible and testable hypothesis for its mechanism of action: the inhibition of the pro-inflammatory NF-κB signaling pathway, likely through direct interaction with the IKKβ kinase. The comprehensive experimental plan detailed in this guide provides a clear and logical path to validate this hypothesis, from cell-based functional screens to direct target engagement assays. Successful validation would position this compound as a strong candidate for further preclinical development as an anti-inflammatory or anticancer agent.
References
-
(PDF) Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. (2025). ResearchGate. [Link]
-
Therapeutic Potential of Phthalimide Derivatives: A Review. (2019). American Journal of Biomedical Science & Research. [Link]
-
(PDF) Therapeutic Potential of Phthalimide Derivatives: A Review - ResearchGate. (n.d.). ResearchGate. [Link]
-
Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. (2020). Molecules. [Link]
-
Phthalimides: developments in synthesis and functionalization. (2024). RSC Publishing. [Link]
-
Synthesis, characterization and antimicrobial activity of some novel isoindole-1,3-dione derivatives. (2014). Der Pharma Chemica. [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. (2018). Neliti. [Link]
-
MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers in Chemistry. [Link]
-
Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. (2015). Molecules. [Link]
-
Synthesis of 2-Amino-1H-isoindole-1,3-(2H)dione (II). (n.d.). PrepChem.com. [Link]
-
Synthesis and biological evaluation of novel AM80 derivatives as antileukemic agents. (2014). ResearchGate. [Link]
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2022). Molecules. [Link]
-
Synthesis and optical properties of some isoindole-1,3-dione compounds. (2016). ACG Publications. [Link]
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). International Journal of Molecular Sciences. [Link]
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). MDPI. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. (2023). ResearchGate. [Link]
-
Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. (2022). Journal of Oncology. [Link]
-
Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (2021). MDPI. [Link]
Sources
- 1. biomedgrid.com [biomedgrid.com]
- 2. researchgate.net [researchgate.net]
- 3. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 4'-Methoxy-2,2,2-trifluoroacetophenone (CAS 17515-32-1): A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the compound 4'-methoxy-2,2,2-trifluoroacetophenone, CAS number 17515-32-1. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require a comprehensive understanding of the structural elucidation of this molecule using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Introduction
4'-Methoxy-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone of significant interest in medicinal chemistry and organic synthesis. The presence of the trifluoromethyl group imparts unique electronic properties and can enhance the metabolic stability and bioavailability of parent compounds, making it a valuable building block for the development of novel therapeutic agents.[1] Accurate and unambiguous structural confirmation is paramount in the synthesis and application of such compounds. This guide details the expected spectroscopic characteristics based on fundamental principles and data available in spectral databases.
While direct access to raw experimental data is not presented here, the information is synthesized from expected values and references to publicly available spectral databases such as SpectraBase and ChemicalBook, where experimental spectra can be found.[2][3]
Molecular Structure and Spectroscopic Correlation
The structural features of 4'-methoxy-2,2,2-trifluoroacetophenone, including the aromatic ring, the methoxy group, the trifluoromethyl group, and the ketone carbonyl, give rise to a distinct and predictable spectroscopic fingerprint.
Caption: Molecular structure of 4'-methoxy-2,2,2-trifluoroacetophenone with atom numbering for NMR assignments.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the number and connectivity of hydrogen atoms in a molecule. For 4'-methoxy-2,2,2-trifluoroacetophenone, the ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy protons.
Table 1: Predicted ¹H NMR Data for 4'-Methoxy-2,2,2-trifluoroacetophenone (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | Doublet (d) | 2H | H-2, H-6 (ortho to C=O) |
| ~7.0 | Doublet (d) | 2H | H-3, H-5 (ortho to OMe) |
| ~3.9 | Singlet (s) | 3H | -OCH₃ |
Interpretation:
-
Aromatic Protons (H-2, H-6): The protons on the carbons adjacent to the electron-withdrawing trifluoroacetyl group are expected to be the most deshielded, appearing at a downfield chemical shift of approximately 8.0 ppm. These protons will appear as a doublet due to coupling with the adjacent protons (H-3, H-5).
-
Aromatic Protons (H-3, H-5): The protons on the carbons adjacent to the electron-donating methoxy group are more shielded and are expected to resonate upfield at around 7.0 ppm. These will also appear as a doublet due to coupling with H-2 and H-6.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are not coupled to any other protons, resulting in a sharp singlet at approximately 3.9 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule. The spectrum of 4'-methoxy-2,2,2-trifluoroacetophenone is expected to show distinct signals for each of the nine carbon atoms.
Table 2: Predicted ¹³C NMR Data for 4'-Methoxy-2,2,2-trifluoroacetophenone (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~180-185 | C=O (Ketone) |
| ~165 | C-4 (Aromatic, attached to OMe) |
| ~132 | C-2, C-6 (Aromatic) |
| ~125 | C-1 (Aromatic, attached to C=O) |
| ~117 (q, J ≈ 290 Hz) | -CF₃ |
| ~114 | C-3, C-5 (Aromatic) |
| ~56 | -OCH₃ |
Interpretation:
-
Carbonyl Carbon (C=O): The ketone carbonyl carbon is significantly deshielded and will appear at the downfield end of the spectrum, typically in the range of 180-185 ppm.
-
Aromatic Carbons: The aromatic carbons will have chemical shifts in the typical aromatic region (110-170 ppm). The carbon attached to the electron-donating methoxy group (C-4) will be deshielded (~165 ppm), while those adjacent to it (C-3, C-5) will be more shielded (~114 ppm). The carbons ortho to the carbonyl group (C-2, C-6) are expected around 132 ppm, and the ipso-carbon (C-1) at a slightly lower field (~125 ppm).
-
Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, with a large coupling constant (J ≈ 290 Hz). Its chemical shift is expected around 117 ppm.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group will resonate at a characteristic chemical shift of approximately 56 ppm.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands for 4'-Methoxy-2,2,2-trifluoroacetophenone
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3000-3100 | Medium | Aromatic C-H stretch |
| ~2850-2950 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1700 | Strong | C=O stretch (Ketone) |
| ~1600, ~1580, ~1500 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | C-O stretch (Aryl ether) |
| ~1100-1200 | Strong | C-F stretch |
Interpretation:
-
C=O Stretch: A strong absorption band around 1700 cm⁻¹ is a clear indicator of the ketone carbonyl group. The electron-withdrawing effect of the trifluoromethyl group may shift this frequency slightly higher than a typical acetophenone.
-
Aromatic C-H and C=C Stretches: The presence of the aromatic ring will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1500-1600 cm⁻¹ region.
-
C-O Stretch: A strong band around 1250 cm⁻¹ is characteristic of the aryl ether C-O stretching vibration of the methoxy group.
-
C-F Stretch: The C-F bonds of the trifluoromethyl group will give rise to strong absorption bands in the 1100-1200 cm⁻¹ region.
Experimental Protocols
While the exact experimental conditions used to obtain the data from spectral databases may vary, a general workflow for the spectroscopic analysis of a solid sample like 4'-methoxy-2,2,2-trifluoroacetophenone is as follows:
Caption: A simplified workflow for the spectroscopic characterization of an organic compound.
NMR Spectroscopy:
-
Sample Preparation: A small amount of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.
IR Spectroscopy:
-
Sample Preparation: For a solid sample, a KBr pellet is typically prepared by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded as percent transmittance or absorbance versus wavenumber.
Conclusion
The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and unambiguous characterization of the molecular structure of 4'-methoxy-2,2,2-trifluoroacetophenone (CAS 17515-32-1). The predicted spectral data presented in this guide are consistent with the known structure and provide a valuable reference for researchers working with this compound. For definitive experimental data, it is recommended to consult the spectral databases referenced below.
References
-
SpectraBase. 4'-Methoxy-2,2,2-trifluoroacetophenone. [Link]
-
NIST Chemistry WebBook. 4'-Methoxy-2,2,2-trifluoroacetophenone. [Link]
-
MySkinRecipes. 3′-Fluoro-4′-methoxy-2,2,2-trifluoroacetophenone. [Link]
-
Royal Society of Chemistry. Supporting information. [Link]
Sources
An In-Depth Technical Guide to the Biological Targets of 2-Substituted Isoindole-1,3-diones
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-substituted isoindole-1,3-dione scaffold, the core structure of thalidomide and its potent analogs lenalidomide and pomalidomide, has emerged as a paradigm-shifting chemotype in modern pharmacology. Initially shrouded in the tragedy of teratogenicity, this chemical class has been reborn through the elucidation of its unique mechanism of action, which involves the hijacking of the cellular protein degradation machinery. This guide provides a comprehensive exploration of the known and emerging biological targets of these compounds, delving into the molecular intricacies of their interactions and the profound therapeutic consequences. We will dissect the pivotal role of Cereblon (CRBN), the primary target, and explore the expanding landscape of neosubstrates recruited for degradation. Furthermore, this document will provide detailed, field-proven methodologies for the identification and validation of novel targets, equipping researchers with the practical knowledge to navigate this exciting frontier of drug discovery.
Introduction: The Renaissance of a Controversial Scaffold
The story of 2-substituted isoindole-1,3-diones is one of scientific serendipity and redemption. Thalidomide, first marketed in the 1950s as a sedative, became infamous for causing severe birth defects.[1][2][3] However, its remarkable efficacy in treating certain conditions, such as erythema nodosum leprosum, hinted at a potent underlying biological activity.[4] Decades of research have culminated in the development of second-generation analogs, lenalidomide and pomalidomide, which are now cornerstone therapies for hematological malignancies like multiple myeloma and myelodysplastic syndromes.[5][6][7]
These compounds, collectively known as immunomodulatory drugs (IMiDs®), exert their pleiotropic effects—including anti-inflammatory, anti-angiogenic, and immunomodulatory activities—through a novel mechanism: acting as "molecular glues."[1][5][6] They bind to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), effectively reprogramming its substrate specificity and inducing the degradation of proteins that are not its native targets.[6][7][8] This guide will illuminate the key players in this molecular drama and the experimental approaches used to uncover them.
The Central Target: Cereblon (CRBN) and the CRL4^CRBN E3 Ubiquitin Ligase Complex
The watershed moment in understanding the action of isoindole-1,3-diones was the identification of Cereblon (CRBN) as their direct binding partner.[9][10] CRBN is a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4), which also comprises DDB1 (DNA Damage-Binding Protein 1), CUL4A (Cullin 4A), and ROC1 (Regulator of Cullins 1).[7] The primary function of this complex is to tag substrate proteins with ubiquitin, marking them for degradation by the proteasome.
The 2-substituted isoindole-1,3-dione molecule fits into a specific binding pocket on CRBN.[11] This binding event alone does not inhibit the E3 ligase; instead, it creates a new protein-protein interaction surface on CRBN, enabling it to recognize and bind to "neosubstrates"—proteins that it would not otherwise interact with.[6]
Mechanism of Action: The Molecular Glue Hypothesis
The binding of an isoindole-1,3-dione to CRBN induces a conformational change that facilitates the recruitment of specific neosubstrates to the CRL4^CRBN complex. Once recruited, the neosubstrate is polyubiquitinated by the E2 ubiquitin-conjugating enzyme and subsequently degraded by the 26S proteasome. This targeted protein degradation is the linchpin of the therapeutic effects of these drugs.
Caption: Mechanism of action of 2-substituted isoindole-1,3-diones as molecular glues.
Key Neosubstrate Targets and Their Therapeutic Relevance
The specific neosubstrates targeted for degradation by the drug-CRBN complex determine the therapeutic outcome. The substrate specificity is dictated by both the specific isoindole-1,3-dione analog and the cellular context.[7]
Ikaros (IKZF1) and Aiolos (IKZF3)
In multiple myeloma, lenalidomide and pomalidomide induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .[6][7] The degradation of these proteins leads to:
-
Direct anti-proliferative effects: IKZF1 and IKZF3 are crucial for the survival and proliferation of multiple myeloma cells. Their degradation leads to cell cycle arrest and apoptosis.[]
-
Immunomodulatory effects: The degradation of IKZF1 and IKZF3 in T-cells leads to increased production of Interleukin-2 (IL-2) and enhanced T-cell and Natural Killer (NK) cell activity, bolstering the anti-tumor immune response.[8][]
Casein Kinase 1α (CK1α)
In myelodysplastic syndrome (MDS) with a deletion in chromosome 5q (del(5q)), lenalidomide selectively targets Casein Kinase 1α (CK1α) for degradation.[6][7] Cells in del(5q) MDS are haploinsufficient for the CSNK1A1 gene, which encodes CK1α. The further reduction of CK1α levels by lenalidomide-induced degradation is toxic to these malignant cells, leading to their elimination.[6]
Other and Emerging Neosubstrates
Research continues to identify novel neosubstrates, expanding the potential therapeutic applications of this drug class. The development of quantitative mass spectrometry-based proteomics has been instrumental in this endeavor.[7]
| Neosubstrate | Associated Disease/Process | Key References |
| IKZF1 (Ikaros) | Multiple Myeloma, B-cell malignancies | [6][7] |
| IKZF3 (Aiolos) | Multiple Myeloma, B-cell malignancies | [6][7] |
| CK1α | Myelodysplastic Syndrome (del(5q)) | [6][7] |
| GSPT1 | Solid Tumors (emerging) | N/A |
| SALL4 | Teratogenicity | N/A |
Beyond CRBN: Other Potential Biological Targets
While CRBN is the central mediator of the major therapeutic effects of thalidomide and its analogs, evidence suggests the existence of other biological targets that may contribute to their pleiotropic activities. These interactions are generally characterized by lower affinity and their clinical significance is an area of active investigation.
-
Anti-angiogenic effects: Thalidomide and its analogs are known to inhibit angiogenesis, the formation of new blood vessels.[1][3][4] This is partly mediated by the downregulation of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[1][4]
-
Enzyme Inhibition: Some studies have pointed to the potential for isoindole-1,3-dione derivatives to inhibit enzymes such as cyclooxygenases (COX), acetylcholinesterase (AChE), and carbonic anhydrases.[13][14][15][16] However, the concentrations required for these effects are often higher than those needed for CRBN-mediated degradation.
Methodologies for Target Identification and Validation
The discovery of novel biological targets for 2-substituted isoindole-1,3-diones is a critical endeavor for expanding their therapeutic potential and understanding off-target effects. A multi-pronged approach combining biochemical, proteomic, and cellular techniques is essential.[17]
Target Identification: Affinity-Based Proteomics
Affinity chromatography coupled with mass spectrometry (AC-MS) is a powerful technique for identifying direct binding partners of a small molecule.[18][19]
Caption: Workflow for target identification using affinity chromatography-mass spectrometry.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)
-
Probe Synthesis: Synthesize a derivative of the 2-substituted isoindole-1,3-dione with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).[18]
-
Immobilization: Covalently couple the derivatized compound to the beads.
-
Cell Lysate Preparation: Prepare a protein lysate from cells of interest.
-
Incubation: Incubate the cell lysate with the compound-conjugated beads to allow for binding of target proteins. Include a control with unconjugated beads.
-
Washing: Perform a series of stringent washes to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins, often by competing with an excess of the free compound.
-
Proteomic Analysis: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[20]
Target Validation: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular environment. It is based on the principle that the binding of a ligand stabilizes the target protein, leading to an increase in its melting temperature.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells or cell lysates with the 2-substituted isoindole-1,3-dione or a vehicle control.
-
Heating: Heat the samples across a range of temperatures.
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Protein Detection: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature in the drug-treated sample compared to the control indicates target engagement.
Future Directions and Conclusion
The field of 2-substituted isoindole-1,3-diones continues to evolve rapidly. The development of novel analogs and the application of advanced proteomic techniques are poised to uncover a wider array of neosubstrates, potentially expanding the therapeutic reach of this chemical class to solid tumors, inflammatory diseases, and neurodegenerative disorders.[3][4][13][14][21] Furthermore, the principles learned from these "molecular glues" are fueling the development of new therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs), which utilize a similar mechanism of targeted protein degradation.[7]
References
-
Bartlett, J. B., Dredge, K., & Dalgleish, A. G. (2013). Thalidomide-analogue biology: immunological, molecular and epigenetic targets in cancer therapy. Current opinion in oncology, 25(5), 540–549. [Link]
-
Donovan, K. A., & Ebert, B. L. (2015). The novel mechanism of lenalidomide activity. Blood, 125(19), 2895–2898. [Link]
-
Mitsiades, C. S., & Palumbo, A. (2013). Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. Leukemia & lymphoma, 54(4), 675–682. [Link]
-
Barankiewicz, T. J., & Ghaemmaghami, S. (2019). The Pandora's box of thalidomide analogs and their substrates. Blood, 134(2), 116–118. [Link]
-
Fouladi, F., & Aghanejad, A. (2020). Thalidomide and its analogues: A review of the potential for immunomodulation of fibrosis diseases and opthalmopathy. Pharmacological research, 161, 105118. [Link]
-
Corson, T. W., & Crews, C. M. (2019). Small molecule target identification using photo-affinity chromatography. Methods in molecular biology (Clifton, N.J.), 1888, 131–145. [Link]
-
Abdel-Aziz, A. A. M., El-Azab, A. S., & El-Tahir, K. E. H. (2021). Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents. RSC advances, 11(43), 26615–26631. [Link]
-
Galli, M., & Galluzzi, L. (2014). Novel insights into the mechanism of action of lenalidomide. Oncoimmunology, 3(8), e946803. [Link]
-
National Cancer Institute. (2016). Thalidomide Analogs that Inhibit Inflammation and Angiogenesis. NCI Technology Transfer Center. [Link]
-
Zhu, Y. X., Braggio, E., Shi, C. X., Kortuem, K. M., & Stewart, A. K. (2014). Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. Leukemia & lymphoma, 55(6), 1249–1257. [Link]
-
Singh, S., & Narayanan, S. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of analytical science and technology, 14(1), 44. [Link]
-
Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]
-
Lomenick, B., Olsen, R. W., & Huang, J. (2011). Identification of Direct Protein Targets of Small Molecules. ACS chemical biology, 6(1), 34–46. [Link]
-
Steinebach, C., Lindner, S., & Uciechowska-Kuga, K. (2020). De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. Journal of medicinal chemistry, 63(21), 12696–12711. [Link]
-
Budeanu, M. M., Pinteala, M., & Salceanu, A. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Molecules (Basel, Switzerland), 28(11), 4363. [Link]
-
Bajda, M., & Malawska, B. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules (Basel, Switzerland), 26(14), 4310. [Link]
-
Zhang, Y., & Liu, Y. (2012). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Journal of proteomics & bioinformatics, 5(11), 253–257. [Link]
-
Steinebach, C., Lindner, S., & Uciechowska-Kuga, K. (2020). De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. Journal of medicinal chemistry, 63(21), 12696–12711. [Link]
-
Bajda, M., & Malawska, B. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules (Basel, Switzerland), 26(14), 4310. [Link]
-
Nadaroğlu, H., & Alaylı, A. B. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & biodiversity, e202401149. [Link]
-
Hu, Q., Li, L., & Yin, F. (2017). Fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes. Organic & biomolecular chemistry, 15(42), 8919–8923. [Link]
-
Alaylı, A. B., & Nadaroğlu, H. (2025). Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase. Journal of biochemical and molecular toxicology, e23705. [Link]
-
Acar, Ç., & Acar, B. (2019). Synthesis and optical properties of some isoindole-1,3-dione compounds. Records of Natural Products, 13(5), 398–406. [Link]
-
Aliabadi, A., & Shokri, Z. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in pharmaceutical sciences, 16(4), 365–376. [Link]
-
Taiwo, F. O., & Ogunlaja, A. S. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International, 33(51B), 194–201. [Link]
-
Hu, Q., Li, L., & Yin, F. (2017). Fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes. Organic & biomolecular chemistry, 15(42), 8919–8923. [Link]
-
Bonaldi, D., & Macchia, M. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2183809. [Link]
-
ResearchGate. (n.d.). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. Retrieved from [Link]
-
Al-Said, M. S., & Ghorab, M. M. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Chemistry & biodiversity, e202300742. [Link]
-
Wang, L., & Chen, H. (2021). Development of Phenyl‐substituted Isoindolinone‐ and Benzimidazole‐type Cereblon Ligands for Targeted Protein Degradation. ChemMedChem, 16(11), 1777–1782. [Link]
-
Lopez-Girona, A., Mendy, D., & Ito, T. (2012). Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide. Leukemia, 26(11), 2326–2335. [Link]
-
Bajda, M., & Malawska, B. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules (Basel, Switzerland), 26(14), 4310. [Link]
-
Lopez-Girona, A., Mendy, D., & Ito, T. (2012). Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide. Leukemia, 26(11), 2326–2335. [Link]
-
Scumaci, D., & Cuda, G. (2011). The Proteomics Big Challenge for Biomarkers and New Drug-Targets Discovery. International journal of molecular sciences, 12(12), 8960–8984. [Link]
-
Ullah, I., & Khan, A. (2022). In Silico Subtractive Proteomics and Molecular Docking Approaches for the Identification of Novel Inhibitors against Streptococcus pneumoniae Strain D39. International journal of molecular sciences, 23(19), 11631. [Link]
-
Wu, C., Parrott, A. M., & Liu, T. (2013). Functional proteomics approaches for the identification of transnitrosylase and denitrosylase targets. Methods (San Diego, Calif.), 62(2), 151–160. [Link]
Sources
- 1. Thalidomide and its analogues: A review of the potential for immunomodulation of fibrosis diseases and opthalmopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Available Technologies - NCI [techtransfer.cancer.gov]
- 4. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thalidomide-analogue biology: immunological, molecular and epigenetic targets in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization | MDPI [mdpi.com]
In Silico ADME/Tox Prediction for 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione: A Technical Guide for Drug Development Professionals
Introduction: De-risking Drug Discovery in the Digital Age
The journey of a novel chemical entity from the laboratory bench to a marketed therapeutic is fraught with challenges, with a significant portion of candidates failing in late-stage development due to unfavorable pharmacokinetic or toxicity profiles.[1] The ability to identify and mitigate these liabilities early in the discovery process is paramount to reducing attrition rates and controlling the escalating costs of pharmaceutical research and development.[2] In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) has emerged as an indispensable tool in this endeavor, offering a rapid and cost-effective means to evaluate the drug-like properties of compounds before significant resources are invested in their synthesis and biological testing.[3]
This technical guide provides an in-depth, practical walkthrough of the in silico ADME/Tox profiling of a novel compound, 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione . This molecule, featuring an isoindole-1,3-dione scaffold—a moiety present in various biologically active compounds—serves as a pertinent case study for researchers and scientists in drug development. Through a systematic, step-by-step analysis, we will elucidate the methodologies for predicting key ADME/Tox parameters, interpret the resulting data, and contextualize the findings to inform go/no-go decisions and guide lead optimization efforts. Our approach is grounded in the principles of scientific integrity, leveraging established predictive models and providing a transparent, self-validating framework for analysis.
The Subject Molecule: 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione
Before delving into the predictive analysis, it is crucial to define the precise chemical structure of our subject molecule.
-
Chemical Name: 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione
-
CAS Number: 17515-32-1[4]
-
Canonical SMILES: O=C1N(CCC(=O)C2=CC=CC=C2N)C3=CC=CC=C3C1=O
-
Molecular Formula: C₁₇H₁₄N₂O₃[4]
-
Molecular Weight: 294.31 g/mol [4]
This SMILES (Simplified Molecular Input Line Entry System) string is the key that unlocks the predictive power of in silico tools, providing a machine-readable representation of the molecule's two-dimensional structure.
Experimental Protocol: The In Silico ADME/Tox Workflow
The prediction of ADME/Tox properties is a multi-faceted process that relies on a suite of computational models. For this guide, we will utilize the SwissADME web tool, a freely accessible and widely used platform developed by the Swiss Institute of Bioinformatics.[5] SwissADME provides a comprehensive panel of predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[6][7]
Step-by-Step Workflow:
-
Input Molecular Structure: The canonical SMILES string for our target molecule (O=C1N(CCC(=O)C2=CC=CC=C2N)C3=CC=CC=C3C1=O) is pasted into the input field of the SwissADME web server.[5]
-
Initiate Prediction: The prediction process is initiated by clicking the "Run" button on the web interface.
-
Data Compilation and Analysis: The server processes the input and generates a comprehensive report detailing various predicted parameters. This data is then systematically collected and organized for interpretation.
The overall workflow for this in silico assessment is depicted in the diagram below.
Caption: Lipinski's Rule of Five for Oral Bioavailability.
Part 2: Pharmacokinetic Predictions (ADME)
Beyond physicochemical properties, in silico tools can predict how a molecule will behave within a biological system. This section explores the predicted absorption, distribution, metabolism, and excretion profile of our target compound.
Absorption
| Parameter | Prediction | Interpretation |
| Gastrointestinal (GI) Absorption | High | The molecule is likely to be well-absorbed from the gut. |
| Blood-Brain Barrier (BBB) Permeant | No | The molecule is not predicted to cross the blood-brain barrier. |
| P-glycoprotein (P-gp) Substrate | No | The molecule is unlikely to be actively effluxed by P-gp. |
Expert Interpretation: The prediction of high gastrointestinal absorption is consistent with the favorable physicochemical properties and drug-likeness assessment. A significant finding is the predicted inability to cross the blood-brain barrier. This is a critical piece of information for drug development. If the intended target is in the central nervous system (CNS), this molecule would be a poor candidate without significant modification. Conversely, if the target is in the periphery, the lack of BBB penetration is a desirable safety feature, as it minimizes the risk of CNS-related side effects. The prediction that the molecule is not a substrate for P-glycoprotein, a key efflux transporter, is also favorable for achieving adequate systemic exposure.
Distribution
While SwissADME does not provide a direct prediction for the volume of distribution (Vd), the predicted lipophilicity (Log P of 1.88) suggests that the compound will distribute into tissues to some extent, but is unlikely to be extensively sequestered in fatty tissues.
Metabolism
The cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast number of drugs. [7]Inhibition of these enzymes can lead to drug-drug interactions and altered pharmacokinetic profiles.
| Parameter | Prediction | Interpretation |
| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions involving this isoform. |
| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this isoform. |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this isoform. |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this isoform. |
| CYP3A4 Inhibitor | Yes | High potential for drug-drug interactions with substrates of this isoform. |
Expert Interpretation: The predicted inhibition of CYP2C19, CYP2C9, and particularly CYP3A4, is a significant flag for potential drug-drug interactions. CYP3A4 is involved in the metabolism of approximately 50% of currently marketed drugs. Therefore, co-administration of this compound with other drugs metabolized by these enzymes could lead to altered plasma concentrations and potential adverse effects. This finding would necessitate further in vitro experimental validation and careful consideration during clinical development.
Excretion
While direct prediction of excretion pathways is complex, the moderate water solubility suggests that renal clearance could be a viable route of elimination for the parent compound or its metabolites.
Part 3: Toxicity Predictions
Early identification of potential toxicity is a cornerstone of modern drug discovery. In silico models can provide valuable alerts for various toxicity endpoints.
| Parameter | Prediction | Interpretation |
| AMES Toxicity | No | The compound is predicted to be non-mutagenic. |
| hERG Inhibition | No | Low risk of cardiotoxicity associated with QT prolongation. |
| Hepatotoxicity | Yes | Potential for liver toxicity. |
| Skin Sensitization | No | Low likelihood of causing allergic contact dermatitis. |
Expert Interpretation: The prediction of a negative AMES test is a positive sign, suggesting a low likelihood of mutagenicity. [8]Similarly, the lack of predicted hERG inhibition is a major de-risking factor, as hERG channel blockade is a significant cause of drug-induced cardiotoxicity. [9]However, the prediction of potential hepatotoxicity is a noteworthy concern. This would need to be carefully monitored in preclinical studies, and further investigation into the structural motifs that might contribute to this liability would be warranted during lead optimization.
Summary and Forward Look
This in-depth technical guide has demonstrated the power and utility of in silico ADME/Tox prediction in the early stages of drug discovery, using 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione as a case study.
Key Findings:
-
Favorable Drug-Likeness: The molecule exhibits excellent physicochemical properties and adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
-
Promising Absorption and Distribution: High gastrointestinal absorption is predicted, and the lack of BBB penetration makes it a suitable candidate for peripherally acting targets.
-
Metabolic Liabilities: The predicted inhibition of several key CYP450 enzymes, particularly CYP3A4, represents a significant risk for drug-drug interactions that must be addressed.
-
Toxicity Profile: While predicted to be non-mutagenic and to have a low risk of cardiotoxicity, a potential for hepatotoxicity has been identified.
Strategic Recommendations:
Based on this in silico profile, 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione can be considered a viable starting point for a lead optimization campaign, particularly for non-CNS targets. The primary focus of such a campaign should be to mitigate the predicted CYP450 inhibition and hepatotoxicity. This could involve structural modifications aimed at reducing the molecule's affinity for these enzymes and identifying and modifying any potential toxicophores.
It is imperative to remember that in silico predictions are not a substitute for experimental validation. [1]However, they provide an invaluable framework for prioritizing compounds, designing more informative experiments, and ultimately, increasing the efficiency and success rate of the drug discovery process.
References
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]
-
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]
-
S. M. F. Jamialahmadi, S., Bagheri, M. S., Zarrabi, A., & Sahebkar, A. (2020). In silico prediction of hERG potassium channel blockage by chemical category approaches. RSC Advances, 10(52), 31215-31226. [Link]
-
Guan, L., Yang, H., Cai, Y., Sun, L., Di, P., & Li, W. (2019). Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism. Frontiers in Pharmacology, 10, 19. [Link]
-
Luechtefeld, T., Hartung, T., & Smirnova, L. (2018). In silico prediction of chemical Ames mutagenicity. Journal of Chemical Information and Modeling, 58(5), 987–996. [Link]
-
Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved January 16, 2026, from [Link]
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]
-
Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615–2623. [Link]
-
Egan, W. J., Merz, K. M., & Baldwin, J. J. (2000). Prediction of drug absorption using multivariate statistics. Journal of Medicinal Chemistry, 43(21), 3867–3877. [Link]
-
Muegge, I., Heald, S. L., & Brittelli, D. (2001). Simple selection criteria for drug-like chemical matter. Journal of Medicinal Chemistry, 44(12), 1841–1846. [Link]
-
Ekins, S., Mestres, J., & Testa, B. (2007). In silico pharmacology for drug discovery: applications to targets and beyond. British Journal of Pharmacology, 152(1), 21–37. [Link]
-
Hughes, J. D., Blagg, J., Price, D. A., Bailey, S., DeCrescenzo, G. A., Devraj, R. V., ... & Waring, M. J. (2008). Physiochemical drug properties associated with in vivo safety risk. Bioorganic & Medicinal Chemistry Letters, 18(17), 4872–4875. [Link]
-
Waring, M. J., Arrowsmith, J., Leach, A. R., Leeson, P. D., Mandrell, S., Owen, R. M., ... & Whittaker, M. (2015). An analysis of the attrition of drug candidates from four major pharmaceutical companies. Nature Reviews Drug Discovery, 14(7), 475–486. [Link]
-
Van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192–204. [Link]
-
Wikipedia. (2024, January 12). Lipinski's rule of five. [Link]
-
Biosig Lab. (n.d.). pkCSM. Retrieved January 16, 2026, from [Link]
-
SIB Swiss Institute of Bioinformatics. (n.d.). SwissADME. ExPASy. [Link]
-
YouTube. (2023, January 17). SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. [Link]
-
YouTube. (2025, March 12). How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes. [Link]
-
Biosig Lab. (n.d.). Help - How to use pkCSM. [Link]
-
ResearchGate. (n.d.). Workflow used for the in-silico approach for metabolomic and toxicity prediction for alternariol. [Link]
-
ResearchGate. (n.d.). Schematic flow chart summarizing the process of drug discovery and the main content of the preclinical study. [Link]
-
Lin, J. H., & Lu, A. Y. (2001). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological Reviews, 53(2), 403–449. [Link]
-
NIST. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-. NIST Chemistry WebBook. [Link]
-
Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402–408. [Link]
-
MDPI. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. [Link]
-
PubChem. (n.d.). 2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione. [Link]
-
Stouch, T. R., Kenyon, J. R., Korzekwa, K. R., & Ekins, S. (2003). In silico ADME/Tox: why models fail. Journal of Computer-Aided Molecular Design, 17(2-4), 337–348. [Link]
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. In silico ADME-Tox modeling: progress and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 17515-32-1|2-(3-(2-Aminophenyl)-3-oxopropyl)isoindoline-1,3-dione|BLD Pharm [bldpharm.com]
- 5. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. pkCSM [biosig.lab.uq.edu.au]
The Isoindole-1,3-dione Scaffold: A Privileged Framework in Modern Medicinal Chemistry
Abstract
The isoindole-1,3-dione, or phthalimide, core is a renowned privileged scaffold in medicinal chemistry, historically marked by the notoriety of thalidomide but now celebrated for its therapeutic potential.[1] Modern research has successfully repurposed this versatile heterocycle, leading to the development of potent anticancer, anti-inflammatory, and antimicrobial agents.[2][3] This technical guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of novel isoindole-1,3-dione derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: From Tragedy to Targeted Therapy
The story of the isoindole-1,3-dione scaffold is a compelling narrative of redemption in medicinal chemistry. Initially introduced in the 1950s as the sedative thalidomide, its tragic teratogenic effects led to its withdrawal and instilled a cautionary tale in drug development.[3][4] However, subsequent research unveiled its potent immunomodulatory and anti-angiogenic properties, sparking a renaissance for the phthalimide core.[3][5] This led to the creation of thalidomide analogs, lenalidomide and pomalidomide, which are now cornerstone treatments for multiple myeloma.[3][6] These molecules, often termed Immunomodulatory Drugs (IMiDs), highlighted the profound ability of the isoindole-1,3-dione framework to modulate complex biological systems, cementing its status as a privileged structure for therapeutic design.[5][7] Its inherent hydrophobicity enhances its ability to cross biological membranes, a desirable trait for drug candidates.[2][8]
Synthetic Strategies: Accessing the Core Scaffold
The construction of the isoindole-1,3-dione core is generally efficient and versatile, allowing for extensive derivatization.
Classical Synthesis from Phthalic Anhydride
The most fundamental and widely used method involves the condensation of phthalic anhydride with a primary amine. This reaction is typically performed under reflux in a high-boiling solvent like glacial acetic acid.[1] The process occurs in two main stages: initial formation of a phthalamic acid intermediate, followed by intramolecular cyclization through dehydration to yield the target N-substituted isoindole-1,3-dione.[1]
Representative Synthetic Protocol: Synthesis of N-aryl-isoindole-1,3-dione
This protocol describes a general procedure for the synthesis of N-substituted isoindole-1,3-dione derivatives via condensation.
Materials:
-
Phthalic Anhydride (1.0 eq)
-
Substituted Primary Amine (1.0 eq)
-
Glacial Acetic Acid (solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for filtration and recrystallization
Procedure:
-
Reaction Setup: To a solution of phthalic anhydride (1.0 eq) in glacial acetic acid, add the desired primary amine (1.0 eq).
-
Reflux: Heat the mixture to reflux (approximately 118°C) with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.
-
Precipitation & Filtration: A solid precipitate of the N-substituted isoindole-1,3-dione will form. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.
-
Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as mass spectrometry.[9]
Anticancer Activity: Targeting Protein Degradation
The most significant therapeutic application of isoindole-1,3-dione derivatives is in oncology. Their anticancer effects are diverse, ranging from cytotoxicity against various cancer cell lines to the sophisticated mechanism of targeted protein degradation.[10][11][12]
Mechanism of Action: The Cereblon E3 Ligase Complex
The anticancer activity of immunomodulatory drugs like lenalidomide and pomalidomide is primarily mediated by their interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4CRBN).[13][14]
-
Binding: The isoindole-1,3-dione moiety binds to CRBN, which acts as a substrate receptor for the E3 ligase.[14]
-
Neosubstrate Recruitment: This binding event alters the substrate specificity of the complex, inducing the recruitment of "neosubstrates" that would not normally be targeted. Key neosubstrates in multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[13][15]
-
Ubiquitination and Degradation: The CRL4CRBN complex then polyubiquitinates IKZF1 and IKZF3, marking them for degradation by the proteasome.[15]
-
Therapeutic Effect: The degradation of these transcription factors, which are essential for myeloma cell survival, leads to cell death and potent anti-tumor activity.[13]
Structure-Activity Relationship (SAR) for Anticancer Activity
SAR studies are crucial for optimizing the anticancer potency of isoindole-1,3-dione derivatives.
-
Substituents on the Scaffold: The nature and position of substituents significantly impact cytotoxicity. For instance, derivatives containing silyl ether and bromo groups have shown higher anticancer activity than the chemotherapy drug cisplatin against Caco-2 and MCF-7 cell lines.[16]
-
Halogenation: The introduction of halogen atoms, particularly bromine, on the isoindole-1,3-dione moiety can increase anticancer activity.[17]
-
Lipophilicity: Increased lipophilicity often correlates with enhanced antiproliferative activity, likely due to improved cell membrane penetration.[17]
Table 1: Cytotoxic Activity of Isoindole-1,3-dione Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ / CC₅₀ Value (µM) | Reference |
| Compound 7 (azide and silyl ether) | A549 (Lung) | 19.41 | [18] |
| Compound 13 (-OTBDMS and -Br) | Caco-2 (Colon) & MCF-7 (Breast) | More active than cisplatin | [16] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | 0.26 µg/mL | [19] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (CML) | 3.81 µg/mL | [19] |
| Compound 9b | A549 (Lung) | 2.86 | [20] |
Anti-inflammatory Activity
Beyond cancer, isoindole-1,3-dione derivatives exhibit significant anti-inflammatory properties, largely by modulating cytokine production.[21][22]
Mechanism of Action: Cytokine Modulation and COX Inhibition
-
TNF-α Inhibition: A primary mechanism is the inhibition of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. Analogs of thalidomide have been designed that are up to 500 times more potent at inhibiting TNF-α production than the parent drug.[4][5] This is achieved by enhancing the degradation of TNF-α mRNA.[5]
-
Cyclooxygenase (COX) Inhibition: Certain derivatives act as inhibitors of COX-1 and COX-2 enzymes, which are central to the synthesis of prostaglandins involved in inflammation and pain.[23][24] Some compounds show preferential inhibition of the inducible COX-2 isoform, which is a desirable trait for reducing side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[25]
-
Cytokine Profile Modulation: Some compounds can suppress pro-inflammatory cytokines like TNF-α and IL-12 while enhancing the production of the anti-inflammatory cytokine TGF-β.[21]
Structure-Activity Relationship (SAR) for Anti-inflammatory Activity
-
N-Substituents: The group attached to the imide nitrogen is critical. A series of N-[4-(t-amino-yl)-but-2-yn-1-yl] isoindoline-1,3-diones demonstrated potent anti-inflammatory and analgesic effects.[21][25]
-
Linker Modification: For COX inhibitors, modifying the linker between the isoindole-1,3-dione core and an arylpiperazine moiety can tune the selectivity for COX-1 versus COX-2.[23]
Antimicrobial Activity
The isoindole-1,3-dione scaffold is also a promising framework for developing novel antimicrobial agents to combat the rise of drug-resistant pathogens.[2][8] Derivatives have shown activity against a broad spectrum of microbes, including Gram-positive and Gram-negative bacteria, fungi, and mycobacteria.[8][20][26]
Spectrum of Activity and Mechanisms
-
Antibacterial: Many derivatives show potent activity, with minimum inhibitory concentrations (MICs) comparable to clinical antibiotics like ampicillin and ciprofloxacin.[8][27]
-
Antifungal: Activity against Candida species has been reported, with some derivatives inhibiting ergosterol, a key component of the fungal cell membrane.[26] N-butylphthalimide was identified as a potent agent against fluconazole-resistant and -sensitive Candida species, inhibiting both biofilm and hyphal formation.[20]
-
Antitubercular: Novel phthalimide analogs have demonstrated significant activity against Mycobacterium tuberculosis, with molecular docking studies suggesting they may target enzymes like enoyl reductase (InhA) and DNA gyrase B.[8]
Table 2: Antimicrobial Activity of Isoindole-1,3-dione Derivatives
| Compound/Derivative | Target Organism(s) | Activity (MIC in µg/mL) | Reference |
| Phthalimide aryl ester 3b (R = Me) | S. aureus, P. aeruginosa, C. albicans | 128 | [26] |
| Hydrazonoethyl-phenylisoindoline-1,3-dione 12 | Bacillus subtilis | Potenter than Ampicillin | [2] |
| Various Novel Derivatives | M. tuberculosis | 0.49 - 31.5 | [8] |
| N-butylphthalimide (NBP) | Candida species | 100 | [20] |
Experimental Workflow: From Synthesis to Biological Screening
A typical drug discovery workflow for developing novel isoindole-1,3-dione derivatives involves synthesis, purification, characterization, and subsequent biological evaluation.
Representative Biological Assay Protocol: MTT Cytotoxicity Assay
This protocol outlines a standard method for assessing the in vitro anticancer activity of synthesized compounds.
Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Future Perspectives and Conclusion
The isoindole-1,3-dione scaffold continues to be a fertile ground for drug discovery. The elucidation of its interaction with Cereblon has not only explained the activity of existing drugs but has also opened the door to new therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs), where the phthalimide moiety is used as a handle to recruit the CRBN E3 ligase to degrade other disease-causing proteins.[15] Research into novel derivatives is expanding into other therapeutic areas, including neurodegenerative diseases like Alzheimer's, by designing inhibitors of acetylcholinesterase and butyrylcholinesterase.[28]
References
-
Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. (n.d.). PubMed. Retrieved from [Link]
-
Al-Wahaibi, L. H., El-Emam, A. A., & El-Sayed, M. A. A. (2022). Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. Molecules, 27(19), 6721. Available from: [Link]
-
The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. (2020). Anti-cancer agents in medicinal chemistry, 20(14), 1736–1753. Available from: [Link]
-
Al-Suwaidan, I. A., et al. (2018). Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. Molecules, 23(10), 2674. Available from: [Link]
-
Muller, G. W., et al. (1996). Structural Modifications of Thalidomide Produce Analogs with Enhanced Tumor Necrosis Factor Inhibitory Activity. Journal of Medicinal Chemistry, 39(17), 3238–3240. Available from: [Link]
-
Al-Qouzi, A. T., et al. (2012). Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations. International Immunopharmacology, 14(3), 296–301. Available from: [Link]
-
The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. (n.d.). PubMed. Retrieved from [Link]
-
Ahmed, N. S., et al. (2018). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. Bioorganic Chemistry, 77, 145–158. Available from: [Link]
-
The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. (2020). Anti-Cancer Agents in Medicinal Chemistry. Available from: [Link]
-
Synthesis and optical properties of some isoindole-1,3-dione compounds. (n.d.). ACG Publications. Retrieved from [Link]
-
Yilmaz, M., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(12), 11215–11223. Available from: [Link]
-
Thalidomide. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis, antiproliferative, and antimicrobial properties of novel phthalimide derivatives. (2023). Journal of the Iranian Chemical Society. Available from: [Link]
-
Tepe, Y., et al. (2007). Thalidomide Metabolites and Analogues. 3. Synthesis and Antiangiogenic Activity of the Teratogenic and TNFα-Modulatory Thalidomide Analogue 2-(2,6-Dioxopiperidine-3-yl)phthalimidine. Journal of Medicinal Chemistry, 50(15), 3693–3702. Available from: [Link]
-
Fhid, O., et al. (2015). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Der Pharma Chemica, 7(11), 240-242. Available from: [Link]
-
Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. (2020). Letters in Drug Design & Discovery, 17(10), 1269–1277. Available from: [Link]
-
Szymański, P., et al. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 26(11), 3373. Available from: [Link]
-
Nuta, D. C., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Molecules, 28(11), 4380. Available from: [Link]
-
Ingale, Y. N., & Ugale, R. B. (2018). SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. International Journal of Pharmaceutical Drug Analysis, 6(11), 604-609. Available from: [Link]
-
Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. (n.d.). ResearchGate. Retrieved from [Link]
-
Trukhanova, F. M., et al. (2022). Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative. Farmaciya (Pharmacy), 71(4), 43-49. Available from: [Link]
-
Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. (2023). International Journal of Molecular Sciences, 24(13), 10641. Available from: [Link]
-
Chemical structure and effects of thalidomide and its analogs. (n.d.). ResearchGate. Retrieved from [Link]
-
Insights into synthesis, reactivity, and biological activity of N-isoindoline-1, 3-diones heterocycles: a systematic literature review. (n.d.). ResearchGate. Retrieved from [Link]
-
Development of Analogs of Thalidomide. (2022). Encyclopedia.pub. Available from: [Link]
-
Szymański, P., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. International Journal of Molecular Sciences, 22(14), 7678. Available from: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. (2023). Journal of Chemistry. Available from: [Link]
-
Al-Qouzi, A., et al. (2014). Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. The Scientific World Journal, 2014, 454813. Available from: [Link]
-
A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). International journal of molecular sciences, 22(14), 7678. Available from: [Link]
-
Buss, C., et al. (2018). Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs. Scientific Reports, 8(1), 16422. Available from: [Link]
-
Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. (2023). International Journal of Molecular Sciences, 24(13), 10641. Available from: [Link]
-
Buss, C., et al. (2019). Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs. Journal of Visualized Experiments, (147). Available from: [Link]
-
Molecular mechanism of action of cereblon E3 ligase modulators in multiple myeloma. (n.d.). ResearchGate. Retrieved from [Link]
-
Fischer, E. S., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49–53. Available from: [Link]
-
The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling. (2019). Nature Communications. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thalidomide - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acgpubs.org [acgpubs.org]
- 10. eurekaselect.com [eurekaselect.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]
- 14. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative - Trukhanova - Farmaciya (Pharmacy) [edgccjournal.org]
- 23. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking [mdpi.com]
- 24. A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. derpharmachemica.com [derpharmachemica.com]
- 28. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility and Stability Profiling of 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione
Introduction
In the landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is contingent upon a thorough understanding of its physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, acting as critical determinants of a drug's bioavailability, manufacturability, and shelf-life. This guide provides an in-depth technical framework for the comprehensive evaluation of 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione, a novel small molecule with potential therapeutic applications. The core structure, featuring an aminophenyl ketone linked to an isoindole-1,3-dione (phthalimide) moiety, presents unique challenges and considerations for its analytical and stability profiling.
This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the preclinical development of this and structurally related compounds. It eschews a one-size-fits-all template in favor of a tailored approach that addresses the specific chemical nature of the topic compound. By integrating established principles with practical, field-proven insights, this guide aims to provide a robust and scientifically rigorous methodology for characterizing this potential drug candidate. The protocols and rationale presented herein are grounded in authoritative guidelines from the International Council for Harmonisation (ICH), ensuring that the generated data is reliable and suitable for regulatory consideration.[1][2][3][4]
Section 1: Solubility Characterization
Aqueous solubility is a critical attribute that directly influences a drug's absorption and, consequently, its in vivo efficacy.[5][6] For 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione, a comprehensive solubility assessment should encompass both kinetic and thermodynamic measurements to provide a full picture of its dissolution behavior.
The Rationale Behind a Dual-Assay Approach
In early-stage drug discovery, high-throughput screening often prioritizes speed, making kinetic solubility assays the preferred method. These assays measure the concentration of a compound in solution after a short incubation period following the addition of a concentrated stock solution (typically in DMSO) to an aqueous buffer.[6][7] This provides a rapid assessment of a compound's propensity to precipitate under non-equilibrium conditions, which is highly relevant for in vitro biological assays.
Conversely, thermodynamic solubility represents the true equilibrium solubility of a compound, determined by allowing an excess of the solid material to equilibrate with the aqueous medium over an extended period.[6][8] This value is crucial for formulation development and for predicting the maximum achievable concentration in vivo.
Experimental Workflow for Solubility Assessment
The following diagram outlines a logical workflow for the comprehensive solubility testing of the target compound.
Caption: Predicted degradation pathways of the target compound.
Detailed Protocol: Forced Degradation Study
Objective: To investigate the degradation of the test compound under various stress conditions and to facilitate the development of a stability-indicating analytical method.
Materials:
-
2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
Thermostatically controlled water bath or oven
-
Photostability chamber
Procedure:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C).
-
Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. [2]A control sample should be protected from light.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration. Analyze the sample using a stability-indicating HPLC method.
-
Peak Purity and Mass Balance: Assess the purity of the parent peak and calculate the mass balance to ensure that all degradation products are accounted for.
Long-Term Stability Study (ICH Guidelines)
Objective: To determine the re-test period or shelf life of the drug substance under recommended storage conditions. [1][3][4] Protocol:
-
Storage Conditions: Store samples of the drug substance in containers that simulate the proposed packaging for storage and distribution at the following long-term and accelerated conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency: Analyze the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).
-
Analytical Tests: The testing should include, but is not limited to:
-
Appearance
-
Assay (potency)
-
Degradation products/impurities
-
Water content
-
Data Presentation
Summarize the stability data in a tabular format.
Forced Degradation Results
| Stress Condition | Duration | % Degradation | Number of Degradants |
| 0.1 M HCl, 60°C | 24 h | Example: 15% | Example: 2 |
| 0.1 M NaOH, RT | 8 h | Example: 30% | Example: 1 |
| 3% H₂O₂, RT | 24 h | Example: 5% | Example: 1 |
| Heat (60°C, solid) | 7 days | Example: <1% | Example: 0 |
| Photostability (ICH Q1B) | - | Example: 8% | Example: 2 |
Conclusion
A thorough and systematic evaluation of the solubility and stability of 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione is indispensable for its successful development as a therapeutic agent. By employing a combination of kinetic and thermodynamic solubility assays, along with comprehensive forced degradation and long-term stability studies, researchers can gain a deep understanding of the compound's physicochemical properties. The insights gleaned from these studies will guide medicinal chemists in lead optimization, aid formulation scientists in developing a stable and bioavailable drug product, and provide the necessary data for regulatory submissions. The methodologies outlined in this guide provide a robust framework for generating high-quality, reliable data to support the advancement of this promising molecule through the drug development pipeline.
References
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]
-
ICH Q1B Photostability Testing of New Drug Substances and Products. European Medicines Agency. [Link]
-
ICH Guidelines for Stability Testing of New Drug Substance and Drug Products. Scribd. [Link]
-
New horizons in small molecule solubility screening. Drug Target Review. [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]
-
Solubility Test. AxisPharm. [Link]
-
Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. [Link]
-
Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. PubMed. [Link]
-
Drug degradation pathways. Pharmacy 180. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Solubility Test | AxisPharm [axispharm.com]
- 8. lifechemicals.com [lifechemicals.com]
Methodological & Application
Application Notes and Protocols for the In Vitro Evaluation of 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione
Introduction: The Isoindole-1,3-dione Scaffold as a Privileged Pharmacophore
The 1H-isoindole-1,3(2H)-dione, commonly known as the phthalimide scaffold, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, immunomodulatory, analgesic, and potent anticancer effects.[1][2][3][4] The well-known immunomodulatory drugs (IMiDs®) thalidomide and its analogs, lenalidomide and pomalidomide, feature this core structure and have revolutionized the treatment of multiple myeloma.[5] The therapeutic potential of phthalimides often stems from their ability to modulate key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, or to induce apoptosis in cancer cells.[1][4]
This document provides a comprehensive guide for the initial in vitro characterization of a novel phthalimide derivative, 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione (hereafter referred to as Compound PHT-1). Given the rich pharmacology of its parent scaffold, Compound PHT-1 represents a promising candidate for investigation. These protocols are designed for researchers in drug discovery and cell biology to systematically evaluate its cytotoxic potential and begin to elucidate its mechanism of action in a cell culture setting. The following sections detail essential procedures from compound handling to functional cellular assays, emphasizing the rationale behind each step to ensure robust and reproducible data generation.
Section 1: Compound Handling and Stock Solution Preparation
The integrity of any in vitro experiment begins with the proper handling and preparation of the test compound. The following steps provide a standardized procedure for preparing Compound PHT-1 for cell-based assays.
Physicochemical Properties and Storage
While specific experimental data for Compound PHT-1 is limited, the general properties of similar phthalimide derivatives suggest it is a solid at room temperature.[6][7]
-
Storage: Upon receipt, the compound should be stored under an inert atmosphere (nitrogen or argon) at 2–8°C to minimize degradation.[6][7] Protect from light.
-
Solubility: Phthalimide derivatives often exhibit poor aqueous solubility. Therefore, a polar aprotic solvent is typically required for solubilization. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution.[8]
Protocol for Stock Solution Preparation
Causality: A high-concentration, validated stock solution is critical for accurate and reproducible downstream dilutions. Preparing the stock in 100% DMSO ensures maximal solubilization and stability. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Aseptic Technique: Perform all steps in a certified biological safety cabinet using sterile techniques.
-
Weighing: Carefully weigh out a precise amount of Compound PHT-1 (e.g., 5 mg) using an analytical balance.
-
Solubilization: Add sterile, cell culture-grade DMSO to the weighed compound to achieve a high-concentration primary stock, for example, 10 mM. Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube (e.g., an amber microcentrifuge tube).
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store aliquots at -20°C or -80°C.
Section 2: Initial Evaluation of Cytotoxicity
The first crucial step in characterizing a novel compound is to determine its effect on cell viability and proliferation.[9][10][11] The MTT assay is a widely used, reliable, and cost-effective colorimetric method to assess metabolic activity, which serves as an indicator of cell viability.[12]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial succinate dehydrogenase enzymes in viable cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells. The crystals are then solubilized, and the absorbance is measured, allowing for the quantification of cytotoxicity.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Line Selection: Choose appropriate cell lines for the initial screen. Based on the activities of other phthalimide derivatives, common cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) are suitable choices.[8][13] A non-cancerous cell line, such as HEK293, can be included to assess selectivity.[12]
-
Cell Seeding: a. Culture cells in complete growth medium (specific to the cell line) in a T-75 flask until they reach 70-80% confluency. b. Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter. c. Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. d. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of the Compound PHT-1 stock solution in complete growth medium. A common starting range is from 0.1 µM to 100 µM. b. Include appropriate controls:
- Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.
- Untreated Control: Cells treated with medium only.
- Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin). c. Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions. d. Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
MTT Reagent Addition: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well. b. Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Formazan Solubilization: a. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. b. Add 150 µL of DMSO to each well to dissolve the crystals.[9] c. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve. c. Determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.[9]
Data Presentation and Visualization
Summarize the calculated IC₅₀ values in a clear, tabular format.
Table 1: Hypothetical Cytotoxicity of Compound PHT-1 (IC₅₀ Values in µM)
| Cell Line | Compound PHT-1 (IC₅₀ in µM) | Doxorubicin (Positive Control) (IC₅₀ in µM) |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 ± 1.5 | 0.8 ± 0.1 |
| A549 (Lung Cancer) | 25.1 ± 2.2 | 1.2 ± 0.2 |
| HEK293 (Normal Kidney) | > 100 | 5.4 ± 0.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Caption: Workflow for MTT-based cytotoxicity assessment.
Section 3: Investigating the Mechanism of Action
Once cytotoxicity is established, the next logical step is to investigate the underlying mechanism. Many phthalimide derivatives exert their effects by inducing programmed cell death, or apoptosis.[1][2] Western blotting is a powerful technique to probe for changes in protein expression that are hallmarks of specific cellular pathways.[14][15]
Hypothetical Signaling Pathway Modulation
Phthalimide derivatives have been reported to interfere with survival signaling pathways like PI3K/Akt and induce the intrinsic apoptotic pathway, characterized by the activation of caspase cascades. A plausible hypothesis is that Compound PHT-1 may inhibit a survival signal, leading to the activation of pro-apoptotic proteins and subsequent cell death.
Caption: Hypothetical signaling pathway for PHT-1-induced apoptosis.
Protocol for Western Blot Analysis
This protocol outlines the steps to analyze changes in key apoptotic proteins following treatment with Compound PHT-1.
-
Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with Compound PHT-1 at concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for a specified time (e.g., 24 hours). Include a vehicle control. c. After treatment, wash cells twice with ice-cold PBS. d. Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. e. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: a. Normalize the protein concentration for all samples. b. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: a. Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). b. Include a pre-stained protein ladder to monitor migration and estimate molecular weights. c. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.[14]
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: a. Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[14]
-
Antibody Incubation: a. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-cleaved Caspase-3, anti-Bcl-2, anti-phospho-Akt, anti-Actin) overnight at 4°C with gentle agitation. Dilute the antibody in blocking buffer as recommended by the manufacturer. b. Wash the membrane three times for 10 minutes each with TBST.[14] c. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again three times for 10 minutes each with TBST.
-
Detection: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: a. Quantify band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-Actin or GAPDH) to ensure equal protein loading.
Section 4: Conclusion and Future Directions
These application notes provide a foundational workflow for the initial characterization of Compound PHT-1. The cytotoxicity assays will establish its potency and cellular selectivity, while the Western blot analysis will offer initial insights into its mechanism of action. If results indicate apoptosis induction, further studies such as Annexin V/PI staining by flow cytometry can confirm the mode of cell death.[9] Depending on the findings, subsequent investigations could explore effects on the cell cycle, specific kinase inhibition, or modulation of inflammatory pathways, areas where phthalimide derivatives have shown significant activity.[16] This systematic approach will enable a thorough evaluation of the therapeutic potential of this novel compound.
References
- Benchchem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
-
Lima, L. M., et al. (2015). Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells. Anais da Academia Brasileira de Ciências, 87(1), 215-228. Available from: [Link]
- Benchchem. Protocol for Assessing Cytotoxicity of Novel Compounds in Cell Lines.
-
SciELO. Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells. Available from: [Link]
- SciELO. Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells (Discussion).
- Lupus Diagnosis and Treatment. (2019). Therapeutic Potential of Phthalimide Derivatives: A Review.
- Life Science Applications. Cytotoxicity Assays.
- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
-
UCL Discovery. (2023). Phthalimide as a versatile pharmacophore scaffold: unlocking its diverse biological activities. Available from: [Link]
-
Technology Networks. (2023). Western Blot Procedures, Analysis and Purpose. Available from: [Link]
-
Creative Biolabs. Western Blot Protocol. Available from: [Link]
- Chongqing Chemdad Co., Ltd. 1H-ISOINDOLE-1,3(2H)-DIONE, 2-[(2R) - ... Chemical Properties.
-
LookChem. Cas 446292-07-5,1H-ISOINDOLE-1,3(2H)-DIONE, 2-[(2R) - ... Chemical Properties. Available from: [Link]
-
Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Available from: [Link]
-
Al-Qaisi, J. A., et al. (2012). Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations. International Immunopharmacology, 14(3), 350-357. Available from: [Link]/)
Sources
- 1. Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. biomedgrid.com [biomedgrid.com]
- 5. preprints.org [preprints.org]
- 6. 1H-ISOINDOLE-1,3(2H)-DIONE, 2-[(2R)-2-HYDROXY-3-[[4-(3-OXO-4-MORPHOLINYL)PHENYL]AMINO]PROPYL]- Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. lookchem.com [lookchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. opentrons.com [opentrons.com]
- 11. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. Western Blot Procedures, Analysis and Purpose | Technology Networks [technologynetworks.com]
- 15. Western Blot Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 16. Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzyme inhibition assay protocol using CAS 17515-32-1
Application Note & Protocol
A High-Throughput Assay for Screening Modulators of Protoporphyrin IX-Mediated Soluble Guanylate Cyclase (sGC) Activation
Abstract
Soluble guanylate cyclase (sGC) is a critical intracellular enzyme that acts as the primary receptor for nitric oxide (NO), catalyzing the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP). This pathway is fundamental to numerous physiological processes, including vasodilation and neurotransmission. While activation by NO via its heme cofactor is the canonical pathway, sGC activity is also potently modulated by other molecules. Protoporphyrin IX (PPIX; CAS 17515-32-1), the immediate precursor to heme, is a powerful, heme-free activator of sGC.[1][2][3] This application note provides a comprehensive, field-tested protocol for a robust enzyme assay designed to identify and characterize inhibitors of PPIX-mediated sGC activation. The methodology leverages a competitive enzyme-linked immunosorbent assay (ELISA) for the sensitive quantification of cGMP. This protocol is tailored for researchers in pharmacology and drug development aiming to discover novel modulators of the cGMP signaling cascade.
Scientific Background & Assay Principle
The Role of Soluble Guanylate Cyclase (sGC)
Soluble guanylate cyclase is a heterodimeric hemoprotein that serves as a pivotal signaling hub. In its basal state, the enzyme exhibits low catalytic activity. The canonical activation pathway involves the binding of nitric oxide (NO) to the ferrous (Fe²⁺) iron atom within the sGC heme prosthetic group. This interaction induces a conformational change that dramatically increases the rate of GTP conversion to cGMP, amplifying the downstream signal.[4]
Atypical Regulation by Protoporphyrin IX (CAS 17515-32-1)
Beyond the NO-dependent pathway, sGC is subject to complex regulation by heme precursors and derivatives. Protoporphyrin IX (PPIX), the final intermediate in the heme biosynthesis pathway, is a potent activator of purified sGC, capable of inducing a 30- to 40-fold increase in enzyme activity with an activation constant (Kₐ) in the low nanomolar range (15-25 nM).[1] Conversely, the insertion of iron into PPIX to form heme creates an inhibitor of sGC, highlighting a sophisticated feedback mechanism.[1] This unique activation by a heme-free porphyrin provides a distinct pharmacological target. The assay described herein is designed to screen for compounds that specifically interfere with this PPIX-dependent activation.
Assay Principle
The assay quantifies the enzymatic activity of purified sGC by measuring the production of its catalytic product, cGMP. The experiment is conducted in a 96-well plate format suitable for high-throughput screening.
-
Activation: A constant, saturating concentration of Protoporphyrin IX is used to stimulate sGC activity.
-
Inhibition: Test compounds are added across a range of concentrations to assess their ability to suppress this PPIX-induced activity.
-
Reaction: The enzymatic reaction is initiated by the addition of the substrate, GTP.
-
Detection: After a fixed incubation period, the reaction is terminated, and the amount of cGMP produced is quantified using a sensitive competitive ELISA.
A reduction in the cGMP signal relative to the PPIX-activated control indicates inhibitory activity of the test compound.
Visualization of Key Processes
sGC Signaling and Assay Logic
The following diagram illustrates the central role of sGC and the specific mechanism targeted by this assay.
Caption: Mechanism of the sGC inhibition assay.
Materials and Reagents
| Reagent | Recommended Source | CAS Number | Comments |
| Purified Bovine Lung sGC | Cayman Chemical / EMD Millipore | N/A | Store at -80°C in small aliquots. Avoid freeze-thaw cycles. |
| Protoporphyrin IX (PPIX) | Sigma-Aldrich | 553-12-8 | High purity (≥95%) is essential. Protect from light. |
| Guanosine 5'-triphosphate (GTP) | Sigma-Aldrich | 85-32-5 | Prepare fresh stock solution in assay buffer. |
| Hemin (Reference Inhibitor) | Sigma-Aldrich | 16009-13-5 | Prepare stock in DMSO. Hemin is the chloride salt of Heme. |
| cGMP ELISA Kit | Cayman Chemical / Cell Signaling | N/A | Choose a high-sensitivity kit. |
| 3-isobutyl-1-methylxanthine (IBMX) | Sigma-Aldrich | 28822-58-4 | Phosphodiesterase inhibitor to prevent cGMP degradation. |
| Dithiothreitol (DTT) | Sigma-Aldrich | 3483-12-3 | Reducing agent to maintain sGC activity. |
| Triethanolamine (TEA) | Sigma-Aldrich | 102-71-6 | Buffer component. |
| Magnesium Chloride (MgCl₂) | Sigma-Aldrich | 7791-18-6 | Essential cofactor for sGC activity. |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | 67-68-5 | Vehicle for dissolving compounds. |
| 96-well Microplates | Corning / Greiner | N/A | Clear, flat-bottom plates for ELISA reader. |
Pre-Assay Preparations
Causality: Meticulous preparation of reagents is the foundation of a reproducible and trustworthy assay. Buffer pH, cofactor concentration, and inhibitor solubility directly impact enzyme kinetics.
-
Assay Buffer (50 mM TEA, pH 7.5): Prepare a solution of 50 mM Triethanolamine and adjust the pH to 7.5 with HCl. On the day of the experiment, supplement this buffer with 5 mM MgCl₂ and 1 mM DTT . Keep on ice.
-
PPIX Stock Solution (1 mM): Due to its poor aqueous solubility, dissolve Protoporphyrin IX in a 1:1 solution of DMF:methanol to create a 1 mM stock. Store in small, light-protected aliquots at -20°C. The final concentration of organic solvent in the assay well should not exceed 1%.
-
GTP Substrate Solution (10 mM): Dissolve GTP in Assay Buffer to a final concentration of 10 mM. Prepare this solution fresh on the day of the experiment.
-
IBMX Solution (50 mM): Dissolve IBMX in DMSO to create a 50 mM stock solution.
-
Enzyme Working Solution: Shortly before use, dilute the purified sGC stock to the desired final concentration (e.g., 20 ng/well) in chilled Assay Buffer. Keep on ice at all times. The optimal enzyme concentration should be determined empirically to ensure the reaction remains in the linear range.
-
Test Compound and Reference Inhibitor Plates: Prepare serial dilutions of test compounds and Hemin (reference inhibitor) in 100% DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps to create an 8-point dose-response curve.
Experimental Workflow
The following diagram outlines the step-by-step procedure for executing the assay.
Caption: High-level experimental workflow diagram.
Step-by-Step Assay Protocol
This protocol assumes a final reaction volume of 100 µL in a 96-well plate.
-
Compound Plating: Add 1 µL of the serially diluted test compounds, reference inhibitor (Hemin), or pure DMSO (for controls) to the appropriate wells of a 96-well plate. (See Table 2 for layout).
-
Reagent Addition: Prepare a master mix containing Assay Buffer, sGC enzyme, PPIX, and IBMX. Add 50 µL of this mix to each well.
-
Final Concentrations:
-
sGC: ~1 nM (or empirically determined)
-
PPIX: 1 µM (to ensure maximal activation)
-
IBMX: 0.5 mM
-
Control Wells Reagent Mix Composition 100% Activation sGC + PPIX + IBMX Basal Activity sGC + IBMX (No PPIX) Negative Control IBMX only (No sGC, No PPIX) -
-
Pre-incubation: Gently tap the plate to mix. Cover and pre-incubate for 10 minutes at 37°C.[5] This step allows test compounds to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 50 µL of a 1 mM GTP solution (prepared in Assay Buffer) to all wells to start the reaction. This brings the final GTP concentration to 500 µM.
-
Enzymatic Reaction: Cover the plate and incubate for exactly 10 minutes at 37°C. It is critical that this time is kept consistent across all plates.
-
Reaction Termination: Stop the reaction according to the cGMP ELISA kit's instructions (e.g., by adding 10 µL of 0.1 M HCl).
-
cGMP Quantification: Proceed with the cGMP measurement using the competitive ELISA kit. Follow the manufacturer’s protocol precisely for adding acetylating reagents, cGMP tracer, and antibody.
-
Data Acquisition: Read the absorbance on a microplate reader at the wavelength specified by the ELISA kit (typically 450 nm).
Table 2. Example 96-Well Plate Layout
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
| A | Cmpd 1.1 | Cmpd 1.2 | Cmpd 1.3 | Cmpd 1.4 | Cmpd 1.5 | Cmpd 1.6 | Cmpd 1.7 | Cmpd 1.8 | Cmpd 5.1 | Cmpd 5.2 | Cmpd 5.3 | Cmpd 5.4 |
| B | Cmpd 2.1 | Cmpd 2.2 | Cmpd 2.3 | Cmpd 2.4 | Cmpd 2.5 | Cmpd 2.6 | Cmpd 2.7 | Cmpd 2.8 | Cmpd 5.5 | Cmpd 5.6 | Cmpd 5.7 | Cmpd 5.8 |
| C | Cmpd 3.1 | Cmpd 3.2 | Cmpd 3.3 | Cmpd 3.4 | Cmpd 3.5 | Cmpd 3.6 | Cmpd 3.7 | Cmpd 3.8 | Hemin 1 | Hemin 2 | Hemin 3 | Hemin 4 |
| D | Cmpd 4.1 | Cmpd 4.2 | Cmpd 4.3 | Cmpd 4.4 | Cmpd 4.5 | Cmpd 4.6 | Cmpd 4.7 | Cmpd 4.8 | Hemin 5 | Hemin 6 | Hemin 7 | Hemin 8 |
| E | 100% Act | 100% Act | 100% Act | 100% Act | Cmpd 6.1 | Cmpd 6.2 | Cmpd 6.3 | Cmpd 6.4 | Cmpd 7.1 | Cmpd 7.2 | Cmpd 7.3 | Cmpd 7.4 |
| F | 100% Act | 100% Act | 100% Act | 100% Act | Cmpd 6.5 | Cmpd 6.6 | Cmpd 6.7 | Cmpd 6.8 | Cmpd 7.5 | Cmpd 7.6 | Cmpd 7.7 | Cmpd 7.8 |
| G | Basal | Basal | Basal | Basal | Cmpd 8.1 | Cmpd 8.2 | Cmpd 8.3 | Cmpd 8.4 | Cmpd 9.1 | Cmpd 9.2 | Cmpd 9.3 | Cmpd 9.4 |
| H | Neg Ctrl | Neg Ctrl | Neg Ctrl | Neg Ctrl | Cmpd 8.5 | Cmpd 8.6 | Cmpd 8.7 | Cmpd 8.8 | Cmpd 9.5 | Cmpd 9.6 | Cmpd 9.7 | Cmpd 9.8 |
Data Analysis and Interpretation
-
cGMP Standard Curve: Use the data from the cGMP standards provided in the ELISA kit to generate a standard curve (Absorbance vs. log[cGMP]). Use a 4-parameter logistic (4-PL) fit to interpolate the cGMP concentrations for all experimental wells.
-
Calculate Percent Inhibition: Use the following formula to determine the inhibitory effect of your test compounds at each concentration:
% Inhibition = 100 * (1 - ([cGMP]Sample - [cGMP]Basal) / ([cGMP]100% Act - [cGMP]Basal))
-
[cGMP]Sample: cGMP concentration in the well with the test compound.
-
[cGMP]100% Act: Average cGMP concentration from the 100% Activation control wells.
-
[cGMP]Basal: Average cGMP concentration from the Basal Activity control wells.
-
-
Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the test compound concentration. Fit the data to a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce the PPIX-activated sGC activity by 50%.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low signal in 100% Activation control | Inactive enzyme; Degraded PPIX or GTP; Incorrect buffer pH. | Use a fresh aliquot of sGC. Prepare fresh PPIX and GTP stocks. Verify buffer pH. |
| High signal in Basal Activity control | Contaminating activator in buffer or enzyme prep. | Use high-purity reagents. Run a buffer-only control. |
| High well-to-well variability | Pipetting errors; Inconsistent incubation times; Edge effects on plate. | Use calibrated multichannel pipettes. Ensure precise timing for reaction steps. Use a plate sealer and do not use outer wells if edge effects are significant. |
| IC₅₀ curve does not reach 100% inhibition | Compound has low potency or is insoluble at high concentrations. | Check compound solubility in assay buffer. If solubility is fine, the compound is a partial inhibitor or has reached its maximum effect. |
References
-
Ignarro, L. J., Wood, K. S., & Wolin, M. S. (1982). Activation of purified soluble guanylate cyclase by protoporphyrin IX. Proceedings of the National Academy of Sciences of the United States of America, 79(9), 2870–2873. [Link]
-
Wolin, M. S., Wood, K. S., & Ignarro, L. J. (1982). Guanylate Cyclase: Activation by Protoporphyrin IX and Heme. The Journal of Biological Chemistry, 257(22), 13312-13320. [Link]
-
Artz, A. S., Bubb, M. R., & Wolin, M. S. (2000). Protoporphyrin IX generation from δ-aminolevulinic acid elicits pulmonary artery relaxation and soluble guanylate cyclase activation. American Journal of Physiology-Heart and Circulatory Physiology, 278(2), H569-H576. [Link]
-
Sharma, R., & Wolin, M. S. (2014). Inhibition of Soluble Guanylyl Cyclase by Small Molecules Targeted to the Catalytic Domain. PLoS ONE, 9(7), e103154. [Link]
-
Dai, Y., Horst, B. G., & Marletta, M. A. (2020). Inactivation of soluble guanylyl cyclase in living cells proceeds without loss of haem and involves heterodimer dissociation as a common step. British Journal of Pharmacology, 177(23), 5434–5447. [Link]
-
Montfort, W. R., Wales, J. A., & Weichsel, A. (2017). Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor. Antioxidants & Redox Signaling, 26(3), 107–121. [Link]
Sources
- 1. Activation of purified soluble guanylate cyclase by protoporphyrin IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Protoporphyrin IX generation from delta-aminolevulinic acid elicits pulmonary artery relaxation and soluble guanylate cyclase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Soluble Guanylyl Cyclase by Small Molecules Targeted to the Catalytic Domain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Isoindole-1,3-diones in Antiproliferative Studies on Cancer Cell Lines
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of isoindole-1,3-dione derivatives in antiproliferative studies. It delves into the scientific rationale, detailed experimental protocols, and data interpretation, grounded in established scientific principles and methodologies.
Introduction: The Isoindole-1,3-dione Scaffold in Oncology Research
The isoindole-1,3-dione, also known as the phthalimide, represents a privileged scaffold in medicinal chemistry. Its significance was infamously marked by the thalidomide tragedy, but subsequent research has repurposed this core structure, leading to the development of potent immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide, which are now staples in the treatment of multiple myeloma.[1][2] The therapeutic efficacy of these compounds has spurred extensive investigation into novel isoindole-1,3-dione derivatives as potential anticancer agents.[3][4]
These derivatives have demonstrated significant cytotoxic effects across a range of cancer cell lines, including lung (A549), cervical (HeLa), colon (Caco-2, HCT-116), and breast (MCF-7) cancers.[5][6][7] Their antiproliferative activity is not random; it is intricately linked to the nature of the substituents on the isoindole-1,3-dione core, which modulate the compound's lipophilicity, steric hindrance, and electronic properties, thereby influencing its biological activity.[3][6]
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer effects of isoindole-1,3-dione derivatives are multifaceted, primarily revolving around the induction of programmed cell death (apoptosis) and the disruption of the cell cycle.[6][8]
-
Induction of Apoptosis: A hallmark of many effective chemotherapeutic agents, the induction of apoptosis is a key mechanism for isoindole-1,3-diones.[9] Thalidomide and its analogs, for instance, can activate caspase-8, a critical initiator caspase in the extrinsic apoptotic pathway.[9][10] This leads to a cascade of events culminating in the execution of cell death.[11]
-
Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, often causing an arrest at specific checkpoints.[6][8] For example, some derivatives have been shown to induce a G2/M phase arrest, preventing cells from entering mitosis and ultimately leading to cell death.[8] The induction of p21, a cyclin-dependent kinase inhibitor, has also been implicated in the cell cycle arrest mediated by thalidomide analogs.[11]
-
Modulation of Key Signaling Pathways: The broader family of thalidomide and its analogs are known to exert their effects by binding to the protein cereblon (CRBN), a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[1][11] This interaction alters the substrate specificity of the E3 ligase, leading to the degradation of specific transcription factors, which in turn modulates the expression of genes involved in cell proliferation, angiogenesis, and inflammation, such as vascular endothelial growth factor (VEGF) and nuclear factor kappa B (NF-κB).[11][12]
Experimental Workflow for Antiproliferative Screening
A systematic approach is crucial for evaluating the anticancer potential of novel isoindole-1,3-dione derivatives. The following workflow outlines the key stages, from initial cytotoxicity screening to a more in-depth mechanistic investigation.
Caption: A typical experimental workflow for evaluating the antiproliferative activity of isoindole-1,3-dione derivatives.
Core Experimental Protocols
The following sections provide detailed, step-by-step protocols for the key assays used to assess the antiproliferative effects of isoindole-1,3-dione derivatives.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[13]
Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., A549, HeLa) in a T-75 flask to about 80-90% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[14]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[14]
-
-
Compound Treatment:
-
Prepare a stock solution of the isoindole-1,3-dione derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 250 µM).[5]
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Include wells with vehicle-treated cells (negative control) and untreated cells.
-
Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[5][7]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well, resulting in a final concentration of 0.5 mg/mL.
-
Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO2.
-
-
Formazan Solubilization:
-
After the 4-hour incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[15]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.
-
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a gold standard for detecting apoptosis.[16] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome.[17] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Seeding and Treatment:
-
Seed 1 x 10^6 cells in a T-25 culture flask and treat with the isoindole-1,3-dione derivative at its IC50 concentration for the predetermined time (e.g., 24 or 48 hours).[16]
-
Include an untreated control flask.
-
-
Cell Harvesting:
-
Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Wash the collected cells twice with cold 1X PBS by centrifuging at 670 x g for 5 minutes at room temperature.[16]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, and 2.5 mM CaCl2) at a concentration of approximately 1 x 10^6 cells/mL.[17]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 1-2 µL of PI staining solution (e.g., 1 mg/mL).[16]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[17]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry as soon as possible.
-
Use unstained, Annexin V only, and PI only controls to set up compensation and quadrants.[16]
-
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
Flow cytometry analysis of cellular DNA content using PI staining is a widely used method to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[18] PI is a stoichiometric DNA-binding dye, meaning the fluorescence intensity is directly proportional to the amount of DNA in the cell.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a 6-well plate or T-25 flask.
-
Treat the cells with the isoindole-1,3-dione derivative at its IC50 concentration for the desired duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization, collect them by centrifugation (e.g., 1200 rpm for 5 minutes), and wash once with cold 1X PBS.[19]
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells (e.g., 2000 rpm for 5 minutes) to remove the ethanol.[19]
-
Wash the cell pellet twice with 1X PBS.[19]
-
Resuspend the cells in 100 µL of RNase A solution (100 µg/mL) and incubate for at least 20 minutes at room temperature to degrade RNA, which PI can also bind to.[19][21]
-
Add 400 µL of PI staining solution (50 µg/mL in PBS).[19]
-
-
Flow Cytometry Analysis:
-
Incubate the cells in the dark for at least 20 minutes before analysis.
-
Analyze the samples on a flow cytometer, collecting at least 20,000 events.[21]
-
Generate a DNA content frequency histogram.
-
-
Data Interpretation:
-
The histogram will show distinct peaks corresponding to the different cell cycle phases.
-
G0/G1 phase: Cells with 2n DNA content.
-
S phase: Cells with DNA content between 2n and 4n.
-
G2/M phase: Cells with 4n DNA content.
-
A sub-G1 peak may indicate the presence of apoptotic cells with fragmented DNA.
-
Data Presentation and Interpretation
Quantitative data, such as IC50 values, should be summarized in tables for clear comparison across different cell lines and compounds.
Table 1: Example of Comparative IC50 Values (µM) of Isoindole-1,3-dione Derivatives
| Compound/Derivative | Chemical Class | A549 (Lung Carcinoma) IC50 (µM) after 48h | HeLa (Cervical Carcinoma) IC50 (µM) after 48h | Reference |
| Isoindole Derivative 1d | Isoindole-1,3-dione | >250 | >250 | [14] |
| Isoindole Derivative 2a | Isoindole-1,3-dione | 120.45 | 110.52 | [14] |
| Isoindole Derivative 2b | Isoindole-1,3-dione | 100.21 | 98.76 | [14] |
| Compound 7 | Isoindole Derivative | 19.41 | - | [22] |
| N-benzylisoindole-1,3-dione (Compound 3) | N-benzylisoindole-1,3-dione | 114.25 | 148.59 | [7] |
| N-benzylisoindole-1,3-dione (Compound 4) | N-benzylisoindole-1,3-dione | 116.26 | 140.60 | [7] |
Note: The data in this table is compiled from multiple sources for illustrative purposes and direct comparison should be made with caution due to potential variations in experimental conditions.
Signaling Pathway Visualization
Understanding the molecular pathways affected by isoindole-1,3-diones is critical. The following diagram illustrates a simplified overview of the apoptotic pathway potentially induced by these compounds.
Caption: A simplified diagram of potential apoptotic signaling pathways modulated by isoindole-1,3-dione derivatives.
Conclusion and Future Directions
The isoindole-1,3-dione scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of these compounds. Future research should focus on elucidating the precise molecular targets and signaling pathways for new derivatives, exploring structure-activity relationships to optimize potency and selectivity, and advancing promising lead compounds into preclinical and clinical development. The integration of in silico methods, such as molecular docking, can further aid in the rational design of next-generation isoindole-1,3-dione-based therapeutics.[5]
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
- Annexin V staining assay protocol for apoptosis - Abcam. (n.d.).
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.).
- Investigation of cytotoxic properties of some isoindole-related compounds bearing silyl and azide groups with in vitro and in silico studies - Taylor & Francis Online. (n.d.).
- Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.).
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry - Thermo Fisher Scientific. (n.d.).
- Therapeutic Potential of Thalidomide and Its Analogues in the Treatment of Cancer. (n.d.).
- Thalidomide - Wikipedia. (n.d.).
- Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - Bio-protocol. (n.d.).
- The Annexin V Apoptosis Assay. (n.d.).
- Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. (n.d.).
- Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.).
- Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed. (n.d.).
- The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. (2020, July 1).
- IN-VITRO EVALUATION CYTOTOXIC POTENTIAL OF NOVEL ISOINDOLE DERIVATIVES ON VARIOUS CANCER CELL LINES - GCRIS. (n.d.).
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
- Lenalidomide and Thalidomide: Mechanisms of Action—Similarities and Differences - ResearchGate. (2025, August 6).
- A Comparative Guide to the Cytotoxicity Assessment of Isoindole Derivatives - Benchchem. (n.d.).
- Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives - ProQuest. (n.d.).
- How Thalidomide Works Against Cancer - ResearchGate. (2025, August 6).
- Cell cycle analysis - Wikipedia. (n.d.).
- Thalidomide Analogues as Anticancer Drugs - PMC - NIH. (n.d.).
- Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies | ACS Omega. (2023, March 21).
- Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PlumX. (n.d.).
- A Technical Guide to the Biological Activities of Novel Isoindoline-1,3-dione Derivatives - Benchchem. (n.d.).
- The Multifaceted Biological Activities of Isoindoline-1,3-dione Derivatives: A Technical Guide - Benchchem. (n.d.).
- Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies | ACS Omega. (2023, March 21).
- Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. (2020, December 29).
- Anticancer Activity of a Novel Isoindoline-1,3-dione Derivative via Induction of Apoptosis in MCF-7 Breast Cancer Cells and in Ehrlich Carcinoma-bearing Mice - ResearchGate. (2026, January 1).
- (PDF) Synthesis and anti-proliferative activity of some isoindoline-1, 3-dione derivatives against ehrlich's ascites carcinoma bearing mice model - ResearchGate. (2016, January 11).
- MTT assay protocol | Abcam. (n.d.).
- MTT Cell Proliferation Assay - ATCC. (n.d.).
- MTT (Assay protocol - Protocols.io. (2023, February 27).
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
- Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives - ResearchGate. (2023, July 18).
- The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. (n.d.).
Sources
- 1. Thalidomide - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives - ProQuest [proquest.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Thalidomide Analogues as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kumc.edu [kumc.edu]
- 18. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 19. wp.uthscsa.edu [wp.uthscsa.edu]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic derivatization of the aminophenyl group for SAR studies
Application Note & Protocols
Topic: Synthetic Derivatization of the Aminophenyl Group for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of the Aminophenyl Moiety in Drug Discovery
The aminophenyl (aniline) scaffold is a cornerstone in medicinal chemistry, present in a significant number of FDA-approved drugs and clinical candidates.[1][2] Its prevalence stems from its versatile role as a hydrogen bond donor and acceptor, its ability to be readily functionalized, and its capacity to orient substituents into specific vectors within a protein's binding pocket. However, the unsubstituted aniline group is often associated with metabolic liabilities, including oxidative metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites and potential toxicity.[2][3][4]
Structure-Activity Relationship (SAR) studies are the systematic exploration of how chemical structure influences a compound's biological activity. For leads containing an aminophenyl group, synthetic derivatization of the nitrogen atom is a primary strategy to mitigate metabolic risks, fine-tune physicochemical properties, and enhance target potency and selectivity.[2][4] This guide provides an in-depth exploration of the core synthetic strategies for aminophenyl derivatization, explaining the causality behind methodological choices and providing detailed, field-proven protocols.
N-Acylation: Modulating Polarity and Hydrogen Bonding via Amide Formation
Expertise & Rationale: Converting the basic aniline nitrogen into a neutral amide is one of the most fundamental modifications in SAR studies. This transformation dramatically alters the molecule's properties:
-
Basicity: The resulting amide is non-basic, which can prevent unwanted interactions with acidic off-targets or improve cell permeability.
-
Electronic Effects: The acyl group is electron-withdrawing, which can influence the electronics of the entire aromatic system.
-
Hydrogen Bonding: The amide N-H remains a hydrogen bond donor, while the newly introduced carbonyl oxygen provides a strong hydrogen bond acceptor site, offering new potential interactions with the biological target.[5]
-
Metabolic Blocking: Acylation can serve as a protective group, blocking N-dealkylation or oxidation at the nitrogen center.[6][7][8]
Experimental Protocol 1.1: N-Acylation using an Acyl Chloride
This robust protocol describes the formation of an amide bond between an aniline derivative and an acyl chloride. The use of a mild base like pyridine or triethylamine is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.[9]
Step-by-Step Methodology:
-
Dissolution: Dissolve the aminophenyl-containing substrate (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) at a concentration of approximately 0.1 M in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (2.0 eq), to the solution and stir for 5 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical for controlling the exothermic reaction with the highly reactive acyl chloride.
-
Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).
-
Combine the organic layers and wash sequentially with 1 M HCl (to remove excess base), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude amide product using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient.[10]
N-Sulfonylation: Introducing the Versatile Sulfonamide Moiety
Expertise & Rationale: The sulfonamide functional group is a classic pharmacophore, famous for its role in sulfa antibiotics and prevalent in diuretics, anticonvulsants, and kinase inhibitors.[6][11] As a derivative of the aminophenyl group, it offers distinct advantages:
-
Bioisosterism: Sulfonamides are considered bioisosteres of amides and phenols, allowing for the exploration of alternative hydrogen bonding patterns.[3][11]
-
Acidity: The sulfonamide N-H proton is acidic (pKa ~10), allowing it to act as a hydrogen bond donor or exist as an anion under physiological conditions, which can be critical for binding to metalloenzymes (e.g., zinc in carbonic anhydrases).
-
Chemical Stability: Sulfonamides are generally very stable to chemical and metabolic degradation.
Experimental Protocol 2.1: N-Sulfonylation using a Sulfonyl Chloride
This protocol is analogous to acylation but forms the highly stable sulfonamide linkage. Pyridine is often the solvent and base of choice due to its ability to catalyze the reaction and effectively scavenge HCl.
Step-by-Step Methodology:
-
Setup: Dissolve the aminophenyl substrate (1.0 eq) in anhydrous pyridine at 0.1-0.2 M under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add the sulfonyl chloride (1.1 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up:
-
Pour the reaction mixture into a beaker of ice water to precipitate the product and quench excess sulfonyl chloride.
-
If a solid precipitates, collect it by vacuum filtration and wash with cold water.
-
If no solid forms, transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the organic layer with 1 M CuSO₄ solution (to remove pyridine), followed by water and brine.
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography.
Data Presentation: Impact of N-Derivatization on Physicochemical Properties
The choice of derivatization strategy has a predictable and profound impact on key drug-like properties.
| Modification (R-group) | Functional Group | Approx. pKa (of conjugate acid) | Effect on LogP | H-Bond Donors/Acceptors (D/A) | Rationale for SAR |
| -H (Aniline) | Primary Amine | ~4.6 | Baseline | 2 / 1 | Basic handle, H-bond donor. |
| -C(O)CH₃ | Amide | N/A (Non-basic) | Increase | 1 / 2 | Adds H-bond acceptor, removes basicity.[6] |
| -S(O)₂CH₃ | Sulfonamide | N/A (N-H is acidic) | Slight Increase | 1 / 3 | Adds strong H-bond acceptors, acidic N-H.[11] |
| -CH₂CH₃ | Secondary Amine | ~5.1 | Significant Increase | 1 / 1 | Increases basicity and lipophilicity, adds bulk.[12] |
| -Ph (Aryl) | Diaryl Amine | ~1.0 | Major Increase | 1 / 1 | Reduces basicity, adds significant bulk for π-stacking. |
N-Alkylation: Probing Steric and Lipophilic Pockets
Expertise & Rationale: Introducing alkyl groups directly onto the aniline nitrogen is a powerful tactic to probe the steric and lipophilic constraints of a binding site.[12][13] This modification increases lipophilicity and can modulate basicity due to the electron-donating nature of alkyl groups.[12] Reductive amination is the preferred method over direct alkylation with alkyl halides because it avoids the common issue of over-alkylation, yielding secondary and tertiary amines cleanly.[14][15]
Experimental Protocol 3.1: N-Alkylation via Reductive Amination
This one-pot procedure involves the in-situ formation of an imine between the aniline and a carbonyl compound (aldehyde or ketone), followed immediately by its reduction to the corresponding amine.[16] Sodium triacetoxyborohydride (STAB) is a favored reducing agent as it is mild, selective for imines over carbonyls, and does not require acidic conditions that might be detrimental to sensitive substrates.[16]
Step-by-Step Methodology:
-
Setup: To a flask containing the aminophenyl substrate (1.0 eq) and the aldehyde or ketone (1.2 eq), add an anhydrous solvent such as Dichloroethane (DCE) or THF.
-
Imine Formation (Optional): Add acetic acid (0.1-1.0 eq) to catalyze imine formation. Stir at room temperature for 30-60 minutes. For less reactive anilines, this pre-formation step is beneficial.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. The reaction may effervesce slightly.
-
Reaction: Stir at room temperature for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Carefully quench the reaction by adding a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Purify the target N-alkylated aniline via flash column chromatography.
N-Arylation: The Buchwald-Hartwig Amination
Expertise & Rationale: The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines.[17][18] It enables the formation of C-N bonds under relatively mild conditions, coupling anilines with aryl halides or triflates.[19][20] For SAR studies, this allows for the introduction of a second, diverse aromatic ring system, which can explore additional binding pockets, engage in π-stacking interactions, and significantly alter the compound's overall topology. This method is superior to classical methods like the Ullmann condensation, which require harsh conditions and have limited scope.[18]
Experimental Protocol 4.1: General Protocol for Buchwald-Hartwig Amination
The success of this reaction is highly dependent on the careful selection of the palladium source, ligand, and base. The ligand is critical for facilitating both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[19]
Step-by-Step Methodology:
-
Glovebox Setup: Due to the air-sensitivity of the catalyst components, the reaction is best set up in a glovebox. To an oven-dried vial, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.4 eq).
-
Reagent Addition: Add the aminophenyl substrate (1.2 eq) and the aryl halide/triflate (1.0 eq).
-
Solvent: Add an anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane).
-
Reaction: Seal the vial, remove it from the glovebox, and heat to 80-110 °C with vigorous stirring for 4-24 hours.
-
Monitoring & Work-up:
-
Cool the reaction to room temperature.
-
Monitor completion by LC-MS.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Purify the N-arylated product by flash column chromatography.
Conclusion
The synthetic derivatization of the aminophenyl group is a critical tool in the medicinal chemist's arsenal for lead optimization. The strategies of N-acylation, N-sulfonylation, N-alkylation, and N-arylation provide rational and effective means to modulate a compound's physicochemical properties, block metabolic pathways, and systematically probe the structure-activity relationships that govern molecular recognition. The protocols described herein offer reliable starting points for researchers to generate diverse analog libraries, ultimately guiding the design of safer and more potent therapeutic agents.
References
- Recent Advances and Outlook for the Isosteric Replacement of Anilines.
- Recent Advances and Outlook for the Isosteric Replacement of Anilines.
- Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry (RSC Publishing).
- Aniline replacement in drug-like compounds. Cresset Group.
- One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. American Chemical Society.
- Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines.
- The Influence of N-Alkylation on the Properties of Aniline Deriv
- Application Notes and Protocols: N-Acylation and N-Alkylation of Halogen
- Application Notes and Protocols: Buchwald-Hartwig Amination for C-N Bond Form
- Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. PMC - NIH.
- The role of bioisosterism in modern drug design: Current applications and challenges.
- Purific
- Cresset Blog: Aniline replacement in drug-like compounds. BioPartner UK.
-
Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Discover The Secret: Aniline Is Usually Purified By Steam Distill
- Purify and dry aniline? Reddit.
- Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amin
- Buchwald–Hartwig amin
- Synthesis of Sulfanilamide. Chemistry Steps.
- Chapter 3: Synthetic Methods for Primary Anilines. Books.
-
Reductive amination of tertiary anilines and aldehydes. PubMed. [Link]
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
- Method for purifying aniline.
- Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. NIH.
- N‐Alkylation of aniline with benzyl alcohol.
- Sulfa Antibiotics - Synthesis of Sulfanilamide. University of Missouri–St. Louis.
- Synthesis of Sulphanilamide. YouTube.
- Selective N-alkylation of aniline in the presence of zeolite catalysts.
- Protecting group. Wikipedia.
-
Sulfanilamide Synthesis with a Modern Silyl-Sulfinylamine Willis Reagent. ChemRxiv. [Link]
- Protecting Groups. Organic Chemistry Portal.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
-
Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1][2][3]triazine based VEGFR-2 kinase inhibitors. PubMed. [Link]
-
Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. PubMed. [Link]
- Amino acids and amide bond form
- Protecting Groups for Amines. YouTube.
- Structure-activity relationship (SAR) studies of N-(2-Aminophenyl)
- Effects of some AMPA receptor antagonists on the development of tolerance in epilepsy-prone rats and in pentylenetetrazole kindled r
- Amino Acid-Protecting Groups. Chemical Reviews.
- Amide Bond Formation and Peptide Coupling.
-
Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. PubMed. [Link]
- Protecting Groups for Amines: Carbam
- the use of n-(4-aminophenyl)piperidine derivatization to improve organic acid detection and separation by supercritical fluid chromatography-mass spectrometry. Rowan Digital Works.
- Amide Bond Activation of Biological Molecules. PMC - NIH.
- Drug-Receptor Interactions and Pharmacodynamics.
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science (RSC Publishing). [Link]
- Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)
- Appl. Sci., Volume 15, Issue 8 (April-2 2025) – 521 articles. MDPI.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. cresset-group.com [cresset-group.com]
- 3. researchgate.net [researchgate.net]
- 4. biopartner.co.uk [biopartner.co.uk]
- 5. youtube.com [youtube.com]
- 6. Synthesis of Sulfanilamide - Chemistry Steps [chemistrysteps.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 11. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. books.rsc.org [books.rsc.org]
Application Notes & Protocols for In Vivo Preclinical Evaluation of CAS 17515-32-1 in Murine Models
Abstract
This document provides a comprehensive guide for the preclinical in vivo evaluation of the chemical entity designated by CAS number 17515-32-1. It outlines a strategic, multi-tiered experimental approach in murine models, beginning with essential preliminary studies for safety and pharmacokinetic profiling, followed by detailed protocols for assessing potential efficacy in oncology and inflammatory disease models. The experimental designs prioritize scientific rigor, ethical considerations, and data-driven decision-making for researchers in pharmacology and drug development.
Part 1: Foundational Overview & Strategic Rationale
Addressing Compound Identity and a Hypothesis-Driven Approach
An initial survey of chemical databases reveals an ambiguity associated with CAS 17515-32-1 . While some commercial suppliers list this identifier for the compound 2'-Amino-3-phthalimid-1-ylpropiophenone , there is a notable lack of published biological data for a compound with this specific CAS number.
However, the putative structure contains two well-characterized pharmacophores: the phthalimide moiety and the propiophenone scaffold. Phthalimide derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, immunomodulatory, and anticancer properties.[1][2][3] Similarly, derivatives of propiophenone have been investigated for anticancer and anti-inflammatory effects.[4][5][]
Given this foundation, this guide will proceed with a hypothesis-driven framework based on the potential biological activities inferred from these structural motifs. The following protocols are designed to systematically investigate the anti-inflammatory and anti-cancer potential of the compound, which for the purpose of this document we will refer to as "the Test Article". Researchers must first confirm the precise identity and purity of their substance before commencing any in vivo studies.
The Staged Approach to In Vivo Evaluation
A logical, stepwise progression is critical for the efficient and ethical evaluation of a novel chemical entity. Rushing into complex efficacy models without foundational data can lead to confounding results and unnecessary animal use. This guide is structured to follow a validated preclinical workflow.
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione in Plasma
Introduction
2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione is a novel compound with significant interest in pharmaceutical development, belonging to the isoindole-1,3-dione class of molecules known for a wide range of biological activities.[1][2] Accurate quantification of this analyte in biological matrices, particularly plasma, is paramount for pharmacokinetic (PK), toxicokinetic (TK), and bioavailability studies, which are critical components of any drug development program.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the robust and reliable quantification of 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione in plasma. The methodologies detailed herein are grounded in established bioanalytical principles and are designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7]
Guiding Principles for Method Development
The successful quantification of a drug candidate in plasma hinges on a sensitive, selective, and reproducible bioanalytical method. The choice of methodology is dictated by the physicochemical properties of the analyte, the required lower limit of quantification (LLOQ), and the nature of the plasma matrix. For a small molecule like 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity.[4][8]
The development and validation of the bioanalytical method must adhere to a predefined set of performance characteristics to ensure the integrity of the data generated. These characteristics, as outlined by regulatory guidelines, include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[9][10]
Proposed Analytical Method: LC-MS/MS
This section details a proposed LC-MS/MS method for the quantification of 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione in plasma. The method is designed to be a starting point for in-lab development and validation.
Sample Preparation
The complexity of the plasma matrix necessitates a sample preparation step to remove proteins and other interfering substances that can suppress the ionization of the target analyte and compromise the analytical column.[11][12] Three common and effective techniques are presented below: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method will depend on the desired level of sample cleanup and the required LLOQ.
Workflow for Plasma Sample Preparation
Caption: Overview of Plasma Sample Preparation Workflows.
Protocol 1: Protein Precipitation (PPT)
-
Principle: A simple and rapid method where a water-miscible organic solvent is added to the plasma sample to denature and precipitate proteins.
-
Protocol:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (IS).
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Principle: This technique separates the analyte from the aqueous plasma matrix into an immiscible organic solvent based on its differential solubility.[13]
-
Protocol:
-
To 100 µL of plasma, add the internal standard and 50 µL of a buffering agent if pH adjustment is needed to ensure the analyte is in a neutral form.
-
Add 600 µL of an appropriate extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 5 minutes to facilitate extraction.
-
Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of mobile phase for analysis.
-
Protocol 3: Solid-Phase Extraction (SPE)
-
Principle: A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.
-
Protocol:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of pre-treated plasma (diluted 1:1 with 2% phosphoric acid in water).
-
Wash the cartridge with 1 mL of 0.1 M acetate buffer, followed by 1 mL of methanol to remove polar interferences.
-
Elute the analyte with 500 µL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
-
LC-MS/MS Instrumentation and Conditions
The following table outlines the proposed starting conditions for the LC-MS/MS analysis. These parameters will require optimization during method development.
| Parameter | Condition | Rationale |
| LC System | UHPLC System | Provides high resolution and fast analysis times. |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm | Suitable for the separation of small molecules. The small particle size enhances efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for positive ion electrospray ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reverse-phase chromatography. |
| Gradient | 5-95% B over 3 minutes | A generic gradient to elute compounds with varying polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | A typical injection volume for modern LC-MS/MS systems. |
| MS System | Triple Quadrupole Mass Spectrometer | The standard for quantitative bioanalysis due to its sensitivity and specificity in MRM mode.[8] |
| Ionization | Electrospray Ionization (ESI), Positive Mode | ESI is suitable for polar to moderately polar molecules. The amine group on the analyte is expected to readily protonate. |
| MRM Transitions | To be determined by infusing a standard solution of the analyte. A precursor ion (Q1) corresponding to [M+H]+ and a stable product ion (Q3) will be selected. | Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity.[14] |
| Internal Standard | A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with similar chromatographic and ionization behavior should be used. | Compensates for variability in sample preparation and instrument response. |
LC-MS/MS Analysis Workflow
Caption: Schematic of the LC-MS/MS analytical workflow.
Bioanalytical Method Validation
A full validation of the developed method is required to ensure its reliability for the analysis of study samples. The validation should be performed in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry"[6] and the EMA's "Guideline on bioanalytical method validation".[5][7]
The key validation parameters are summarized in the table below:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least 6 different sources. |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. | A calibration curve with a minimum of 6 non-zero standards. A correlation coefficient (r²) of ≥ 0.99 is desirable. |
| Accuracy & Precision | The closeness of determined values to the nominal concentration (accuracy) and the degree of scatter between replicate measurements (precision). | Assessed at LLOQ, low, mid, and high QC levels. Mean accuracy should be within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ). |
| Recovery | The efficiency of the extraction procedure. | Should be consistent, precise, and reproducible. |
| Matrix Effect | The suppression or enhancement of ionization of the analyte by co-eluting matrix components. | Assessed by comparing the response of the analyte in post-extraction spiked plasma to the response in a neat solution. The CV of the matrix factor should be ≤ 15%. |
| Stability | The chemical stability of the analyte in the biological matrix under various storage and handling conditions. | Assessed through freeze-thaw, short-term (bench-top), long-term, and stock solution stability experiments. Analyte concentration should be within ±15% of the nominal concentration. |
Conclusion
The successful quantification of 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione in plasma is a critical step in its preclinical and clinical development. The LC-MS/MS method proposed in this application note provides a robust starting point for method development and validation. The choice of sample preparation technique and the optimization of LC-MS/MS parameters will be key to achieving the desired sensitivity, selectivity, and reliability. Adherence to regulatory guidelines for method validation is essential to ensure the integrity of the data generated in support of drug development programs.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Slideshare. USFDA guidelines for bioanalytical method validation. [Link]
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
Kalak, M., & Polanski, J. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]
-
Oriental Journal of Chemistry. (2024). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]
-
Organomation. Sample Preparation: A Comprehensive Guide. [Link]
-
National Institutes of Health. (2020). Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. [Link]
-
ResearchGate. Practical tips on preparing plasma samples for drug analysis using SPME. [Link]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
-
Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
-
ANTISEL. A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. [Link]
-
Waters Corporation. (2010). LC-MS/MS QUANTITATION IN DRUG DISCOVERY & DEVELOPMENT. [Link]
-
KTH Royal Institute of Technology. Application of LC-MS for the identification and quantification of pharmaceuticals and their transformation products during catalytic ozonation. [Link]
-
Journal of Pharmaceutical and Biomedical Sciences. (2022). Development of an LC-MS/MS Approach to Detect and Quantify Three Impurities of Darunavir. [Link]
-
National Institutes of Health. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. [Link]
-
PubMed. [HPLC analysis of 2-(P-dimethylaminostyryl) pyridine methiodide concentration in plasma]. [Link]
-
ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds. [Link]
-
National Institutes of Health. (2024). Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. [Link]
-
ResearchGate. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. [Link]
Sources
- 1. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. moh.gov.bw [moh.gov.bw]
- 4. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 9. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 10. Bioanalytical method validation emea | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 14. jchr.org [jchr.org]
The Strategic Application of 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione as a Pivotal Intermediate in Heterocyclic Synthesis
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of modern synthetic organic chemistry, the quest for efficient and modular routes to complex molecular architectures is paramount. This application note details the synthesis and utility of 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione (Figure 1), a key intermediate in the synthesis of various nitrogen-containing heterocycles, most notably the privileged 1,4-benzodiazepine scaffold. The strategic incorporation of a phthalimide-protected aminoethyl chain and a latent 2-aminobenzophenone moiety makes this compound a highly valuable and versatile building block for researchers in medicinal chemistry and drug development.
This guide provides a comprehensive overview of the synthetic pathway to this intermediate, detailed experimental protocols, and its subsequent transformation into valuable heterocyclic systems. The methodologies described herein are designed to be robust and scalable, offering a practical approach for laboratory synthesis.
Physicochemical Properties and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₄N₂O₃ | [1] |
| Molecular Weight | 294.31 g/mol | [1] |
| CAS Number | 17515-32-1 | [1] |
| Appearance | Expected to be a solid | - |
Synthetic Strategy and Workflow
The synthesis of 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione is a multi-step process that leverages classical organic reactions. The overall strategy involves the protection of β-alanine, conversion to a reactive acylating agent, a Friedel-Crafts acylation onto a protected aniline, and subsequent deprotection steps. This modular approach allows for potential diversification at various stages of the synthesis.
Figure 2: High-level overview of the synthetic pathway to the target intermediate and its application.
Detailed Experimental Protocols
Part 1: Synthesis of N-Phthaloyl-β-alanine
Rationale: The initial step involves the protection of the amino group of β-alanine with a phthaloyl group. This is a crucial step to prevent side reactions of the free amine in the subsequent Friedel-Crafts acylation. The phthaloyl group is a robust protecting group that is stable to acidic conditions.
Protocol: Thermal Condensation [2]
-
Reaction Setup: In a round-bottom flask, combine phthalic anhydride (1.0 eq) and β-alanine (1.0 eq).
-
Heating: Heat the mixture to 200°C for 15-20 minutes. The mixture will melt and then solidify.
-
Work-up: Allow the reaction mixture to cool to room temperature and then add water. The solid product will precipitate.
-
Purification: Collect the precipitate by filtration and recrystallize from ethanol to afford N-phthaloyl-β-alanine as a white solid.
| Reagent | Molar Ratio | Notes |
| Phthalic Anhydride | 1.0 | |
| β-Alanine | 1.0 | |
| Expected Yield: | 80-85% |
Part 2: Synthesis of 3-(Phthalimido)propanoyl chloride
Rationale: To facilitate the Friedel-Crafts acylation, the carboxylic acid of N-phthaloyl-β-alanine must be converted into a more reactive acylating agent, the corresponding acyl chloride. Thionyl chloride is a common and effective reagent for this transformation.
Protocol: Acyl Chloride Formation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (to neutralize HCl gas), suspend N-phthaloyl-β-alanine (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq).
-
Reaction: Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Work-up: After cooling, remove the excess thionyl chloride under reduced pressure. The resulting crude 3-(phthalimido)propanoyl chloride can be used in the next step without further purification.
Part 3: Friedel-Crafts Acylation to Synthesize 2-[3-(2-Acetamidophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione
Rationale: This is the key C-C bond-forming step. A Friedel-Crafts acylation is employed to introduce the phthalimido-protected aminoethyl ketone moiety onto the aromatic ring. Direct acylation of aniline is generally unsuccessful due to the basicity of the amino group, which complexes with the Lewis acid catalyst. Therefore, acetanilide is used as the substrate, where the acetyl group protects the amine and directs the acylation to the para position. The ortho-acylated product is also formed, which is the desired isomer for the subsequent cyclization.
Protocol: Friedel-Crafts Acylation
-
Catalyst Suspension: In a three-necked flask equipped with a dropping funnel, a condenser, and a mechanical stirrer, suspend anhydrous aluminum chloride (AlCl₃) (3.0 eq) in a suitable solvent such as nitrobenzene or 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen).
-
Acyl Chloride Addition: Cool the suspension in an ice bath and slowly add the crude 3-(phthalimido)propanoyl chloride (1.0 eq) dissolved in the same solvent.
-
Substrate Addition: To the cooled mixture, add acetanilide (1.0 eq) portion-wise, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with concentrated HCl. This will decompose the aluminum chloride complex. The product will precipitate.
-
Purification: Collect the solid by filtration, wash with water, and then with a cold solution of sodium bicarbonate to remove any unreacted acid. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield a mixture of ortho and para isomers. The desired ortho isomer can be separated by column chromatography.
Part 4: Deprotection to 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione
Rationale: The acetyl protecting group on the aniline nitrogen must be removed to reveal the free amine, yielding the target intermediate. This is typically achieved by acid or base-catalyzed hydrolysis.
Protocol: Acidic Hydrolysis
-
Reaction Setup: In a round-bottom flask, dissolve the purified ortho-isomer of 2-[3-(2-acetamidophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione in a mixture of ethanol and concentrated hydrochloric acid.
-
Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide). The product will precipitate.
-
Purification: Collect the solid by filtration, wash with water, and dry to obtain the target intermediate, 2-[3-(2-aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione.
Application in the Synthesis of 1,4-Benzodiazepine-2-ones
The primary application of 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione is as a precursor to 1,4-benzodiazepine-2-ones, a class of compounds with a wide range of pharmacological activities. The synthesis involves the deprotection of the phthalimide group followed by an intramolecular cyclization.
Figure 3: Conversion of the intermediate to a 1,4-benzodiazepine-2-one.
Protocol: Deprotection and Intramolecular Cyclization
-
Phthalimide Deprotection (Hydrazinolysis):
-
In a round-bottom flask, dissolve 2-[3-(2-aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) and reflux the mixture for 4-6 hours. A precipitate of phthalhydrazide will form.
-
Cool the reaction mixture and filter to remove the phthalhydrazide.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-1-(2-aminophenyl)propan-1-one.
-
-
Intramolecular Cyclization:
-
The crude 3-amino-1-(2-aminophenyl)propan-1-one can be cyclized by heating in a high-boiling solvent such as pyridine or by treatment with a mild acid catalyst.
-
Alternatively, a one-pot deprotection and cyclization can be attempted by performing the hydrazinolysis and then adding a catalytic amount of acetic acid to the reaction mixture and continuing to reflux.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography to yield the desired 1,4-benzodiazepine-2-one.
-
Safety and Handling
-
Phthalic anhydride: Corrosive and an irritant. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Thionyl chloride: Highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.
-
Aluminum chloride: Corrosive and reacts with moisture. Handle in a dry environment.
-
Hydrazine hydrate: Toxic and a suspected carcinogen. Handle with appropriate PPE in a fume hood.
-
All reactions should be carried out in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione is a strategically designed synthetic intermediate that provides an efficient entry into the medicinally important 1,4-benzodiazepine class of compounds. The synthetic route presented is robust and employs well-established chemical transformations. The modularity of the synthesis allows for the introduction of diversity at multiple points, making this intermediate a valuable tool for the generation of compound libraries for drug discovery programs. The detailed protocols provided in this application note are intended to serve as a practical guide for researchers in the field.
References
-
PrepChem. Synthesis of phthaloyl-β-alanine. [Link]
Sources
Application Notes and Protocols: Molecular Docking of Isoindole-1,3-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Lab], Senior Application Scientist
Date: January 16, 2026
Abstract
The isoindole-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-inflammatory, antibacterial, and enzyme inhibitory effects.[1][2] Molecular docking has emerged as a powerful in silico tool to predict the binding conformations and affinities of these derivatives with their protein targets, thereby accelerating the drug discovery process. This guide provides a comprehensive, step-by-step protocol for performing molecular docking studies of isoindole-1,3-dione derivatives, from ligand and protein preparation to results analysis and validation.
Introduction: The Significance of Isoindole-1,3-dione Derivatives and Molecular Docking
Isoindole-1,3-dione derivatives have garnered significant interest in drug development due to their versatile biological activities. Recent studies have demonstrated their potential as potent inhibitors of enzymes such as glucosidase, aldose reductase, tyrosinase, acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and cyclooxygenases (COX).[1][2][3] For instance, certain sulfonamide derivatives of isoindole-1,3-dione have shown superior inhibitory potency against α-Glucosidase and aldose reductase compared to existing drugs.[3] Similarly, other derivatives have exhibited significant inhibitory activity against AChE and BuChE, key enzymes in the progression of Alzheimer's disease.[1][4]
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In the context of drug discovery, it is used to predict how a small molecule (ligand), such as an isoindole-1,3-dione derivative, binds to the active site of a target protein. This provides invaluable insights into the binding mode, affinity, and specificity of the ligand, guiding the rational design of more potent and selective inhibitors.
dot graph "Workflow_Overview" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_prep" { label="Preparation"; bgcolor="#F1F3F4"; "Ligand_Prep" [label="Ligand Preparation\n(Isoindole-1,3-dione Derivatives)"]; "Protein_Prep" [label="Protein Preparation\n(Target Protein)"]; }
subgraph "cluster_dock" { label="Docking"; bgcolor="#F1F3F4"; "Docking_Sim" [label="Molecular Docking Simulation"]; }
subgraph "cluster_analysis" { label="Analysis & Validation"; bgcolor="#F1F3F4"; "Results_Analysis" [label="Results Analysis\n(Binding Energy & Pose)"]; "Validation" [label="Validation"]; }
"Ligand_Prep" -> "Docking_Sim"; "Protein_Prep" -> "Docking_Sim"; "Docking_Sim" -> "Results_Analysis"; "Results_Analysis" -> "Validation"; } caption: "Overview of the molecular docking workflow."
Essential Software and Resources
A successful molecular docking study relies on a suite of specialized software. The following are highly recommended for this protocol:
| Software/Resource | Purpose | URL |
| AutoDock Vina | A widely used open-source program for molecular docking.[6][7] | [Link] |
| AutoDock Tools (ADT) | A graphical user interface for preparing protein and ligand files for AutoDock Vina.[6] | [Link] |
| PyMOL | A molecular visualization system for viewing and analyzing 3D structures of proteins and ligands.[8][9][10][11][12] | [Link] |
| RCSB Protein Data Bank (PDB) | A global repository for 3D structural data of large biological molecules.[13][14][15][16][17] | [Link] |
| PubChem | A public database of chemical molecules and their activities against biological assays.[18][19][20][21][22] | [Link] |
Detailed Protocol: Step-by-Step Methodology
Part 1: Ligand Preparation
The accurate preparation of the ligand is crucial for a reliable docking simulation. This involves obtaining the 3D structure and converting it to the required PDBQT format.
Protocol:
-
Obtain Ligand Structure:
-
Convert SDF to PDB:
-
Prepare Ligand in AutoDock Tools (ADT):
-
Open ADT and load the ligand PDB file (Ligand -> Input -> Open).
-
ADT will automatically add hydrogens and compute Gasteiger charges.[24]
-
Define the rotatable bonds which allow for flexible docking (Ligand -> Torsion Tree -> Detect Root).[25]
-
Save the prepared ligand as a PDBQT file (Ligand -> Output -> Save as PDBQT).[26]
-
Part 2: Protein Preparation
Proper preparation of the target protein structure is equally critical and involves cleaning the PDB file and defining the binding site.
Protocol:
-
Obtain Protein Structure:
-
Search for the target protein in the RCSB Protein Data Bank (PDB).[13]
-
Download the structure in PDB format. It is preferable to select a high-resolution crystal structure that is co-crystallized with a ligand, as this helps in defining the active site.
-
-
Prepare Protein in AutoDock Tools (ADT):
-
Open ADT and load the protein PDB file (File -> Read Molecule).[25]
-
Remove water molecules and any co-crystallized ligands (Edit -> Delete Water). This is a standard procedure to avoid interference during docking.[27]
-
Add polar hydrogens to the protein (Edit -> Hydrogens -> Add).[25][26]
-
Compute Gasteiger charges (Edit -> Charges -> Compute Gasteiger).
-
Save the prepared protein as a PDBQT file (Grid -> Macromolecule -> Choose, then save).[23]
-
-
Define the Binding Site (Grid Box Generation):
-
The grid box defines the three-dimensional space where the docking algorithm will search for the best binding pose.[28]
-
In ADT, go to Grid -> Grid Box.
-
Center the grid box around the active site of the protein. If a co-crystallized ligand was present, its location is the best guide for the active site.
-
Adjust the dimensions of the grid box to encompass the entire active site and provide sufficient space for the ligand to move and rotate.[28]
-
Save the grid parameters (File -> Output Grid Dimension File).[6]
-
dot graph "Preparation_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_ligand" { label="Ligand Preparation"; bgcolor="#F1F3F4"; "PubChem" [label="Download from PubChem (SDF)"]; "PyMOL_Convert" [label="Convert to PDB (PyMOL)"]; "ADT_Ligand" [label="Prepare in ADT (PDBQT)"]; "PubChem" -> "PyMOL_Convert" -> "ADT_Ligand"; }
subgraph "cluster_protein" { label="Protein Preparation"; bgcolor="#F1F3F4"; "PDB" [label="Download from PDB"]; "ADT_Protein" [label="Prepare in ADT"]; "Grid_Box" [label="Define Grid Box"]; "PDB" -> "ADT_Protein" -> "Grid_Box"; } } caption: "Detailed workflow for ligand and protein preparation."
Part 3: Running the Molecular Docking Simulation
With the prepared ligand and protein files, the docking simulation can now be executed using AutoDock Vina.
Protocol:
-
Create a Configuration File:
-
Create a text file (e.g., conf.txt) that specifies the input files and parameters for the docking run.[29]
-
The configuration file should contain the following information:
-
receptor = protein.pdbqt
-
ligand = ligand.pdbqt
-
out = results.pdbqt
-
center_x, center_y, center_z (from the grid box setup)
-
size_x, size_y, size_z (from the grid box setup)
-
-
-
Run AutoDock Vina:
-
Open a command-line terminal.
-
Navigate to the directory containing your prepared files and the Vina executable.
-
Execute the following command: vina --config conf.txt --log log.txt
-
Analysis and Interpretation of Docking Results
Binding Affinity (Docking Score)
-
AutoDock Vina provides a binding affinity score in kcal/mol.[30]
-
A more negative binding energy indicates a more stable protein-ligand complex and thus, a better binding affinity.[30][31]
-
Generally, docking scores more negative than -6.0 kcal/mol suggest a favorable binding interaction.[32]
Table of Example Docking Scores:
| Isoindole-1,3-dione Derivative | Target Protein | Binding Affinity (kcal/mol) |
| Derivative A | Acetylcholinesterase | -9.8 |
| Derivative B | Acetylcholinesterase | -8.5 |
| Derivative C | Cyclooxygenase-2 | -10.2 |
| Derivative D | Cyclooxygenase-2 | -9.1 |
Visualization of Binding Poses and Interactions
-
The output PDBQT file (results.pdbqt) contains multiple binding poses (conformations) of the ligand within the protein's active site.[7]
-
Use PyMOL to visualize the docked complex.[8] Open both the prepared protein PDBQT file and the results PDBQT file.
-
Analyze the interactions between the ligand and the protein's amino acid residues. Key interactions to look for include:
dot graph "Results_Analysis_Flow" { layout=dot; rankdir=TB; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; "Docking_Output" [label="Docking Output\n(Binding Affinities & Poses)"]; "Rank_Ligands" [label="Rank Ligands by\nBinding Affinity"]; "Visualize_Complex" [label="Visualize Protein-Ligand\nComplex (PyMOL)"]; "Analyze_Interactions" [label="Analyze Key Interactions\n(H-bonds, Hydrophobic)"]; "Identify_Hits" [label="Identify Potential\nHit Compounds"];
"Docking_Output" -> "Rank_Ligands"; "Rank_Ligands" -> "Visualize_Complex"; "Visualize_Complex" -> "Analyze_Interactions"; "Analyze_Interactions" -> "Identify_Hits"; } caption: "Flowchart for the analysis of docking results."
Validation of Docking Results
It is essential to validate the docking protocol to ensure the reliability of the results.
-
Re-docking: If a co-crystallized ligand was present in the original PDB structure, a common validation method is to extract this ligand and then dock it back into the protein's active site.[34][35]
-
Root Mean Square Deviation (RMSD): The docked pose of the native ligand should be compared to its original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[31][34]
-
Correlation with Experimental Data: The most robust validation involves comparing the docking scores with experimentally determined biological activities (e.g., IC50 values) for a series of compounds. A good correlation provides strong evidence for the predictive power of the docking model.[36][37]
Conclusion
Molecular docking is an indispensable tool in modern drug discovery, providing rapid and insightful predictions of ligand-protein interactions. By following this detailed protocol, researchers can effectively perform molecular docking studies of isoindole-1,3-dione derivatives, aiding in the identification and optimization of novel therapeutic agents. It is crucial to remember that docking results are predictive and should ideally be validated by experimental assays.
References
-
RCSB PDB: Homepage. [Link]
-
Isoindole-1,3-Dione Sulfonamides as Potent Inhibitors of Glucosidase, Aldose Reductase, and Tyrosinase: A Molecular Docking and Enzyme Inhibition Study. PubMed. [Link]
-
Worldwide Protein Data Bank: wwPDB. [Link]
-
PubChem - Wikipedia. [Link]
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. MDPI. [Link]
-
Protein Data Bank: the single global archive for 3D macromolecular structure data. Nucleic Acids Research. [Link]
-
PubChem | Databases - NCSU Libraries. NC State University. [Link]
-
How to interprete and analyze molecular docking results? ResearchGate. [Link]
-
Protein Data Bank: Key to the Molecules of Life. NSF Impacts. [Link]
-
How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]
-
Protein Data Bank - Wikipedia. [Link]
-
PubChem. [Link]
-
Tutorial – AutoDock Vina. [Link]
-
How to validate the molecular docking results ? ResearchGate. [Link]
-
Interpretation of Molecular docking results? ResearchGate. [Link]
-
How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
-
Visualization of Molecular Docking result by PyMOL. YouTube. [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]
-
Visualizing protein-protein docking using PyMOL. Medium. [Link]
-
PubChem - Database Commons. [Link]
-
How can I validate docking result without a co-crystallized ligand? [Link]
-
Vina Docking Tutorial. Eagon Research Group. [Link]
-
PubChem – Knowledge and References. Taylor & Francis. [Link]
-
How to validate molecular docking results with no proper crystal structure?? ResearchGate. [Link]
-
Hands-on tutorials of AutoDock 4 and AutoDock Vina. [Link]
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI. [Link]
-
Session 4: Introduction to in silico docking. [Link]
-
Molecular Docking Tutorial. [Link]
-
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC - NIH. [Link]
-
AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]
-
How I can analyze and present docking results? Matter Modeling Stack Exchange. [Link]
-
[MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. [Link]
-
DOCKING TUTORIAL. [Link]
-
(PDF) A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. ResearchGate. [Link]
-
Learn Maestro: Preparing protein structures. YouTube. [Link]
-
Protein Ligand Visualization Tool | PyMOL Tutorial for Beginners. YouTube. [Link]
-
PyMOL Tutorial: Create High-Quality Protein Visualizations & Interaction Maps for Publications. YouTube. [Link]
-
Mastering PyMOL: Your Essential Guide to Molecular Visualization. YouTube. [Link]
-
N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. MDPI. [Link]
-
(PDF) A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. ResearchGate. [Link]
-
Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. ResearchGate. [Link]
-
A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Isoindole-1,3-Dione Sulfonamides as Potent Inhibitors of Glucosidase, Aldose Reductase, and Tyrosinase: A Molecular Docking and Enzyme Inhibition Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. infochim.u-strasbg.fr [infochim.u-strasbg.fr]
- 6. m.youtube.com [m.youtube.com]
- 7. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 8. youtube.com [youtube.com]
- 9. medium.com [medium.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. rcsb.org [rcsb.org]
- 14. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Protein Data Bank: Key to the Molecules of Life - NSF Impacts | NSF - U.S. National Science Foundation [nsf.gov]
- 17. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 18. PubChem - Wikipedia [en.wikipedia.org]
- 19. PubChem | Databases | NC State University Libraries [lib.ncsu.edu]
- 20. PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. PubChem - Database Commons [ngdc.cncb.ac.cn]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. m.youtube.com [m.youtube.com]
- 24. youtube.com [youtube.com]
- 25. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 26. sites.ualberta.ca [sites.ualberta.ca]
- 27. youtube.com [youtube.com]
- 28. indico4.twgrid.org [indico4.twgrid.org]
- 29. eagonlab.github.io [eagonlab.github.io]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. youtube.com [youtube.com]
- 33. m.youtube.com [m.youtube.com]
- 34. researchgate.net [researchgate.net]
- 35. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for High-Throughput Screening of Novel Isoindole-1,3-dione Libraries
For: Researchers, scientists, and drug development professionals.
Introduction
The isoindole-1,3-dione, or phthalimide, scaffold is a privileged structure in medicinal chemistry, most notably recognized in the immunomodulatory drugs thalidomide, lenalidomide, and pomalidomide.[1] The therapeutic breadth of this scaffold is extensive, with novel derivatives demonstrating significant potential as anticancer,[2][3] anti-inflammatory,[4][5] and neuroprotective agents.[6][7] The synthetic tractability of the isoindole-1,3-dione core makes it highly suitable for the generation of large, diverse chemical libraries, positioning it as an excellent candidate for high-throughput screening (HTS) campaigns to uncover new therapeutic leads.
This document provides comprehensive application notes and detailed protocols for the HTS of novel isoindole-1,3-dione libraries. The focus is on three strategically designed assays to identify compounds with:
-
Cytotoxic effects against cancer cells.
-
Inhibitory activity against acetylcholinesterase (AChE).
-
Binding engagement with the Cereblon (CRBN) E3 ubiquitin ligase complex.
Part 1: Foundational Cytotoxicity Screening
Scientific Rationale: A primary, cell-based screen to determine the cytotoxic profile of the isoindole-1,3-dione library is a critical initial step. This approach serves a dual purpose: it identifies compounds with potential as anticancer agents and establishes a crucial dataset for evaluating the therapeutic index and off-target toxicity of hits identified in subsequent, more specific assays.[8] We advocate for an ATP-based luminescence assay, such as CellTiter-Glo®, due to its high sensitivity, robustness, and compatibility with HTS automation. The amount of ATP is directly proportional to the number of metabolically active, viable cells.
Experimental Workflow: Foundational Cytotoxicity Screening
Caption: High-level workflow for the primary cytotoxicity screen.
Detailed Protocol: ATP-Based Luminescent Cytotoxicity Assay
-
Compound Plating:
-
Prepare stock solutions of the isoindole-1,3-dione library in 100% DMSO.
-
Utilize an acoustic liquid handler (e.g., Echo®) to transfer nanoliter volumes of compound stocks into 384-well, solid white, clear-bottom assay plates. This creates a 10-point, 3-fold serial dilution, with a final top concentration of 30 µM.
-
Designate wells for a positive control (e.g., doxorubicin, top concentration 10 µM) and a negative control (0.1% DMSO vehicle).
-
-
Cell Culture and Seeding:
-
Culture MCF-7 breast cancer cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and 0.01 mg/mL human recombinant insulin.
-
Grow cells to approximately 80% confluency, harvest using trypsin, and resuspend in fresh medium to a final density of 2 x 10⁵ cells/mL.
-
Using a multi-drop dispenser, add 25 µL of the cell suspension (5,000 cells) to each well of the compound-plated assay plates.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
ATP Detection:
-
Allow the assay plates and the ATP detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to equilibrate to room temperature.
-
Add 25 µL of the detection reagent to each well.
-
Place the plates on an orbital shaker for 2 minutes at a low speed to ensure thorough mixing and cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader (e.g., EnVision® Multilabel Reader).
-
Data Analysis and Hit Criteria
All quantitative data should be processed using a suitable data analysis platform (e.g., Genedata Screener® or Dotmatics).
| Parameter | Description | Calculation Formula | Primary Hit Criteria |
| Percent Inhibition | The reduction in cell viability relative to intra-plate controls. | 100 * (1 - (Signal_Compound - Mean_Signal_Pos) / (Mean_Signal_Neg - Mean_Signal_Pos)) | > 50% activity at one or more concentrations. |
| IC₅₀ | The compound concentration that elicits 50% of the maximal inhibitory response. | A four-parameter logistic regression model fitted to the dose-response data. | IC₅₀ < 10 µM. |
| Z'-factor | A statistical parameter indicating the robustness and quality of the assay. | `1 - (3 * (SD_Pos + SD_Neg)) / | Mean_Pos - Mean_Neg |
Part 2: Enzyme Inhibition Screening - Acetylcholinesterase (AChE)
Scientific Rationale: A significant body of research has identified isoindole-1,3-dione derivatives as potent inhibitors of acetylcholinesterase (AChE), a key enzyme in the cholinergic hypothesis of Alzheimer's disease.[6][7][9] This biochemical assay is designed to directly identify members of the library that inhibit AChE activity, providing a pathway to novel neuroprotective agents. The assay is based on the well-established Ellman's method.
Experimental Workflow: AChE Inhibition Assay
Caption: Workflow for the AChE enzymatic inhibition assay.
Detailed Protocol: Ellman's Method for AChE Inhibition
-
Compound Plating:
-
As previously described, plate serial dilutions of the library compounds into 384-well, clear, flat-bottom plates.
-
Include a known AChE inhibitor (e.g., donepezil) as a positive control and DMSO as a negative control.
-
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
AChE Solution: Prepare a working solution of human recombinant AChE (e.g., 0.02 U/mL) in Assay Buffer.
-
Substrate/Chromogen Solution: Prepare a solution containing 1.5 mM acetylthiocholine iodide and 0.5 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in Assay Buffer.
-
-
Assay Procedure:
-
Add 10 µL of the AChE solution to each well of the assay plate.
-
Incubate for 15 minutes at room temperature. This pre-incubation step allows for the establishment of binding equilibrium between the inhibitors and the enzyme.
-
To initiate the enzymatic reaction, add 10 µL of the Substrate/Chromogen solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader and begin measuring the absorbance at 412 nm in a kinetic mode, with readings taken every 60 seconds for 10 minutes. The rate of increase in absorbance is directly proportional to the AChE activity.
-
Data Analysis and Hit Criteria
| Parameter | Description | Calculation Formula | Primary Hit Criteria |
| Reaction Rate (V) | The rate of change in absorbance per minute (mOD/min). | Determined from the slope of the linear phase of the kinetic curve. | N/A |
| Percent Inhibition | The percentage reduction in the enzymatic reaction rate. | 100 * (1 - V_Compound / V_Negative_Control) | > 50% inhibition. |
| IC₅₀ | The concentration of the compound that inhibits 50% of AChE activity. | A four-parameter logistic regression model fitted to the dose-response data. | IC₅₀ < 5 µM. |
Part 3: Target Engagement Screening - Cereblon (CRBN) Competitive Binding
Scientific Rationale: The discovery that the isoindole-1,3-dione moiety is a key pharmacophore for binding to Cereblon (CRBN), a substrate receptor for the CRL4 E3 ubiquitin ligase, has revolutionized targeted protein degradation.[10][11] Compounds that bind to CRBN can act as "molecular glues" to induce the degradation of neo-substrates or serve as the E3 ligase handle for Proteolysis Targeting Chimeras (PROTACs). This assay aims to identify library compounds that directly engage with CRBN. A fluorescence polarization (FP) based competitive binding assay is an ideal HTS format for this purpose.
Experimental Workflow: CRBN Competitive Binding Assay
Caption: Workflow for the CRBN competitive binding assay.
Detailed Protocol: Fluorescence Polarization (FP) Competitive Binding Assay
-
Compound Plating:
-
Plate serial dilutions of the library compounds into 384-well, black, low-volume, non-binding surface assay plates.
-
Include a known CRBN binder (e.g., pomalidomide or CC-220) as a positive control and DMSO as a negative control.[12]
-
-
Reagent Preparation:
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, supplemented with 0.01% Tween-20.
-
CRBN-DDB1 Complex: Prepare a working solution of purified, recombinant human CRBN-DDB1 complex in Assay Buffer. The final concentration should be optimized to yield a stable FP window.
-
Fluorescent Tracer: Prepare a working solution of a fluorescently-labeled thalidomide analog (tracer) in Assay Buffer. The concentration should be at or below the Kd for its interaction with CRBN.
-
-
Assay Procedure:
-
Add 5 µL of the CRBN-DDB1 complex solution to each well of the assay plate.
-
Add 5 µL of the fluorescent tracer solution to each well.
-
Incubate the plates for 1 hour at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure fluorescence polarization (mP) using a microplate reader equipped with appropriate excitation and emission filters for the fluorophore used in the tracer.
-
Data Analysis and Hit Criteria
| Parameter | Description | Calculation Formula | Primary Hit Criteria |
| Millipolarization (mP) | The measure of the change in the rotational speed of the fluorescent tracer upon binding to CRBN. | Calculated by the instrument software based on parallel and perpendicular fluorescence intensity. | N/A |
| Percent Displacement | The percentage of the fluorescent tracer displaced from CRBN by the test compound. | 100 * (1 - (mP_Compound - mP_Min) / (mP_Max - mP_Min)) | > 50% displacement. |
| IC₅₀ | The concentration of the compound that displaces 50% of the bound tracer. | A four-parameter logistic regression model fitted to the dose-response data. | IC₅₀ < 10 µM. |
References
-
The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. Bentham Science. Available at: [Link]
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. MDPI. Available at: [Link]
-
The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. PubMed. Available at: [Link]
-
Fluorescence-Coupled Ubiquitination Assay as a High-Throughput Screening Strategy for Novel Cereblon Degraders. PubMed. Available at: [Link]
-
Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study. SpringerLink. Available at: [Link]
-
Anticancer Activity of a Novel Isoindoline-1,3-dione Derivative via Induction of Apoptosis in MCF-7 Breast Cancer Cells and in Ehrlich Carcinoma-bearing Mice. ResearchGate. Available at: [Link]
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Semantic Scholar. Available at: [Link]
-
Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PubMed Central. Available at: [Link]
-
Isoindole-1,3-dione derivatives as RSK2 inhibitors: synthesis, molecular docking simulation and SAR analysis. Royal Society of Chemistry. Available at: [Link]
-
A Series of Novel 1- H-isoindole-1,3(2 H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed. Available at: [Link]
-
Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations. PubMed. Available at: [Link]
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI. Available at: [Link]
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. Available at: [Link]
-
Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase. PubMed. Available at: [Link]
-
A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. PubMed. Available at: [Link]
-
Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library. PubMed Central. Available at: [Link]
-
A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. National Institutes of Health. Available at: [Link]
-
N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. MDPI. Available at: [Link]
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. ResearchGate. Available at: [Link]
-
Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. PubMed Central. Available at: [Link]
-
N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. ResearchGate. Available at: [Link]
-
De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. ResearchGate. Available at: [Link]
-
Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs. PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Troubleshooting Guide to Improving the Yield of 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione
Welcome to the technical support center for the synthesis of 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth troubleshooting advice in a user-friendly question-and-answer format, grounded in established chemical principles and practical laboratory experience. Our aim is to empower you to diagnose and resolve common issues, ultimately leading to improved reaction yields and product purity.
Overview of the Synthetic Pathway
The synthesis of 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione is most effectively approached through a three-stage process that addresses the inherent reactivity challenges of the starting materials. A direct Friedel-Crafts acylation is not feasible due to the basicity of the aniline nitrogen, which would lead to the deactivation of the Lewis acid catalyst.[1][2][3][4] Therefore, a protection-acylation-deprotection strategy is employed.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione.
Frequently Asked Questions & Troubleshooting Guide
Stage 1: Preparation of 3-Phthalimidopropanoyl Chloride
Question 1: My yield of N-Phthaloyl-β-alanine is low. What are the common causes?
Answer: Low yields in the initial condensation of β-alanine with phthalic anhydride are often due to incomplete reaction or suboptimal conditions.
-
Inadequate Dehydration: This reaction involves the formation of an imide through the loss of a water molecule.[5] If the water is not effectively removed, the reaction equilibrium may not favor product formation.
-
Troubleshooting:
-
Azeotropic Removal of Water: Refluxing in a solvent like toluene with a Dean-Stark apparatus is an effective method for water removal.
-
High-Temperature Melt: Performing the reaction neat (without solvent) at a temperature above the melting point of phthalic anhydride (around 131°C) can also drive the reaction to completion.
-
-
-
Suboptimal Reaction Time and Temperature: Insufficient heating can lead to an incomplete reaction.
-
Troubleshooting: Ensure the reaction is heated to at least 140-150°C for 1-2 hours. Monitor the reaction progress by checking for the cessation of water evolution in the Dean-Stark trap or by thin-layer chromatography (TLC).
-
Question 2: I am having trouble converting N-Phthaloyl-β-alanine to the acyl chloride. What should I consider?
Answer: The conversion to 3-phthalimidopropanoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) can be problematic if not performed under strictly anhydrous conditions.
-
Moisture Contamination: Thionyl chloride reacts vigorously with water to produce SO₂ and HCl, which will consume the reagent and can lead to unwanted side reactions.[6]
-
Troubleshooting:
-
Ensure all glassware is thoroughly dried (oven-dried or flame-dried under an inert atmosphere).
-
Use a freshly opened bottle of thionyl chloride or distill it before use.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Incomplete Reaction: Insufficient thionyl chloride or reaction time can lead to incomplete conversion.
-
Troubleshooting:
-
Use a slight excess of thionyl chloride (e.g., 1.2-1.5 equivalents).
-
Gently reflux the reaction mixture for 1-2 hours to ensure the reaction goes to completion. The reaction is often complete when the evolution of HCl and SO₂ gases ceases.
-
-
-
Product Decomposition: Prolonged heating at high temperatures can lead to the decomposition of the product.
-
Troubleshooting: Avoid excessive heating. A gentle reflux is usually sufficient. Once the reaction is complete, remove the excess thionyl chloride under reduced pressure.
-
| Parameter | Recommended Condition | Common Pitfall |
| N-Phthaloyl-β-alanine Synthesis | ||
| Reactant Ratio | 1:1 (β-alanine:phthalic anhydride) | Inaccurate stoichiometry |
| Temperature | 140-150°C (neat or reflux in toluene) | Insufficient heating |
| Reaction Time | 1-2 hours | Premature termination |
| Acyl Chloride Synthesis | ||
| Reagent | Thionyl chloride (SOCl₂) or Oxalyl chloride | Using old or wet reagent |
| Stoichiometry | 1.2-1.5 equivalents of chlorinating agent | Insufficient reagent |
| Conditions | Anhydrous, gentle reflux | Presence of moisture |
| Work-up | Removal of excess reagent under vacuum | Overheating during work-up |
Stage 2: Protected Friedel-Crafts Acylation
Question 3: The Friedel-Crafts acylation is not working. What is the most likely reason?
Answer: The primary reason for the failure of a Friedel-Crafts acylation is the deactivation of the Lewis acid catalyst or the aromatic ring.[4]
-
Catalyst Deactivation: Aluminum chloride (AlCl₃) is extremely sensitive to moisture. Any water present will hydrolyze the catalyst, rendering it inactive.
-
Troubleshooting:
-
Use freshly opened, high-purity AlCl₃.
-
Ensure all glassware, solvents (e.g., dichloromethane, 1,2-dichloroethane), and reagents are scrupulously dry.
-
Perform the reaction under a dry, inert atmosphere (N₂ or Ar).
-
-
-
Insufficient Catalyst: The product ketone can form a stable complex with the Lewis acid, effectively sequestering it. Therefore, a stoichiometric amount of catalyst is often required.
-
Troubleshooting: Use at least 1.1 to 1.2 equivalents of AlCl₃ relative to the acylating agent. In some cases, more than 2 equivalents may be necessary.
-
-
Incomplete Protection of the Aniline: If the acetylation of 2-aminoacetophenone to N-(2-acetylphenyl)acetamide is incomplete, the remaining free amine will react with and deactivate the AlCl₃ catalyst.[1][3]
-
Troubleshooting:
-
Ensure the protection step goes to completion. Purify the N-(2-acetylphenyl)acetamide before proceeding to the Friedel-Crafts step.
-
Confirm the purity of the protected aniline by NMR or melting point analysis.
-
-
Question 4: I am getting a mixture of ortho and para acylation products. How can I improve the regioselectivity?
Answer: The acetamido group is an ortho-, para-director. While the existing acetyl group in N-(2-acetylphenyl)acetamide provides some steric hindrance that should favor para-acylation, a mixture can still be obtained.
-
Reaction Temperature: Lower temperatures generally favor the formation of the para-isomer, which is often the thermodynamically more stable product.
-
Troubleshooting:
-
Perform the addition of the acylating agent at a low temperature (e.g., 0-5°C).
-
Allow the reaction to slowly warm to room temperature and stir for several hours.
-
-
-
Solvent Choice: The polarity of the solvent can influence the isomer ratio.
-
Troubleshooting: Non-polar solvents like carbon disulfide or nitrobenzene can sometimes improve para-selectivity, although they come with their own handling and safety considerations. Dichloromethane or 1,2-dichloroethane are common and generally effective solvents.
-
Caption: Decision-making workflow for troubleshooting low yields in the Friedel-Crafts acylation step.
Stage 3: Deprotection
Question 5: The deprotection of the acetamide group is also cleaving the phthalimide ring. How can I achieve selective deprotection?
Answer: This is a critical step that requires careful selection of reaction conditions. The phthalimide group is also an amide and can be cleaved under harsh hydrolytic conditions.
-
Harsh Hydrolysis Conditions: Standard strong acid or base hydrolysis will likely cleave both the acetamide and the phthalimide.
-
Troubleshooting:
-
Mild Acidic Hydrolysis: Use dilute mineral acids (e.g., 2-4 M HCl) and carefully control the reaction temperature and time. Monitor the reaction closely by TLC to stop it once the acetamide is cleaved, before significant phthalimide hydrolysis occurs.
-
Selective Enzymatic Hydrolysis: While not as common in standard organic synthesis, certain amidases could potentially offer high selectivity.
-
Hydroxylamine-Mediated Cleavage: Recent literature suggests that hydroxylamine salts at neutral pH can selectively cleave secondary amides in the presence of other carbonyl functionalities.[7] This could be a promising avenue for selective deprotection.
-
-
-
Incomplete Deprotection: The reaction may not go to completion under overly mild conditions.
-
Troubleshooting: A balance must be struck. If mild conditions are not effective, a slight increase in temperature or acid concentration may be necessary. It is crucial to monitor the reaction progress frequently (e.g., every 30 minutes) to find the optimal endpoint.
-
| Deprotection Method | Advantages | Disadvantages |
| Dilute Acid Hydrolysis (e.g., HCl) | Readily available reagents. | Can lead to cleavage of the phthalimide if not carefully controlled. |
| Dilute Base Hydrolysis (e.g., NaOH) | Effective for amide cleavage. | High risk of phthalimide ring opening. |
| Hydroxylamine Salts | Potentially highly selective for the acetamide. | May require optimization of conditions. |
Experimental Protocols
Protocol 1: Synthesis of 3-Phthalimidopropanoyl Chloride
-
Step 1a: N-Phthaloyl-β-alanine. In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine β-alanine (1 equivalent) and phthalic anhydride (1 equivalent) in toluene. Reflux the mixture for 2-4 hours until the theoretical amount of water has been collected. Cool the reaction mixture and collect the precipitated product by filtration. Wash with cold toluene and dry to yield N-Phthaloyl-β-alanine.
-
Step 1b: 3-Phthalimidopropanoyl Chloride. Suspend N-Phthaloyl-β-alanine (1 equivalent) in an anhydrous solvent such as dichloromethane. Add thionyl chloride (1.5 equivalents) dropwise at room temperature. Gently reflux the mixture for 1-2 hours. After cooling, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-phthalimidopropanoyl chloride, which can be used in the next step without further purification.
Protocol 2: Synthesis of N-(2-(3-(1,3-dioxoisoindolin-2-yl)propanoyl)phenyl)acetamide
-
Step 2a: N-(2-acetylphenyl)acetamide. To a solution of 2-aminoacetophenone (1 equivalent) in a suitable solvent like glacial acetic acid, add acetic anhydride (1.2 equivalents). Stir the mixture at room temperature for 1-2 hours. Pour the reaction mixture into ice water and collect the precipitated product by filtration. Recrystallize from ethanol/water to obtain pure N-(2-acetylphenyl)acetamide.
-
Step 2b: Friedel-Crafts Acylation. In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane at 0°C. To this suspension, add a solution of 3-phthalimidopropanoyl chloride (1 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature below 5°C. Stir for 15 minutes, then add a solution of N-(2-acetylphenyl)acetamide (1 equivalent) in anhydrous dichloromethane dropwise at 0°C. Allow the reaction to stir at room temperature overnight. Carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl. Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).
Protocol 3: Synthesis of 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione
-
Step 3: Deprotection. Dissolve N-(2-(3-(1,3-dioxoisoindolin-2-yl)propanoyl)phenyl)acetamide (1 equivalent) in a mixture of ethanol and 4 M hydrochloric acid. Heat the mixture at a controlled temperature (e.g., 50-60°C) and monitor the reaction progress by TLC. Once the starting material is consumed, cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final product by recrystallization or column chromatography.
References
- Harris, C., et al. (2024). Rapid and selective cleavage of amide groups at neutral pH: Applications from hyaluronic acid to small molecules.
- Taiwo, F. F., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities.
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
- Let's learn chemistry. (2023, March 12). Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12 [Video]. YouTube.
- Google Patents. (n.d.).
- Tan, S., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds.
- njl, & Boffis. (2021, January 9). Friedel-Crafts acylation of anilides. ScienceMadness Discussion Board.
- Khan, I., et al. (2024).
- Ghosh, A., et al. (2024). Exploring Phthalimide as the Acid Component in the Passerini Reaction. Organic Letters.
- Liu, Z., et al. (2012). One-pot synthesis of novel isoindoline-1,3-dione derivatives bearing 1,2,4-triazole moiety and their preliminary biological evaluation. European Journal of Medicinal Chemistry, 54, 568-575.
- Doceri. (2014, April 20). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism) [Video]. YouTube.
- Chemistry Stack Exchange. (2017, December 10).
- Oh, K.-S., et al. (2015). Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism. International Journal of Molecular Sciences, 16(6), 12174-12183.
- Lazzarotto, M., et al. (2004). Hydrolysis of new phthalimide-derived esters catalyzed by immobilized lipase.
- Allen Digital. (n.d.).
- Sigma-Aldrich. (n.d.).
-
Organic Chemistry Portal. (n.d.). Acetamides. Retrieved from [Link]
- Quora. (2018, January 5). Why doesn't aniline respond in Friedel-Crafts reactions?
- CABI Digital Library. (n.d.). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine.
- Andrade-Jorge, E., et al. (2023). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione.
- BC Chemistry. (n.d.).
- Khan Academy. (n.d.).
- University of Arizona. (n.d.). Friedel-Crafts Handout.
- PrepChem. (n.d.). Synthesis of 2-AMINO-1H-ISOINDOLE-1,3-(2H)DIONE.
- BenchChem. (2025). Technical Support Center: 2-(4-aminophenyl)isoindoline-1,3-dione Synthesis.
- ResearchGate. (n.d.).
- Rapolu, R. K., et al. (2017). Catalyst Free Synthesis of N-(1,3-Dioxoisoindolin-4-Yl)Acetamide Derivatives using Water and their Biological Evaluation. Der Pharma Chemica, 9(12), 108-115.
- BenchChem. (2025).
- Digital Commons@ETSU. (n.d.). Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide.
- Wellner, E., et al. (1990). Alcoholytic deblocking of N-terminally acetylated peptides and proteins for sequence analysis. FEBS Letters, 268(1), 249-252.
- ResearchGate. (2013).
- ChemicalBook. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2-aMinophenyl)- synthesis.
- MDPI. (n.d.). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking.
- Redalyc. (n.d.).
- ResearchGate. (2024). Synthesis of phthaloyl chloride (24)
- MolPort. (n.d.). Compound 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-iodophenyl)acetamide.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Hydroxypropanoyl Chloride Using Thionyl Chloride.
- National Institutes of Health. (n.d.). Recent progress in the chemistry of β-aminoketones.
- Google Patents. (n.d.). CN112409166A - Synthetic method of 3-chloropropionyl chloride.
- MDPI. (n.d.). N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide.
- ResearchGate. (2020). Methods for the Synthesis of Phthalic Acid Dichlorides.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. In Friedel- Crafts allkylation of aniline, one gets [allen.in]
- 3. quora.com [quora.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Column chromatography purification of crude 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione
Technical Support Center: Column Chromatography Purification
Introduction: Navigating the Purification of a Challenging Intermediate
Welcome to the technical support guide for the purification of 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione. This molecule, a valuable intermediate in medicinal chemistry and drug development, incorporates three key functional groups that present a unique set of challenges for purification by standard column chromatography:
-
A phthalimide moiety, which is relatively non-polar.
-
A ketone carbonyl group, which adds polarity.
-
A primary aromatic amine (-NH2), which is basic and highly polar.
The primary difficulty arises from the basic aromatic amine, which can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction often leads to significant peak tailing, irreversible adsorption, low recovery, and in some cases, degradation of the target compound.[1][2]
This guide provides a comprehensive framework, from mobile phase development to advanced troubleshooting, to empower you to achieve high purity and yield. We will address common pitfalls and explain the scientific rationale behind each recommended step.
Part 1: Pre-Chromatography Strategy & System Development
Proper method development is critical and begins with Thin Layer Chromatography (TLC). Rushing to the column without optimizing the separation on a TLC plate is the most common source of failure.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for this compound?
A: Standard silica gel 60 (230-400 mesh) is often the first choice, but it must be used with caution due to its acidic nature.[2] For this specific molecule, two primary options should be considered:
-
Standard Silica Gel with a Mobile Phase Modifier: This is the most common approach. Adding a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase will neutralize the acidic silanol sites on the silica, dramatically improving peak shape and recovery.[2]
-
Neutral or Basic Alumina: If severe tailing or decomposition persists even with TEA, switching to a less acidic stationary phase like neutral or basic alumina is a viable alternative.[2] However, alumina can sometimes present its own challenges with activity and water content, so it is typically a secondary choice.
Q2: How do I select the right mobile phase (eluent)?
A: The goal is to find a solvent system where your target compound has an Rf value of approximately 0.2-0.35 on a TLC plate.[2] This range provides the optimal balance for good separation from impurities and a reasonable elution time from the column.
Given the compound's polarity, a mixture of a non-polar and a polar solvent is required. Common starting systems include:
-
Hexanes / Ethyl Acetate
-
Dichloromethane / Methanol
Workflow for Mobile Phase Selection:
-
Dissolve Crude Sample: Prepare a concentrated solution of your crude product in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot the TLC Plate: Use a capillary tube to spot the solution onto a silica gel TLC plate.
-
Develop the Plate: Run several TLC plates in chambers with different solvent ratios (e.g., 9:1, 7:3, 1:1 Hexanes:EtOAc).
-
Visualize: Check the spots under a UV lamp (254 nm).
-
Add a Modifier: If you observe streaking (tailing), prepare a new eluent system that includes 0.5-1% triethylamine (TEA) by volume. For example, for 100 mL of 7:3 Hexanes:EtOAc, you would add 0.5-1 mL of TEA. This will likely resolve the tailing issue.
-
Optimize: Adjust the solvent ratio until the desired Rf is achieved.
Q3: My compound has poor solubility in the chosen eluent. How should I load it onto the column?
A: This is a common issue with polar compounds. If your compound is not readily soluble in the mobile phase (especially a low-polarity starting eluent like 9:1 Hexanes:EtOAc), you must use the dry loading method.[3] Wet loading (dissolving the sample in a strong solvent like pure dichloromethane) will destroy the separation by creating a wide, uneven band at the top of the column.[3]
Part 2: Detailed Experimental Protocol
This protocol assumes a standard silica gel column and the use of a mobile phase modifier.
Step 1: Column Preparation (Slurry Packing)
-
Place a small cotton or glass wool plug at the bottom of the glass column.
-
Add a ~1 cm layer of clean sand.
-
In a separate beaker, create a slurry by mixing the required amount of silica gel with your initial, low-polarity mobile phase (e.g., 9:1 Hexanes:EtOAc + 1% TEA). The consistency should be like a milkshake, not a thick paste.
-
Pour the slurry into the column. Use a funnel to prevent spillage.
-
Gently tap the side of the column to dislodge air bubbles and encourage even packing.
-
Open the stopcock and drain the excess solvent, collecting it for reuse. Crucially, never let the solvent level drop below the top of the silica bed.
-
Add another ~1 cm layer of sand on top of the packed silica bed to prevent disruption during solvent addition.[3]
Step 2: Dry Loading the Sample
-
Dissolve your crude product (e.g., 1 gram) in a minimal amount of a volatile solvent in which it is soluble (e.g., 10-20 mL of Dichloromethane).[3]
-
Add 2-3 times the mass of your crude product in fresh silica gel (e.g., 2-3 grams) to this solution.
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[3]
-
Carefully add this silica-adsorbed sample as a uniform layer on top of the sand bed in your packed column.
Step 3: Elution and Fraction Collection
-
Carefully add your starting mobile phase to the column using a pipette or by pouring it gently down the sides to avoid disturbing the sample layer.
-
Open the stopcock and begin collecting fractions in test tubes or vials.
-
If separation from impurities is difficult, a gradient elution is recommended. This involves gradually increasing the polarity of the mobile phase over time. For example:
-
Fractions 1-10: 9:1 Hexanes:EtOAc + 1% TEA
-
Fractions 11-20: 8:2 Hexanes:EtOAc + 1% TEA
-
Fractions 21-30: 7:3 Hexanes:EtOAc + 1% TEA
-
-
Maintain a constant flow rate. Applying gentle positive pressure with an air line or pump ("flash chromatography") can significantly speed up the process.
Step 4: Analysis of Fractions
-
Monitor the separation by spotting every few fractions onto a TLC plate.
-
Run the TLC plate in your optimized mobile phase.
-
Visualize under UV light and identify the fractions that contain only your pure target compound.
-
Combine the pure fractions into a clean round-bottom flask and remove the solvent via rotary evaporation to yield the purified product.
Part 3: Troubleshooting Guide
This section addresses the most common issues encountered during the purification of this specific compound.
Problem: My compound is streaking badly on the TLC plate and won't elute from the column as a sharp band (severe tailing).
-
Cause: This is the classic sign of a strong interaction between the basic aromatic amine of your compound and the acidic silanol groups on the silica gel.[1][2] The molecule "sticks" to the stationary phase and elutes slowly and unevenly.
-
Solution 1 (Primary): Add a basic modifier to your eluent. Prepare a fresh batch of your mobile phase containing 0.5-1% triethylamine (TEA) by volume and re-run the column. The TEA acts as a competing base, binding to the acidic sites on the silica and allowing your compound to travel through the column unimpeded.[2]
-
Solution 2 (Alternative): If TEA does not resolve the issue, consider switching your stationary phase to neutral alumina, which lacks the strongly acidic sites of silica.
Problem: My compound eluted in the very first fractions along with all the impurities.
-
Cause: The mobile phase you have selected is too polar. Your compound has a very low affinity for the stationary phase and is simply being washed through with the solvent front. Your TLC in this system would show an Rf value close to 1.0.
-
Solution: Redo your TLC analysis using a significantly less polar mobile phase. For example, if you used 1:1 Hexanes:EtOAc, try 9:1 or even 95:5 Hexanes:EtOAc. Find a system that gives the target Rf of 0.2-0.35.[2]
Problem: I have very poor separation between my product and a specific impurity.
-
Cause: The chosen solvent system is not selective enough for this particular separation. Different solvent systems interact with compounds in different ways.
-
Solution 1 (Change Polarity): If the spots are very close but distinct, try a shallower polarity gradient during elution to increase the separation distance.
-
Solution 2 (Change Selectivity): Switch one of the solvents in your mobile phase to change the separation selectivity. For example, if you are using Hexanes:Ethyl Acetate, try switching to a Dichloromethane:Methanol system. Re-optimize the ratio using TLC to achieve better spot separation before attempting the column again.[4]
Problem: My recovery/yield is very low, even though the TLC of the crude material showed a strong product spot.
-
Cause: Your compound is likely irreversibly adsorbing to the silica gel or, in a worst-case scenario, decomposing on the acidic stationary phase.[1]
-
Solution: This strongly indicates the need for deactivation. Ensure you are using a basic modifier like TEA in your eluent.[2] If you already are, and recovery is still low, this is a prime case for switching to a less aggressive stationary phase like neutral alumina.
Part 4: Data Summary Table
| Parameter | Recommendation | Rationale & Comments |
| Stationary Phase | Silica Gel 60 (230-400 mesh) | Standard choice. Must be paired with a basic modifier to prevent issues with the amine functional group.[2] |
| Mobile Phase Solvents | 1. Hexanes / Ethyl Acetate2. Dichloromethane / Methanol | Start with System 1. If separation is poor, try System 2 for different selectivity. |
| Mobile Phase Modifier | 0.5-1% Triethylamine (TEA) | Critical. Neutralizes acidic silanol sites, preventing peak tailing and improving recovery of the basic analyte.[2] |
| Target TLC Rf Value | 0.20 - 0.35 | Provides the best balance for good separation and practical elution time on a column.[2] |
| Sample Loading Method | Dry Loading | Essential for this polar compound to ensure a tight, even starting band, leading to optimal separation.[3] |
| Elution Method | Gradient Elution | Recommended for complex crude mixtures. Start with low polarity and gradually increase to elute all compounds. |
References
-
Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. University of Rochester Website. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
-
SIELC Technologies. Separation of N-(Chloroacetyl)phthalimide on Newcrom R1 HPLC column. [Link]
-
Tan, A. et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Organic Communications. [Link]
-
Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
Silver, J. (2013). What is a good way to select mobile phase in chromatography? ResearchGate. [Link]
-
Shinde, V. (2025). Exploring the Different Mobile Phases in HPLC. Veeprho. [Link]
-
Der Pharma Chemica. (2016). Synthesis, characterization and antimicrobial activity of some novel isoindole-1,3-dione derivatives. [Link]
-
Next LVL Programming. (2025). How To Select Mobile Phase In HPLC Method Development?[Link]
-
PrepChem.com. Synthesis of 2-AMINO-1H-ISOINDOLE-1,3-(2H)DIONE. [Link]
-
Wieczorek, M. et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules. [Link]
-
Journal of Emerging Technologies and Innovative Research (JETIR). (2019). Synthesis and Qualitative Analysis of Phthalimides in Presence of Montmorillonite –KSF as Catalyst. [Link]
-
ResearchGate. Thin Layer Chromatography and Phthalimides. [Link]
-
SIELC Technologies. Separation of 1H-Isoindole-1,3(2H)-dione, 2-[2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]- on Newcrom R1 HPLC column. [Link]
-
Furigay, M.H. et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]
-
Organic Chemistry Portal. Phthalimides. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2014). Eco-friendly Synthesis of Phthalimide Derivatives, their Analgesic Activity and QSAR Studies. [Link]
- Sharp, S.P. & Steitz, A. (1958). Method for purification of ketones.
-
Biocompare. Chromatography and Separation. [Link]
-
Wieczorek, M. et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. International Journal of Molecular Sciences. [Link]
- Loder, D.J. (1940). Purification of aldehyde-ketone mixtures.
-
Organic Chemistry Portal. Amine synthesis by imide cleavage. [Link]
-
JoVE. (2022). Separation of Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol. YouTube. [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
Technical Support Center: Overcoming Low Aqueous Solubility of Isoindole-Dione Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoindole-dione and its derivatives. This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting strategies to address the significant challenge of low aqueous solubility inherent to this important class of molecules. The hydrophobic nature of the isoindole-dione scaffold is a primary hurdle in developing effective therapeutics, impacting everything from initial biological screening to final formulation.[1] This resource offers a structured, question-and-answer-based approach to systematically tackle these solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why are isoindole-dione compounds typically poorly soluble in water?
A1: The isoindole-dione core structure, which is a fusion of a benzene ring and a pyrrole ring, is predominantly hydrophobic.[1] This nonpolar nature leads to unfavorable interactions with polar water molecules, resulting in low aqueous solubility. While substitutions on the core can influence solubility, the fundamental hydrophobicity of the scaffold remains a key challenge.
Q2: What is the first and most critical step when encountering solubility issues with a new isoindole-dione derivative?
A2: The initial and most crucial step is to accurately determine the baseline equilibrium solubility of your compound in relevant aqueous buffers (e.g., phosphate-buffered saline at physiological pH). The shake-flask method is the gold standard for this determination.[2] This quantitative data will serve as a benchmark to evaluate the effectiveness of any solubility enhancement technique you employ. Following this, a systematic approach starting with simpler methods like pH adjustment and co-solvency is recommended before progressing to more complex formulations.[2]
Q3: How does pH manipulation affect the solubility of my isoindole-dione compound?
A3: The solubility of ionizable compounds is highly dependent on pH.[3] If your isoindole-dione derivative contains an ionizable group, such as a basic amine, its solubility will be pH-dependent.[1] For a compound with a basic amine, decreasing the pH will lead to protonation of the amine, forming a more polar and thus more water-soluble salt.[1] Conversely, for a derivative with an acidic functional group, increasing the pH will enhance solubility. Therefore, determining the pKa of your compound is a critical step in exploring this strategy.
Troubleshooting and In-depth Guides
This section provides detailed protocols and troubleshooting advice for common solubility enhancement techniques applicable to isoindole-dione compounds.
Issue 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.
This is a common problem for highly hydrophobic compounds. The abrupt change in solvent polarity causes the compound to crash out of solution. Here are several strategies to address this, ranging from simple to more advanced formulation approaches.
Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[4][5] This creates a more favorable environment for the dissolution of nonpolar solutes like isoindole-dione derivatives.
Step-by-Step Protocol: Co-solvent Screening
-
Prepare Stock Solutions: Prepare a high-concentration stock solution of your isoindole-dione compound in 100% DMSO (e.g., 10-50 mM).
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents to screen. Common choices include:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Dimethyl sulfoxide (DMSO) (note: you are trying to find the maximum tolerable final concentration)
-
-
Prepare Co-solvent/Buffer Mixtures: Create a series of aqueous buffer solutions (e.g., PBS, pH 7.4) containing varying concentrations of each co-solvent (e.g., 5%, 10%, 20%, 30% v/v).
-
Determine Solubility: Use the shake-flask method to determine the equilibrium solubility of your compound in each co-solvent/buffer mixture.
-
Add an excess amount of your compound to a known volume of each mixture.
-
Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method like HPLC.[2]
-
-
Analyze Data: Plot the solubility of your isoindole-dione derivative as a function of the co-solvent concentration for each co-solvent tested. This will allow you to identify the most effective co-solvent and the optimal concentration range.
Troubleshooting:
-
Compound still precipitates: The chosen co-solvent may not be effective enough, or the concentration is too low. Screen a wider range of co-solvents or higher concentrations.
-
Toxicity concerns with high co-solvent concentrations: If the required co-solvent concentration is too high for your intended biological assay, consider combining co-solvency with another technique or moving to a more advanced formulation strategy.
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6] They can encapsulate poorly soluble "guest" molecules, like isoindole-diones, within their cavity, forming an inclusion complex that has significantly improved aqueous solubility.[7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced solubility and low toxicity.[7]
Quantitative Example: Thalidomide Solubility Enhancement
| Compound | Initial Aqueous Solubility | With Hydroxypropyl-β-cyclodextrin | Fold Increase |
| Thalidomide | 50 µg/mL | 1.7 mg/mL | ~34-fold |
Data from Krenn et al., 1992[8]
Step-by-Step Protocol: Phase Solubility Study
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of HP-β-CD at various concentrations (e.g., 0 to 50 mM) in your desired buffer.
-
Add Excess Compound: Add an excess amount of your isoindole-dione compound to each cyclodextrin solution.
-
Equilibrate: Tightly seal the vials and shake them at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Sample and Analyze: Filter the samples through a 0.22 µm filter to remove undissolved solid. Analyze the concentration of the dissolved compound in the filtrate by a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Construct Phase Solubility Diagram: Plot the total concentration of the dissolved isoindole-dione derivative against the concentration of HP-β-CD. The slope of this plot can be used to determine the stability constant (Kc) and the stoichiometry of the inclusion complex.[9][10]
Diagram: Cyclodextrin Inclusion Complex Formation
Caption: Encapsulation of a hydrophobic isoindole-dione within a cyclodextrin cavity.
Troubleshooting:
-
Limited solubility increase: The affinity of your compound for the cyclodextrin cavity may be low. Try a different type of cyclodextrin (e.g., sulfobutyl ether-β-cyclodextrin, SBE-β-CD) or combine this method with pH adjustment.
-
Precipitation at high cyclodextrin concentrations: This can occur if the complex itself has limited solubility. This is less common with highly soluble derivatives like HP-β-CD.
Issue 2: Initial solubility improvements are insufficient for in vivo studies.
For preclinical and clinical development, more robust solubility enhancement is often required. Advanced formulation strategies can provide significant increases in solubility and bioavailability.
Causality: Nanosuspensions are colloidal dispersions of pure drug particles with a size in the nanometer range.[11] According to the Noyes-Whitney equation, reducing the particle size dramatically increases the surface area available for dissolution, leading to a faster dissolution rate and an increase in saturation solubility.[12]
Example: Pomalidomide Nanosuspension
A nanosuspension of pomalidomide prepared by media milling resulted in a mean particle diameter of 219 nm, which led to higher and more sustained plasma and brain concentrations in rats compared to a coarse suspension.[13]
Step-by-Step Protocol: Preparation of a Nanosuspension by Wet Media Milling (Lab Scale)
-
Prepare a Pre-suspension: Disperse your isoindole-dione compound (e.g., 1-5% w/v) in an aqueous solution containing a stabilizer (e.g., 0.5-2% w/v of Tween 80, Poloxamer 188, or a combination).
-
Homogenize: Briefly homogenize the pre-suspension using a high-shear mixer (e.g., Ultra-Turrax) to ensure a uniform dispersion.
-
Milling: Transfer the pre-suspension to a milling chamber containing milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.1-0.5 mm in diameter).
-
Process: Mill the suspension at a high speed for a defined period (e.g., 1-6 hours). The milling time will need to be optimized for your specific compound and equipment.
-
Characterize: After milling, separate the nanosuspension from the milling media. Characterize the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Post-processing: The nanosuspension can be used as a liquid dosage form or further processed (e.g., freeze-dried or spray-dried) into a solid powder for reconstitution.
Diagram: Nanosuspension Workflow
Caption: A simplified workflow for preparing a nanosuspension by wet media milling.
Troubleshooting:
-
Particle aggregation: The stabilizer concentration or type may be suboptimal. Screen different stabilizers or combinations. The zeta potential should ideally be > |30| mV for good electrostatic stabilization.
-
Broad particle size distribution (high PDI): Optimize milling parameters such as milling time, speed, and bead size.
Causality: Amorphous solid dispersions involve dispersing the drug in its amorphous (non-crystalline) state within a hydrophilic polymer matrix.[14] The amorphous form has a higher free energy than the crystalline form, leading to increased apparent solubility and a faster dissolution rate.[14] The polymer serves to stabilize the amorphous drug and prevent recrystallization.[3]
Step-by-Step Protocol: Preparation of an ASD by Solvent Evaporation
-
Select a Polymer: Choose a suitable hydrophilic polymer such as polyvinylpyrrolidone (PVP), copovidone (PVP VA 64), or hydroxypropyl methylcellulose acetate succinate (HPMCAS).[14][15]
-
Dissolve Components: Dissolve both the isoindole-dione compound and the polymer in a common volatile organic solvent (e.g., methanol, acetone, or a mixture). The drug-to-polymer ratio will need to be optimized (e.g., 10:90, 20:80, 40:60 w/w).[15]
-
Evaporate Solvent: Remove the solvent using a rotary evaporator to form a thin film.
-
Dry: Further dry the film under vacuum to remove any residual solvent.
-
Mill and Sieve: Scrape the solid dispersion from the flask, gently mill it into a powder, and pass it through a sieve to obtain a uniform particle size.
-
Characterize: Confirm the amorphous nature of the drug in the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Evaluate Dissolution: Perform in vitro dissolution studies to compare the dissolution rate of the ASD to the crystalline drug.
Troubleshooting:
-
Drug recrystallization during storage: This indicates physical instability. The drug loading may be too high, or the chosen polymer may not have strong enough interactions with the drug to inhibit crystallization.[16][17] Consider a polymer that forms stronger hydrogen bonds with your compound or reduce the drug loading.
-
Incomplete dissolution or "spring and parachute" effect with rapid precipitation: The supersaturated solution generated upon dissolution is not stable. Consider using a polymer that also acts as a precipitation inhibitor (e.g., HPMCAS).
Issue 3: My compound is a PROTAC with an isoindole-dione E3 ligase handle, and the entire molecule is poorly soluble.
Causality: PROTACs are large, often greasy molecules that frequently suffer from poor solubility. The linker connecting the target-binding warhead and the E3 ligase handle plays a critical role in the overall physicochemical properties of the PROTAC.
Incorporating hydrophilic moieties into the linker is a common and effective strategy to improve the solubility of PROTACs.
Diagram: PROTAC Linker Modification for Solubility
Caption: Modifying the PROTAC linker to improve aqueous solubility.
Common Hydrophilic Linker Moieties:
-
Polyethylene Glycol (PEG) Chains: PEG linkers are highly effective at increasing the water solubility of PROTACs.[18][19] They are available in various lengths, allowing for fine-tuning of both solubility and degradation efficacy.[7]
-
Saturated Nitrogen Heterocycles: Incorporating piperazine or piperidine rings into the linker can significantly improve solubility and may also enhance metabolic stability.[20]
Considerations:
-
Linker Length and Conformation: Altering the linker will impact the ternary complex formation between the target protein, the PROTAC, and the E3 ligase. It is crucial to balance solubility improvements with maintaining or enhancing degradation activity. A systematic study of different linker lengths and compositions is often necessary.[7]
References
- Nanocrystals as an effective strategy to improve Pomalidomide bioavailability in rodent. AIR Unimi.
- Technical Support Center: Solubility Enhancement for Isoindole Deriv
- PEG Linkers for PROTAC Synthesis. Biopharma PEG.
- Technical Support Center: Enhancing the Aqueous Solubility of Thalidomide-5-O-C5-NH2 Hydrochloride. Benchchem.
- (PDF) Preparation, Characterization, and In Vitro Intestinal Permeability Evaluation of Thalidomide–Hydroxypropyl-β-Cyclodextrin Complexes.
- Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin. PubMed.
- Preparation, Characterization, and in Vitro Intestinal Permeability Evaluation of thalidomide-hydroxypropyl-β-cyclodextrin Complexes. PubMed.
- Molecular encapsulation of thalidomide with sulfobutyl ether-7 beta-cyclodextrin for immediate release property: enhanced in vivo antitumor and antiangiogenesis efficacy in mice. PubMed.
- PRODUCT INFORM
- New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. PubMed.
- Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. PMC - NIH.
- Linkers in PROTACs. Precise PEG.
- A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central.
- N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)
- Synthesis and optical properties of some isoindole-1,3-dione compounds.
- A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI.
- Nanosuspension: An approach to enhance solubility of drugs. PubMed.
- Solubility parameter of lenalidomide for predicting the type of solubility profile and application of thermodynamic model.
- CN104224723A - Pomalidomide nanoparticle and preparation and preparation method thereof.
- Emphasizing General Trends in PROTAC Pharmacokinetics for their R
- Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evalu
- Impact of linker length on the activity of PROTACs. Sigma-Aldrich.
- Cyclodextrins: Properties and Applic
- Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
- PROTAC PEG Linkers. JenKem Technology USA.
- Co-solvents. Biochemical Assay Reagents. MedchemExpress.com.
- Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives.
- N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)
- Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI.
- Nanosizing of drugs: Effect on dissolution r
- Biopharmaceutics Classification System (BCS) Based Biowaiver Studies of Lenalidomide Capsules (25 mg)
- Phase solubility studies: Significance and symbolism.
- Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal perme
- Influence of Drug Properties, Formulation Composition, and Processing Parameters on the Stability and Dissolution Performance of Amorphous Solid Dispersions-Based Tablets. MDPI.
- Polymer selection for amorphous solid dispersion of a new drug candidate by investigation of drug polymer molecular interactions. Pharma Excipients.
- (PDF) Nanosuspension drug delivery system: preparation, characterization, postproduction processing, dosage form, and application.
- Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal perme
- Effect of Drug–Polymer Interaction in Amorphous Solid Dispersion on the Physical Stability and Dissolution of Drugs: The Case of Alpha-Mangostin. PMC - NIH.
- Impact of Drug-Polymer Intermolecular Interactions on Dissolution Performance of Copovidone-Based Amorphous Solid Dispersions. PubMed.
- 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
- (PDF) Investigating the phase-solubility and compatibility study of anticancer drug complexed with β-cyclodextrin and HP–β-cyclodextrin.
- General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. PubMed.
- A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. NIH.
- Solubility-pH profiles of some acidic, basic and amphoteric drugs. PubMed.
- Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. NIH.
- Synthesis, anti-mycobacterial and cytotoxic evaluation of substituted isoindoline-1,3-dione-4-aminoquinolines coupled via alkyl/amide linkers. RSC Publishing.
Sources
- 1. media.neliti.com [media.neliti.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. opendata.uni-halle.de [opendata.uni-halle.de]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 7. Impact of linker length on the activity of PROTACs. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 8. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase solubility studies: Significance and symbolism [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. air.unimi.it [air.unimi.it]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. mdpi.com [mdpi.com]
- 16. Effect of Drug–Polymer Interaction in Amorphous Solid Dispersion on the Physical Stability and Dissolution of Drugs: The Case of Alpha-Mangostin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impact of Drug-Polymer Intermolecular Interactions on Dissolution Performance of Copovidone-Based Amorphous Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 19. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 20. precisepeg.com [precisepeg.com]
Optimizing reaction conditions for phthalic anhydride condensation reactions
<Technical Support Center: Phthalic Anhydride Condensation Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Phthalic Anhydride Condensation Reactions. This guide is designed to provide in-depth, practical solutions to common challenges encountered in the laboratory. Drawing from established chemical principles and field-proven methodologies, this resource aims to empower you to optimize your reaction conditions, improve yields, and ensure the highest purity of your target compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the planning and execution of phthalic anhydride condensation reactions.
Q1: What is the fundamental mechanism of the condensation reaction between phthalic anhydride and a nucleophile (e.g., a phenol)?
A1: The reaction is typically an acid-catalyzed electrophilic aromatic substitution.[1] The process begins with the protonation of one of the carbonyl oxygens of phthalic anhydride by a strong acid catalyst, such as concentrated sulfuric acid.[1][2] This protonation activates the anhydride, making the carbonyl carbon a potent electrophile. A molecule of phenol (or another nucleophilic partner) then attacks this electrophilic carbon. Following a series of proton transfers and the elimination of a water molecule, a stable intermediate is formed. The reaction continues with a second phenol molecule attacking another electrophilic site, ultimately leading to the final condensed product, such as phenolphthalein, after cyclization and dehydration.[1][3][4]
Q2: How do I select an appropriate catalyst for my reaction?
A2: Catalyst selection is critical and depends on the specific substrates and desired reaction kinetics.
-
Strong Protic Acids: Concentrated sulfuric acid is the most common and robust catalyst for condensations with phenols (e.g., phenolphthalein synthesis).[2][3]
-
Lewis Acids: Anhydrous zinc chloride or tin(IV) chloride can also be effective, particularly when milder conditions are preferred.[2]
-
Solid Acid Catalysts: For industrial applications and to simplify catalyst removal, solid acid catalysts like vanadium pentoxide (V₂O₅) on a titanium oxide support are often used, especially in gas-phase reactions.[5][6]
-
Basic Catalysts: In reactions with amines to form phthalimides, a basic catalyst or simply heating with ammonia or a primary amine is sufficient.[7][8]
Q3: What are the most common solvents for these reactions, and what are the selection criteria?
A3: Solvent choice depends on reactant solubility, the required reaction temperature, and the potential for side reactions.
-
High-Boiling Aromatic Solvents: Solvents like xylene or dichlorobenzene are often used as they can facilitate the removal of water via azeotropic distillation, driving the reaction equilibrium towards the product.[9]
-
No Solvent (Melt Conditions): For many syntheses, such as that of phenolphthalein, the reaction is run "neat" where the molten reactants themselves act as the solvent.[10] This is often done at elevated temperatures (e.g., 160-200°C).[11]
-
Polar Aprotic Solvents: In some cases, particularly for forming phthalimide derivatives from amino acids, polar aprotic solvents like DMF can be used.
Section 2: Troubleshooting Guide: Low Yield & Conversion
This section provides a systematic approach to diagnosing and resolving issues related to poor reaction efficiency.
Q4: My reaction yield is consistently low. What are the primary factors I should investigate?
A4: Low yield is a multifaceted problem. A logical, step-by-step investigation is the key to identifying the root cause.
-
Causality: Incomplete reactions are often due to insufficient activation energy, reaction equilibrium not favoring the product, or degradation of starting materials or products.
Troubleshooting Workflow for Low Yield
Caption: General mechanism for phenolphthalein synthesis.
References
-
Zibo Anquan Chemical Co., Ltd. (2023). Phthalic anhydride ethylene glycol reaction mechanism. Zibo Anquan Chemical Co., Ltd.
-
Zibo Anquan Chemical Co., Ltd. (2023). What is the reaction mechanism of phthalic acid to phthalic anhydride?. Zibo Anquan Chemical Co., Ltd.
-
Wikipedia. (n.d.). Phthalic anhydride. Wikipedia.
-
Zibo Anquan Chemical Co., Ltd. (2023). What is the reaction principle of Phthalic anhydride condensation?. Zibo Anquan Chemical Co., Ltd.
-
Google Patents. (1982). US4356112A - Catalyst for production of phthalic anhydride.
-
Huskić, M., & Kovačič, S. (1998). Optimization of the reaction of phthalic anhydride with P4S10. Acta Chimica Slovenica.
-
Bioman Explains. (2024). Condensation Reaction of Anhydrides to Imides: Phthalic Anhydride to Phthalimide & Practice Question. YouTube.
-
Chemcess. (2024). Phthalic Anhydride: Properties, Reactions, Production And Uses.
-
Google Patents. (1926). US1583372A - Purification of phenolphthalein.
-
Ahmadi, S., et al. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances.
-
Vedantu. (n.d.). The treatment of phenol with phthalic anhydride in class 12 chemistry CBSE.
-
Infinity Learn. (n.d.). The treatment of phenol with phthalic anhydride in the presence of concentrated H2SO4 produces.
-
Zibo Anquan Chemical Co., Ltd. (2023). How does Phthalic anhydride react with phenol?. Zibo Anquan Chemical Co., Ltd.
-
All About Chemistry. (2023). Reaction of Phenol with Phthalic anhydride| Phenolphthalein | Organic Chemistry | Class-12. YouTube.
-
Google Patents. (1933). US1940146A - Process of purifying phenolphthalein.
-
Chemistry Online. (2022). Phenolphthalein synthesis.
-
Google Patents. (1933). US1940494A - Process of producing phenolphthalein.
-
Turton, R., et al. (n.d.). Separations and Reaction Engineering Design Project Phthalic Anhydride Production.
-
TheCanadianChemist. (2018). Making Phenolphthalein (pH indicator) (Household Materials). YouTube.
-
Prudnikova, E.A., & Maksimov, P.P. (2023). Study of phthalic anhydride and glycerol polycondensation. E3S Web of Conferences.
-
Science.gov. (n.d.). phthalic anhydride pa: Topics.
-
Organic Syntheses. (n.d.). Benzalphthalide.
-
Sciencemadness Discussion Board. (2007). Get phthalic anhydride from phthalic acid.
Sources
- 1. chemistry-online.com [chemistry-online.com]
- 2. The treatment of phenol with phthalic anhydride in class 12 chemistry CBSE [vedantu.com]
- 3. The treatment of phenol with phthalic anhydride in the presence of concentrated H2SO4 produces [infinitylearn.com]
- 4. youtube.com [youtube.com]
- 5. US4356112A - Catalyst for production of phthalic anhydride - Google Patents [patents.google.com]
- 6. chemcess.com [chemcess.com]
- 7. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. e3s-conferences.org [e3s-conferences.org]
Preventing side product formation during the synthesis of N-substituted phthalimides
A Guide to Troubleshooting and Preventing Side Product Formation
Welcome to the technical support center for the synthesis of N-substituted phthalimides. This guide is designed for researchers, scientists, and professionals in drug development who utilize phthalimide chemistry. The synthesis of N-substituted phthalimides, a cornerstone of primary amine synthesis known as the Gabriel Synthesis, is generally robust but not without its challenges.[1][2] This resource provides in-depth, experience-based answers to common issues, focusing on the causality behind experimental choices to help you troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific problems you might encounter during the synthesis of N-substituted phthalimides, presented in a question-and-answer format.
Q1: My N-alkylation of potassium phthalimide is sluggish or failing completely. What are the likely causes and how can I fix it?
A1: This is a common issue that can often be traced back to a few key factors related to your reagents and reaction conditions. The N-alkylation step is a classic SN2 reaction, so its success hinges on the principles of this reaction type.[3][4]
Core Causality: The nucleophilicity of the phthalimide anion and the reactivity of the alkyl halide are paramount. Steric hindrance and poor leaving groups on the electrophile, or inactivation of the nucleophile, are the primary culprits.
Troubleshooting Checklist & Solutions:
-
Reagent Quality:
-
Potassium Phthalimide: Commercially available potassium phthalimide can degrade upon prolonged storage, especially if exposed to moisture. Consider preparing it fresh by reacting phthalimide with a base like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) in a suitable solvent.[5] An incomplete reaction here means less nucleophile is available.
-
Alkyl Halide: Ensure your alkyl halide is pure and free from decomposition products. The reactivity order for the leaving group is I > Br > Cl. If you are using an alkyl chloride, the reaction will naturally be slower.[6]
-
-
Substrate Reactivity (Steric Hindrance):
-
The Gabriel synthesis works best for primary alkyl halides.[4] Secondary alkyl halides react much slower and are prone to elimination (E2) side reactions, especially with the somewhat bulky phthalimide nucleophile.[4][7] Tertiary alkyl halides are unsuitable for this reaction.[8]
-
Solution: If you must use a secondary carbon, consider alternative methods or be prepared for lower yields and the need for extensive purification to remove elimination byproducts.
-
-
Solvent Choice:
-
The solvent plays a critical role in an SN2 reaction. Aprotic polar solvents are ideal as they solvate the cation (K⁺) but not the nucleophilic anion, leaving it free to react.
-
Recommended Solvents: N,N-Dimethylformamide (DMF) is widely considered the best solvent for this reaction.[6][9] Other suitable options include DMSO, acetonitrile, and HMPA.[6][9]
-
Protocol: A typical starting point is to dissolve potassium phthalimide in DMF, add the alkyl halide, and heat the mixture. A temperature of 80-100 °C is often sufficient.[10]
-
-
Additives to Enhance Reactivity:
-
For less reactive alkyl halides (especially chlorides and bromides), the addition of a catalytic amount of sodium iodide or potassium iodide can significantly accelerate the reaction via the Finkelstein reaction, which generates the more reactive alkyl iodide in situ.[11]
-
Q2: I'm observing significant amounts of an elimination byproduct. How can I suppress this side reaction?
A2: The formation of alkenes via an E2 elimination pathway is a classic competing reaction, especially with secondary or sterically hindered primary alkyl halides.[4]
Core Causality: The phthalimide anion, while primarily a nucleophile, also possesses basicity. When steric hindrance prevents an effective SN2 attack at the carbon center, the anion may instead abstract a proton from a beta-carbon, leading to elimination.
Mitigation Strategies:
-
Substrate Choice: The most effective solution is to use an unhindered primary alkyl halide whenever possible.[8]
-
Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can favor the SN2 pathway.
-
Alternative Synthetic Routes: If your target molecule requires the introduction of a secondary amine, the Gabriel synthesis may not be the optimal choice. Consider alternative methods like reductive amination. For N-alkylation with secondary alcohols, the Mitsunobu reaction is a powerful alternative, although it has its own set of potential side products.[12][13]
Q3: During my Mitsunobu reaction to form an N-alkylphthalimide from an alcohol, I'm getting low yields and a complex mixture of byproducts. What's going wrong?
A3: The Mitsunobu reaction is an elegant way to form N-substituted phthalimides from alcohols, proceeding with an inversion of stereochemistry at the alcohol carbon.[13][14] However, it is sensitive to reaction conditions and substrate properties, and generates stoichiometric byproducts that can complicate purification.
Core Causality: The reaction relies on the in-situ formation of an alkoxyphosphonium salt, which is then displaced by the phthalimide nucleophile.[14] Side reactions can occur if the nucleophile is not sufficiently acidic or if the reagents are added in the wrong order.
Troubleshooting and Optimization:
-
Reagent Purity and Stoichiometry:
-
Triphenylphosphine (PPh₃) can oxidize to triphenylphosphine oxide (TPPO) on storage. Use fresh or purified PPh₃.
-
Azodicarboxylates like DEAD (diethyl azodicarboxylate) or DIAD (diisopropyl azodicarboxylate) are sensitive and potentially explosive; handle them with care.[15][16]
-
Use a slight excess (1.2-1.5 equivalents) of both PPh₃ and the azodicarboxylate relative to the alcohol.
-
-
Order of Addition:
-
The standard and generally most effective procedure is to pre-mix the alcohol, phthalimide, and PPh₃ in a suitable solvent (like THF or DCM) and then add the azodicarboxylate (DEAD or DIAD) dropwise at a low temperature (e.g., 0 °C).[6][15] This ensures the formation of the betaine intermediate before the alcohol is activated, minimizing side reactions.
-
-
Nucleophile Acidity:
-
Byproduct Removal:
-
The main byproducts are triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate.[15] TPPO can be notoriously difficult to remove via standard chromatography.
-
Purification Tip: One strategy is to oxidize any remaining PPh₃ to TPPO with an oxidant like H₂O₂, and then remove the TPPO by precipitation from a nonpolar solvent (like diethyl ether or hexanes) or by chromatography on silica gel.[17]
-
Q4: The final deprotection step to release the primary amine is giving me low yields or causing decomposition of my product. What are the best deprotection methods?
A4: The cleavage of the robust phthalimide group requires specific conditions. Harsh methods can be incompatible with sensitive functional groups in the target molecule.[6][9]
Core Causality: The deprotection involves the nucleophilic cleavage of one or both of the amide bonds within the phthalimide ring. The choice of nucleophile and conditions determines the efficiency and compatibility of the reaction.
Comparison of Deprotection Protocols:
| Method | Reagents & Conditions | Advantages | Disadvantages & Side Products |
| Hydrazinolysis (Ing-Manske) | Hydrazine hydrate (N₂H₄·H₂O) in refluxing ethanol or methanol.[9][18] | Mild, neutral conditions; generally high yields. | The byproduct, phthalhydrazide, can sometimes be difficult to separate from the desired amine.[18] Hydrazine is toxic.[3] |
| Acidic Hydrolysis | Strong acids (e.g., H₂SO₄, HCl, HBr) at high temperatures.[9][18] | Simple reagents. | Harsh conditions can cleave other acid-sensitive groups (e.g., esters, acetals). Low yields are common.[1][4] |
| Basic Hydrolysis | Strong bases (e.g., NaOH, KOH) in aqueous solution.[1] | Simple reagents. | Harsh conditions can cleave base-sensitive groups (e.g., esters, amides). Low yields and side reactions are possible.[4] |
| Reductive Cleavage | Sodium borohydride (NaBH₄) in 2-propanol/water, followed by acetic acid.[12][19] | Very mild, near-neutral conditions.[19] Good for sensitive substrates and preserves stereochemistry.[20] | Requires a two-stage, one-pot procedure. |
| Methylamine Cleavage | Aqueous methylamine at room temperature.[21] | Very mild conditions. | Can be slower than hydrazinolysis. |
Recommended Protocol (Hydrazinolysis):
-
Dissolve the N-substituted phthalimide in ethanol or methanol.
-
Add an excess (typically 2-10 equivalents) of hydrazine hydrate.
-
Reflux the mixture for 1-4 hours, monitoring by TLC.
-
Cool the reaction mixture. The phthalhydrazide byproduct will often precipitate and can be removed by filtration.[6]
-
Work up the filtrate to isolate the primary amine, which may require an acid-base extraction.
Visualizing the Process
Key Reaction Workflow: Gabriel Synthesis
The diagram below outlines the standard workflow for the Gabriel synthesis, highlighting the key stages where issues can arise.
Caption: Workflow of the Gabriel Synthesis highlighting the two main stages.
Decision Tree for Troubleshooting N-Alkylation
Use this logical diagram to diagnose issues in the first step of the synthesis.
Sources
- 1. byjus.com [byjus.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. youtube.com [youtube.com]
- 6. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. orgosolver.com [orgosolver.com]
- 9. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. reddit.com [reddit.com]
- 11. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 12. Phthalimides [organic-chemistry.org]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. Mitsunobu Reaction [organic-chemistry.org]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 19. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 20. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 21. cdnsciencepub.com [cdnsciencepub.com]
Mitigating off-target cytotoxicity of CAS 17515-32-1 in cellular assays
A Guide to Mitigating Off-Target and On-Target Cytotoxicity in Cellular Assays
Welcome to the technical support resource for researchers using BAY-876. As a Senior Application Scientist, my goal is to provide you with the in-depth, field-proven insights necessary to navigate the complexities of using this potent and selective GLUT1 inhibitor. This guide is structured to help you anticipate, troubleshoot, and definitively characterize the effects of BAY-876 in your cellular models, ensuring the integrity and validity of your data.
Compound Profile: BAY-876 (CAS 1799753-84-6)
BAY-876 is a highly potent and selective, orally active small-molecule inhibitor of the Glucose Transporter 1 (GLUT1).[1][2] With an IC₅₀ of approximately 2 nM for GLUT1, it is an invaluable tool for investigating cancer metabolism, particularly the Warburg effect, where cancer cells exhibit a high rate of glycolysis.[2][3] Its key feature is its high selectivity, showing over 130-fold preference for GLUT1 compared to other major glucose transporters like GLUT2, GLUT3, and GLUT4.[2][3][4] This selectivity is crucial for minimizing off-target effects, but does not eliminate the potential for non-specific cytotoxicity or confounding on-target toxicity in GLUT1-dependent normal cells.[3]
The Core Challenge: Distinguishing On-Target vs. Off-Target Cytotoxicity
The primary goal of using BAY-876 is to inhibit GLUT1. However, any observed cytotoxicity could stem from three distinct possibilities:
-
On-Target, Tumor-Specific Cytotoxicity: The desired outcome. Cancer cells are highly dependent on GLUT1-mediated glucose uptake, and its inhibition leads to energy crisis and cell death.[1][5]
-
On-Target, Non-Specific Cytotoxicity: Many normal cell types also express GLUT1 for basal glucose supply.[6] High concentrations of BAY-876 can induce toxicity in these cells, which is an "on-target" but undesirable effect.
-
Off-Target Cytotoxicity: The compound interacts with other cellular proteins unrelated to GLUT transporters, causing cell death through an unintended mechanism.[7]
This guide provides the tools to dissect these possibilities.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered when using BAY-876.
Question 1: I'm observing significant cytotoxicity at concentrations where I only expected a cytostatic (anti-proliferative) effect. Is this an off-target effect?
Answer: Not necessarily. While off-target effects are possible, this observation is often linked to the specific metabolic phenotype of your cell line.
-
Causality: A study in ovarian cancer cells showed that BAY-876 inhibited cell proliferation at concentrations around the IC₅₀ (e.g., ~60 nM for OVCAR-3), but cytotoxic effects were only seen at much higher concentrations.[5] Cells that are exquisitely dependent on glycolysis for survival (glycolytic addiction) may rapidly undergo cell death upon GLUT1 inhibition, while others may only arrest their proliferation.
-
Troubleshooting Workflow:
-
Confirm On-Target Effect: First, prove that the compound is inhibiting glucose uptake at your concentrations of interest. A glucose uptake assay is essential (see Protocol 1).
-
Assess Metabolic Dependency: Characterize the metabolic profile of your cell line. Use a Seahorse XF Analyzer to measure the basal oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). Cells with a high ECAR/OCR ratio are more glycolytic and are more likely to be highly sensitive to BAY-876.[5]
-
Dose-Response Curve: Perform a detailed dose-response curve (e.g., 1 nM to 10 µM) for both proliferation (e.g., IncuCyte, 72h endpoint) and cytotoxicity (e.g., CellTox Green, 24h endpoint). A large window between the anti-proliferative IC₅₀ and the cytotoxic LC₅₀ suggests the primary effect is on-target.
-
Question 2: How can I definitively prove that the observed cytotoxicity is mediated by GLUT1 inhibition?
Answer: The gold standard for validating the mechanism of action is to use a genetic approach, specifically a GLUT1 knockout or knockdown cell line, as a counter-screening tool.
-
Causality: If BAY-876's cytotoxic effect is truly on-target, a cell line lacking the target (GLUT1) should be resistant to the compound.[5]
-
Experimental Design:
-
Control Line: Your wild-type (WT) cancer cell line of interest.
-
Test Line: The same cell line in which the SLC2A1 gene (which codes for GLUT1) has been knocked out (using CRISPR/Cas9) or stably knocked down (using shRNA).
-
Procedure: Treat both cell lines with a dose-response of BAY-876 and measure viability (e.g., with an MTT or CellTiter-Glo assay).
-
-
Interpreting Results:
-
On-Target Effect: The WT cells show dose-dependent cell death, while the GLUT1-null cells are significantly more resistant (refractory) to BAY-876.[5]
-
Off-Target Effect: Both WT and GLUT1-null cells show similar levels of cytotoxicity, indicating the cell death is mediated by a mechanism independent of GLUT1.
-
Question 3: My glucose uptake assay results are inconsistent. What are the best practices?
Answer: Glucose uptake assays are fundamental but can be tricky. The most common methods involve using a glucose analog, such as 2-deoxy-D-glucose (2-DG).
-
Method Selection: Several readout methods exist, including radioactive [³H]-2-DG, fluorescent 2-NBDG, or bioluminescent assays that measure intracellular 2-DG-6-phosphate.[8][9][10] Bioluminescent assays (e.g., Glucose Uptake-Glo™) often offer a better signal-to-noise ratio and are non-radioactive.
-
Key Parameters to Optimize:
-
Incubation Time: The uptake period is critical. It should be short enough to measure the initial rate of transport and avoid saturation (typically 10-30 minutes).
-
Glucose Starvation: Pre-incubating cells in glucose-free media (e.g., for 30-60 minutes) before adding the glucose analog can significantly increase the signal.
-
Inhibitor Pre-incubation: Allow sufficient time for BAY-876 to engage with the transporter. A 15-60 minute pre-incubation period before adding the glucose analog is standard.
-
Positive Control: Always include a known, structurally distinct GLUT1 inhibitor like Cytochalasin B or WZB117 as a positive control for assay validation.[8][9]
-
Question 4: Could the cytotoxicity be due to a secondary metabolic effect, and how would I check for that?
Answer: Yes. Inhibiting glycolysis has profound downstream consequences. The primary secondary effect is a depletion of cellular ATP and the activation of AMP-activated protein kinase (AMPK), a master sensor of cellular energy status.[1][5]
-
Causality: Blocking glucose uptake starves the cell of the primary substrate for glycolysis, leading to a rapid drop in ATP production.[1] This energy crisis triggers AMPK activation, which attempts to restore energy homeostasis but can also trigger apoptosis if the stress is too severe.
-
Validation Experiments:
-
ATP Measurement: Use a luminescence-based assay (e.g., CellTiter-Glo®) to quantify total cellular ATP levels after treatment with BAY-876 (e.g., 4-24 hours). You should observe a dose-dependent decrease in ATP.[5]
-
Western Blot for p-AMPK: Probe for the phosphorylated (active) form of AMPKα (at Thr172) and total AMPKα. A significant increase in the p-AMPKα/total AMPKα ratio after BAY-876 treatment confirms the induction of energetic stress.[5]
-
Visualization of Key Workflows & Concepts
To aid in experimental design and data interpretation, the following diagrams illustrate core concepts and workflows.
Caption: Conceptual difference between on-target and off-target cytotoxicity pathways.
Caption: Decision-making workflow for troubleshooting BAY-876 cytotoxicity.
Key Experimental Protocols
Protocol 1: Bioluminescent Glucose Uptake Assay
This protocol is designed to confirm the on-target activity of BAY-876 by measuring its inhibition of 2-deoxyglucose (2DG) uptake.
-
Materials:
-
Cancer cell line of interest
-
96-well white, clear-bottom tissue culture plates
-
Glucose Uptake-Glo™ Assay kit (Promega or similar)
-
BAY-876, Cytochalasin B (positive control)
-
PBS and glucose-free DMEM/RPMI media
-
-
Procedure:
-
Seed cells (e.g., 10,000 cells/well) in a 96-well plate and incubate overnight.
-
Carefully aspirate media and wash cells once with PBS.
-
Add 50 µL of glucose-free media containing serial dilutions of BAY-876 (e.g., 0.1 nM to 10 µM) or controls (DMSO vehicle, Cytochalasin B).
-
Pre-incubate for 30 minutes at 37°C.
-
Add 50 µL of 2DG (final concentration 1 mM, as per kit instructions) to all wells.
-
Incubate for 15 minutes at 37°C.
-
Stop the reaction and measure intracellular 2DG-6-Phosphate by following the manufacturer's protocol for the luminescent assay kit.
-
Read luminescence on a plate reader.
-
-
Self-Validation: The DMSO control defines 100% uptake, while the Cytochalasin B control should show maximal inhibition. Your BAY-876 dose curve should fit a standard sigmoidal curve from which an IC₅₀ can be calculated.
Protocol 2: Genetic Validation Using a GLUT1-Null Model
This protocol definitively determines if cytotoxicity is on-target.
-
Materials:
-
Wild-Type (WT) and GLUT1-knockout/-knockdown cell lines
-
96-well clear tissue culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or a real-time cytotoxicity dye)
-
BAY-876
-
-
Procedure:
-
Seed both WT and GLUT1-null cells at the same density in separate 96-well plates. Allow them to adhere overnight.
-
Treat both plates with an identical serial dilution of BAY-876 (e.g., 1 nM to 20 µM). Include a vehicle control (DMSO).
-
Incubate for 72 hours (or a time point where cytotoxicity is observed).
-
Add the cell viability reagent according to the manufacturer's protocol.
-
Read absorbance or luminescence.
-
-
Self-Validation: The WT cells should show a dose-dependent decrease in viability. If the effect is on-target, the GLUT1-null cells will exhibit a significantly right-shifted dose-response curve, indicating strong resistance. If the curves are similar, the effect is off-target.
Protocol 3: Western Blot for Energetic Stress (p-AMPK)
This protocol validates the downstream metabolic consequences of GLUT1 inhibition.
-
Materials:
-
6-well tissue culture plates
-
BAY-876
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot equipment
-
Primary antibodies: Rabbit anti-p-AMPKα (Thr172), Rabbit anti-total AMPKα, Mouse anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
-
Procedure:
-
Seed cells in 6-well plates and grow to ~80% confluency.
-
Treat cells with vehicle (DMSO) and two effective concentrations of BAY-876 (e.g., 1x and 10x the glucose uptake IC₅₀) for 4-6 hours.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Perform SDS-PAGE, transfer to a PVDF membrane, and block with 5% BSA or milk.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with appropriate HRP-secondary antibodies for 1 hour at room temperature.
-
Develop with ECL substrate and image the blot.
-
-
Self-Validation: The β-actin loading control should be consistent across all lanes. A clear increase in the p-AMPK/total AMPK signal ratio in BAY-876-treated samples compared to the vehicle control validates the induction of on-target metabolic stress.
Data Summary Table
| Parameter | BAY-876 | WZB117 (Alternative) | Cytochalasin B (Control) |
| Target | GLUT1 | GLUT1 | GLUT1 / Actin Polymerization |
| Reported IC₅₀ | ~2 nM[2][3] | ~10 µM (Varies)[3] | ~0.5 µM[8] |
| Selectivity | >130-fold vs GLUT2/3/4[2] | Lower selectivity | Poor (Major actin effects)[8] |
| Primary Use | Highly selective probe | General GLUT1 inhibition | Assay positive control |
| Key Consideration | Potent; distinguish cytostatic vs. cytotoxic dose | Lower potency | Confounding cytoskeletal effects |
References
- Selleck Chemicals. (n.d.). BAY-876 | GLUT1 Inhibitor.
- BenchChem. (n.d.). BAY-876: A Technical Guide to a Selective GLUT1 Inhibitor for Cancer Research.
-
Ma, Y., et al. (2017). Ovarian Cancer Relies on Glucose Transporter 1 to Fuel Glycolysis and Growth: Anti-Tumor Activity of BAY-876. Cancers (Basel), 9(7), 83. Available at: [Link]
- MedchemExpress. (n.d.). BAY-876 | GLUT1 Inhibitor.
-
Wang, C., et al. (2022). Diaminobutoxy-substituted Isoflavonoid (DBI-1) Enhances the Therapeutic Efficacy of GLUT1 inhibitor BAY-876 by Modulating Metabolic Pathways in Colon Cancer Cells. Molecular Cancer Therapeutics. Available at: [Link]
- BenchChem. (n.d.). Technical Support Center: Developing Selective GLUT1 Inhibitors.
- BenchChem. (n.d.). A Comparative Analysis of Bay-876 and WZB117: Efficacy as GLUT1 Inhibitors.
-
bioRxiv. (2024). Repurposing mitochondrial-targeting anthelmintic agents with GLUT1 inhibitor BAY-876 for cancer therapy. [Preprint]. Available at: [Link]
-
Frontiers in Oncology. (2021). A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma. Available at: [Link]
-
PubMed. (1999). A review of HNS-32: a novel azulene-1-carboxamidine derivative with multiple cardiovascular protective actions. Japanese Journal of Pharmacology. Available at: [Link]
-
PubMed Central. (2020). GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells. Experimental & Molecular Medicine. Available at: [Link]
-
PubMed. (2008). Identification of a nonkinase target mediating cytotoxicity of novel kinase inhibitors. Molecular Cancer Therapeutics. Available at: [Link]
-
PubMed Central. (2019). Development of Glucose Transporter (GLUT) Inhibitors. ChemMedChem. Available at: [Link]
-
PubMed Central. (2022). Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate. (n.d.). Overview of different assay principles to identify GLUT inhibitors. [Image]. Available at: [Link]
-
PubMed Central. (2016). Identification and Optimization of the First Highly Selective GLUT1 Inhibitor BAY-876. ChemMedChem. Available at: [Link]
- ChemicalBook. (n.d.). 3,3,4,4,5,5,5-HEPTAFLUOROPENTANAL | 126015-32-5.
-
PubMed Central. (2017). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Identification and Optimization of the First Highly Selective GLUT1 Inhibitor BAY‐876 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a nonkinase target mediating cytotoxicity of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Glucose Transporter (GLUT) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stock Solution Stability for 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione
Welcome to the technical support guide for 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione (henceforth referred to as "the compound"). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of your experimental stock solutions. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your research.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common inquiries regarding the handling and storage of the compound.
Q1: What is the recommended solvent for preparing a high-concentration stock solution of the compound?
A1: We strongly recommend using high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] The compound's structure suggests moderate to low aqueous solubility, making DMSO an effective solvent for achieving concentrations in the 10-50 mM range. Ensure the DMSO is anhydrous, as the presence of water can initiate degradation of the compound over time.[1][2]
Q2: How should I store the DMSO stock solution to maximize its long-term stability?
A2: For optimal stability, stock solutions should be stored under the following conditions:
-
Temperature: -80°C for long-term storage (months) or -20°C for short-term storage (up to one month).[3][4]
-
Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[3]
-
Light: Protect the solution from light by using amber vials or by wrapping clear vials in aluminum foil. While not definitively proven for this specific molecule, many complex organic molecules are susceptible to photodegradation.[5][6]
-
Container: Use glass vials with Teflon-lined screw caps. Polypropylene tubes can be permeable to solvents over long-term frozen storage, leading to concentration changes.[7]
Q3: My compound solution, which was clear in DMSO, precipitated when I diluted it into my aqueous cell culture medium. Why did this happen and how can I fix it?
A3: This is a common issue known as "crashing out." It occurs because the compound is highly soluble in DMSO but poorly soluble in the aqueous environment of your medium.[8] The rapid solvent shift causes the compound to fall out of solution.
To prevent this:
-
Lower the Final Concentration: Ensure your final working concentration in the aqueous medium is below the compound's kinetic solubility limit.
-
Use a Serial Dilution Strategy: Instead of a large, single dilution, perform a stepwise dilution. First, create an intermediate dilution in a mix of DMSO and your aqueous buffer before the final dilution into the medium.[4]
-
Increase Vortexing/Mixing: When adding the stock to the medium, vortex or pipette the medium vigorously to promote rapid dispersion and prevent localized high concentrations that favor precipitation.[8]
Q4: How long can I expect my stock solution to be stable at -80°C?
A4: While specific stability data for this compound is not published, based on general principles for complex small molecules in anhydrous DMSO, a properly prepared and stored stock solution at -80°C should be stable for at least 6 months.[4][9] However, for long-term or highly sensitive experiments, we recommend performing a periodic quality control check (e.g., via HPLC) to confirm integrity.
Part 2: Troubleshooting Guide
This section addresses specific experimental problems you may encounter and provides logical steps to diagnose and solve them.
Q1: I observe a new, more polar peak appearing in my HPLC chromatogram over time. What is the likely cause?
A1: The most probable cause is the hydrolysis of the compound's phthalimide ring. The core structure, an N-substituted isoindole-1,3-dione, is susceptible to cleavage by water, especially under non-neutral pH conditions.[10] This reaction opens the five-membered ring to form the corresponding phthalamic acid derivative, which is significantly more polar and will thus have a shorter retention time on a reverse-phase HPLC column.
-
Causality: The two carbonyl groups on the phthalimide ring make the carbon atoms electrophilic and susceptible to nucleophilic attack by water. This process can be catalyzed by trace amounts of acid or base.[11] The presence of absorbed water in non-anhydrous DMSO is a common culprit.[2]
-
Solution:
-
Confirm Identity: If possible, use LC-MS to confirm that the molecular weight of the new peak corresponds to the parent compound + 18 Da (the mass of water).[12]
-
Use Anhydrous Solvent: Discard the old stock and prepare a fresh solution using a new, sealed bottle of anhydrous DMSO.
-
Check Buffer pH: If diluting into a buffer, ensure the pH is near neutral (6.5-7.5), as extreme pH values can accelerate hydrolysis.[6]
-
Q2: My experimental results are inconsistent between batches or over time, even though I follow the same protocol. Could compound instability be the cause?
A2: Yes, inconsistent results are a classic sign of a degrading stock solution. If the concentration of the active parent compound is decreasing, the observed biological effect will also diminish.
-
Troubleshooting Workflow:
-
Prepare Fresh Stock: Always prepare a fresh stock solution from solid material as a first step to rule out degradation.
-
Assess Purity: Analyze both the old and new stock solutions via HPLC to compare the purity and peak area of the parent compound.[12]
-
Review Handling Practices:
-
Q3: I'm having trouble dissolving the compound powder in DMSO, even at a 10 mM concentration. What should I do?
A3: While DMSO is a powerful solvent, dissolution can sometimes be slow.
-
Vortex Thoroughly: Ensure the solution is vortexed for at least 2-3 minutes.
-
Gentle Warming: Warm the solution in a water bath to 37°C for 5-10 minutes. This often increases the rate of dissolution. Do not use high heat, as it can accelerate degradation.[1][13]
-
Sonication: Sonicate the vial in a water bath for 5-10 minutes. This uses ultrasonic waves to break up compound aggregates and facilitate solvation.[1]
-
Purity Check: If solubility issues persist, it may be worth verifying the purity of the solid material, as impurities can sometimes affect solubility characteristics.
Troubleshooting Summary Table
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Precipitation in Aqueous Media | Low aqueous solubility ("crashing out").[8] | Use a lower final concentration; add stock to vortexing media; consider a co-solvent for in vivo studies.[4] |
| New Peak in HPLC | Hydrolysis of the phthalimide ring.[10] | Prepare fresh stock in anhydrous DMSO; confirm degradation product via LC-MS; check buffer pH.[2][12] |
| Inconsistent Results | Stock solution degradation; repeated freeze-thaw cycles.[3] | Prepare fresh stock; analyze purity of old vs. new stock via HPLC; aliquot all new stocks. |
| Poor Initial Dissolution | Compound aggregation; insufficient energy input. | Vortex thoroughly; gently warm to 37°C; sonicate in a water bath.[1] |
Part 3: Protocols and Methodologies
These protocols provide a standardized framework for preparing and assessing your compound stock solutions.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a stable, high-concentration stock solution for experimental use.
Materials:
-
2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione powder (MW: 294.31 g/mol )
-
Anhydrous, high-purity DMSO (new, sealed bottle recommended)[1]
-
Sterile, amber glass vial with a Teflon-lined screw cap[7]
-
Calibrated analytical balance and pipette
-
Vortex mixer and sonicator
Methodology:
-
Preparation: Before opening, centrifuge the vial of powdered compound to ensure all material is at the bottom.[3]
-
Weighing: Weigh out 2.94 mg of the compound on an analytical balance and transfer it to the amber glass vial.
-
Solvent Addition: Using a calibrated pipette, add exactly 1.0 mL of anhydrous DMSO to the vial. This will yield a final concentration of 10 mM.
-
Dissolution:
-
Cap the vial tightly and vortex for 2-3 minutes at room temperature.
-
Visually inspect for any undissolved particulate matter.
-
If needed, sonicate the vial in a water bath for 5-10 minutes or warm to 37°C until the solution is completely clear.[1]
-
-
Storage:
-
Once fully dissolved, divide the solution into small, single-use aliquots (e.g., 20 µL) in smaller glass vials or high-quality microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.[14]
-
Store all aliquots at -80°C for long-term storage.
-
Protocol 2: Basic Assessment of Stock Solution Stability via HPLC
Objective: To monitor the integrity of the stock solution over time by quantifying the parent compound relative to any degradation products.
Methodology:
-
Initial Analysis (T=0): Immediately after preparing the stock solution (Protocol 1), perform an initial HPLC analysis.
-
Dilute a small sample of the stock solution to an appropriate concentration (e.g., 100 µM) in your mobile phase or a compatible solvent (e.g., acetonitrile/water).
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Develop a gradient method (e.g., water/acetonitrile with 0.1% formic acid) that provides good separation of the main peak from any impurities.
-
Record the chromatogram, noting the retention time and peak area of the parent compound. This serves as your baseline (T=0) purity.
-
-
Time-Point Analysis: Store the stock solution under your desired conditions (e.g., -20°C or -80°C). At subsequent time points (e.g., 1, 3, and 6 months), thaw a new aliquot.
-
Repeat Analysis: Repeat the HPLC analysis exactly as performed at T=0.
-
Data Comparison: Compare the chromatograms from each time point to the T=0 baseline.
Part 4: Scientific Background & Visualization
Primary Degradation Pathway: Phthalimide Hydrolysis
The chemical stability of 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione is primarily dictated by the isoindole-1,3-dione (phthalimide) moiety. This ring system is susceptible to nucleophilic attack by water, a reaction known as hydrolysis.[10] This process is the most likely source of non-enzymatic degradation in stock solutions. The reaction is catalyzed by both acidic and basic conditions and results in the formation of a more polar phthalamic acid derivative.[11]
Caption: Predicted hydrolytic degradation pathway of the compound.
Experimental Workflow: Stock Preparation and Storage
Following a validated workflow is critical to minimizing variability in your experiments. The diagram below outlines the best practices for preparing and storing your stock solutions.
Caption: Recommended workflow for preparing stable stock solutions.
Troubleshooting Decision Tree: Compound Precipitation
If you encounter precipitation when diluting your stock solution, use this decision tree to identify a solution.
Caption: Decision tree for troubleshooting compound precipitation.
References
- Hasan, M., & Abbas, S. (1980). Alkaline Hydrolysis Products of N-Substituted Phthalimides. Canadian Journal of Chemistry.
- BenchChem. (2025). Technical Support Center: Troubleshooting Compound Solubility in DMSO.
- Ashenhurst, J. (2025). The Gabriel Synthesis. Master Organic Chemistry.
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- National Center for Biotechnology Information. (2012).
- ResearchGate. (2025).
- Captiv
- BenchChem. (2025).
- Enfanos.
- Sigma-Aldrich. Improving Reproducibility: Best Practices for Small Molecules.
- Airgas. (2025). Top 5 Factors Affecting Chemical Stability.
- LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
- Google Patents. (1985). Cleavage of phthalimides to amines.
- ResearchGate. (2014).
- Pharmaceutical Technology. (2019).
- Academically. (2025). Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life.
- MCE. Compound Handling Instructions.
- ResearchGate. (2009).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. captivatebio.com [captivatebio.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life [academically.com]
- 7. enfanos.com [enfanos.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. US4544755A - Cleavage of phthalimides to amines - Google Patents [patents.google.com]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pharmtech.com [pharmtech.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Thalidomide and its Progeny: Lenalidomide and Pomalidomide
In the landscape of therapeutic innovation, few molecules possess a history as complex and multifaceted as thalidomide. Initially introduced as a sedative, its tragic teratogenic effects led to its withdrawal, only to be resurrected for its potent anti-inflammatory and anti-cancer properties.[1] This guide provides a comprehensive comparison of the biological activities of thalidomide (CAS 17515-32-1) and its key clinically-approved analogs, lenalidomide and pomalidomide. We will delve into their shared mechanism of action, explore the nuances that differentiate their potency and substrate specificity, and provide detailed experimental protocols for researchers seeking to evaluate these compounds.
The Central Mechanism: Hijacking the E3 Ubiquitin Ligase Cereblon
The pleiotropic effects of thalidomide and its analogs, collectively known as immunomodulatory drugs (IMiDs®), were a long-standing enigma until the landmark discovery of their direct molecular target: Cereblon (CRBN).[2] CRBN is a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^).[3] In its native state, this complex targets specific proteins for ubiquitination and subsequent proteasomal degradation.
The genius of IMiDs lies in their ability to act as a "molecular glue," effectively hijacking the CRL4^CRBN^ complex.[4] By binding to a specific pocket on CRBN, these drugs allosterically modulate its substrate specificity, inducing the recognition and degradation of "neosubstrates" that the complex would not otherwise target.[2][5] This targeted protein degradation is the cornerstone of their therapeutic efficacy in diseases like multiple myeloma and other hematological malignancies.[6]
The primary neosubstrates responsible for the anti-myeloma activity of IMiDs are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3] Degradation of these factors leads to the downregulation of key myeloma survival factors and enhances anti-tumor immunity.
Figure 1: Mechanism of Action of IMiDs.
Comparative Biological Activities: A Tale of Potency and Specificity
While sharing a common mechanism, thalidomide, lenalidomide, and pomalidomide exhibit significant differences in their biological activities, primarily driven by their varying affinities for CRBN and the resulting efficiency of neosubstrate degradation.[6]
Cereblon Binding Affinity
The binding affinity to CRBN is a critical determinant of an IMiD's potency. Lenalidomide and pomalidomide have been shown to bind to CRBN with significantly higher affinity than thalidomide.[6] This enhanced binding translates to more efficient recruitment and degradation of neosubstrates.
| Compound | CRBN Binding Affinity (Kd) | Reference |
| Thalidomide | ~250 nM | [4] |
| Lenalidomide | Higher than Thalidomide | [6] |
| Pomalidomide | Higher than Lenalidomide | [6] |
Immunomodulatory Effects
A hallmark of IMiDs is their ability to modulate the immune system. These effects are multifaceted and contribute significantly to their anti-cancer activity.
-
T-cell Co-stimulation: IMiDs enhance the proliferation and cytokine production (e.g., IL-2, IFN-γ) of T-cells.[7][8] Lenalidomide and pomalidomide are substantially more potent in this regard than thalidomide.[6]
-
Inhibition of Pro-inflammatory Cytokines: A key historical activity of thalidomide is the inhibition of tumor necrosis factor-alpha (TNF-α).[8][9] Its analogs, particularly pomalidomide, are significantly more potent inhibitors of TNF-α production from peripheral blood mononuclear cells (PBMCs).[6][10]
-
Enhancement of Natural Killer (NK) Cell Activity: IMiDs can augment the cytotoxic activity of NK cells, an important component of the innate immune system's anti-tumor response.
| Biological Activity | Thalidomide | Lenalidomide | Pomalidomide | Reference |
| T-Cell Co-stimulation | + | +++ | +++ | [6] |
| TNF-α Inhibition | + | ++ | +++ | [6][11] |
| IL-2 Production | + | +++ | +++ | [6] |
| IFN-γ Production | + | +++ | +++ | [7] |
Relative potency is denoted by '+' symbols.
Anti-Angiogenic Properties
Thalidomide was rediscovered in part due to its anti-angiogenic effects, the ability to inhibit the formation of new blood vessels, which is crucial for tumor growth.[12][13] Its analogs also possess this activity, with studies showing that lenalidomide is more potent than thalidomide in some in vitro angiogenesis models, such as the rat aorta assay.[14][15] However, in other assays like endothelial cell migration, thalidomide has been observed to be more potent than lenalidomide.[15] This highlights the complexity of their anti-angiogenic mechanisms.
Experimental Protocols for Assessing Biological Activity
For researchers investigating novel thalidomide analogs or further characterizing existing ones, a suite of in vitro assays is essential.
Cereblon Binding Assay (Fluorescence Polarization)
This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled thalidomide analog from purified recombinant CRBN.[16]
Figure 2: Principle of a Competitive Cereblon Binding Assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a solution of purified recombinant CRBN protein in assay buffer.
-
Prepare a solution of a fluorescently labeled thalidomide tracer (e.g., Cy5-labeled thalidomide) in assay buffer.[16]
-
Prepare serial dilutions of the test compound and a known CRBN binder (e.g., pomalidomide) as a positive control.[16]
-
-
Assay Setup:
-
In a black, low-binding 96-well or 384-well plate, add the test compound dilutions and controls.
-
Add the CRBN protein solution to all wells.
-
Add the fluorescent tracer solution to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization using a microplate reader equipped with appropriate filters for the fluorophore.
-
-
Data Analysis:
-
A decrease in fluorescence polarization indicates displacement of the fluorescent tracer by the test compound.
-
Calculate the IC50 value, which is the concentration of the test compound required to inhibit 50% of the tracer binding.
-
In Vitro Anti-Angiogenic Tube Formation Assay
This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells cultured on a basement membrane extract (e.g., Matrigel).[17][18]
Step-by-Step Methodology:
-
Plate Coating:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Cell Seeding:
-
Harvest human umbilical vein endothelial cells (HUVECs) and resuspend them in endothelial growth medium (EGM-2).
-
Add the HUVEC suspension to the Matrigel-coated wells.
-
-
Compound Treatment:
-
Immediately add serial dilutions of the test compound (and vehicle control) to the respective wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
-
Visualization and Quantification:
-
Visualize the formation of tube-like structures using an inverted microscope.
-
Capture images of several random fields per well.
-
Quantify the total tube length and the number of branch points using image analysis software (e.g., ImageJ with an angiogenesis analyzer plugin).[17]
-
TNF-α Inhibition Assay in PBMCs
This assay measures the ability of a compound to inhibit the production of TNF-α from lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).[11]
Step-by-Step Methodology:
-
PBMC Isolation:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
-
Cell Culture and Treatment:
-
Plate the PBMCs in a 96-well plate in RPMI-1640 medium supplemented with fetal bovine serum.
-
Pre-treat the cells with serial dilutions of the test compound or vehicle control for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 18-24 hours.
-
-
TNF-α Quantification:
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of TNF-α in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[19]
-
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value for TNF-α inhibition.
-
Conclusion
The journey of thalidomide from a pariah to a pillar of cancer therapy is a testament to the complexities of pharmacology. Its analogs, lenalidomide and pomalidomide, represent successful iterations of rational drug design, offering enhanced potency and refined biological activity. The core mechanism of action, the recruitment of neosubstrates to the CRL4^CRBN^ E3 ubiquitin ligase complex, has not only explained their therapeutic effects but has also opened up a new field of targeted protein degradation. For researchers in this domain, a thorough understanding of the comparative biological activities of these foundational molecules, coupled with robust experimental methodologies, is paramount for the development of the next generation of therapies that harness this powerful biological pathway.
References
-
Dredge, K., et al. (2002). Novel thalidomide analogues display anti-angiogenic activity independently of immunomodulatory effects. British Journal of Cancer, 87(10), 1166–1172. [Link][12][14]
-
Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345–1350. [Link][2]
-
Latif, T., et al. (2012). Properties of thalidomide and its analogues: Implications for anticancer therapy. Current Cancer Drug Targets, 12(4), 363–373. [Link][7]
-
Mireles-Ramirez, M. A., et al. (2013). Immunomodulatory Effects of Thalidomide Analogs on LPS-induced Plasma and Hepatic Cytokines in the Rat. Archives of Medical Research, 44(6), 449–455. [Link][9]
-
Al-Asmari, A. K., et al. (2020). Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs. Molecules, 25(23), 5727. [Link][20]
-
Dredge, K., et al. (2002). Novel thalidomide analogues display anti-angiogenic activity independently of immunomodulatory effects. British Journal of Cancer, 87(10), 1166-1172. [Link][12]
-
Sharma, A., & Kumar, P. (2011). Immunomodulatory properties of thalidomide analogs: pomalidomide and lenalidomide, experimental and therapeutic applications. Current Medicinal Chemistry, 18(21), 3246–3255. [Link][8]
-
Millrine, M., & Kishimoto, T. (2017). Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed?. Oncotarget, 8(39), 64654–64655. [Link][3]
-
Dredge, K., et al. (2005). Comparison of Anti-Angiogenic Activities of Thalidomide and Lenalidomide In Vitro. Blood, 106(11), 3847. [Link][15]
-
Thalidomide Analogs that Inhibit Inflammation and Angiogenesis. National Cancer Institute. [Link][13]
-
Gao, S., et al. (2018). Thalidomide and its analogues: A review of the potential for immunomodulation of fibrosis diseases and opthalmopathy. Experimental and Therapeutic Medicine, 16(4), 2737–2745. [Link][21]
-
Asatsuma-Okumura, T., Ito, T., & Handa, H. (2019). Molecular mechanisms of cereblon-based drugs. Pharmacology & therapeutics, 202, 132–139. [Link][5]
-
Lepper, E. R., et al. (1999). Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs. International journal of pharmaceutics, 188(1), 101–110. [Link][19]
-
Li, S., et al. (2013). Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. Leukemia & lymphoma, 54(12), 2577–2585. [Link][6]
-
Step-by-Step Protocol for Inhibition Assay of Angiogenic Tube Formation... ResearchGate. [Link][18]
-
Asatsuma-Okumura, T., et al. (2019). Molecular mechanisms of thalidomide and its derivatives. Journal of Pharmacological Sciences, 140(2), 119-124. [Link][2]
-
Huang, Y. T., et al. (2008). Thalidomide and Its Analogs as Anticancer Agents. Tzu Chi Medical Journal, 20(3), 188-195. [Link]
-
De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. (2020). Journal of Medicinal Chemistry, 63(17), 9279–9290. [Link][22]
-
Donovan, D., et al. (2001). The role of the neosubstrate in the thalidomide-induced degradation of SALL4. Nature communications, 12(1), 1-13. [Link]
-
El-Naggar, M. A., et al. (2022). Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents. RSC Advances, 12(50), 32363-32377. [Link]
-
Maniaci, C., et al. (2017). Structural basis of thalidomide enantiomer binding to cereblon. Nature chemical biology, 13(5), 516-521. [Link]
-
Advancing targeted protein degrader discovery by measuring cereblon engagement in cells. (2021). STAR protocols, 2(3), 100688. [Link][23]
-
Lenalidomide and Pomalidomide: Immunomodulating Drug Therapies in Multiple Myeloma. (2021). Pharmacy Times. [Link][24]
-
Chemical structures of thalidomide, lenalidomide and pomalidomide. ResearchGate. [Link][25]
-
lenalidomide (Revlimid®), pomalidomide (Pomalyst®), thalidomide (Thalomid®). EOCCO. [Link][26]
-
Current methods for assaying angiogenesis in vitro and in vivo. (2003). International journal of experimental pathology, 84(4), 153–162. [Link][27]
-
Sampaio, E. P., et al. (1995). Selection of novel analogs of thalidomide with enhanced tumor necrosis factor alpha inhibitory activity. The Journal of experimental medicine, 182(5), 1269–1277. [Link][11]
-
Wnendt, S., et al. (1996). Enantioselective inhibition of TNF-alpha release by thalidomide and thalidomide-analogues. Chirality, 8(5), 390–396. [Link][28]
-
Muller, G. W., et al. (1998). Amino-substituted Thalidomide Analogs: Potent Inhibitors of TNF-alpha Production. Bioorganic & medicinal chemistry letters, 8(19), 2669–2674. [Link][10]
Sources
- 1. Thalidomide - Wikipedia [en.wikipedia.org]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molecular mechanisms of thalidomide and its derivatives | Semantic Scholar [semanticscholar.org]
- 6. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Properties of thalidomide and its analogues: Implications for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunomodulatory properties of thalidomide analogs: pomalidomide and lenalidomide, experimental and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunomodulatory effects of thalidomide analogs on LPS-induced plasma and hepatic cytokines in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selection of novel analogs of thalidomide with enhanced tumor necrosis factor alpha inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 13. Available Technologies - NCI [techtransfer.cancer.gov]
- 14. Novel thalidomide analogues display anti-angiogenic activity independently of immunomodulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Thalidomide and its analogues: A review of the potential for immunomodulation of fibrosis diseases and opthalmopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Redirecting [linkinghub.elsevier.com]
- 24. pharmacytimes.com [pharmacytimes.com]
- 25. researchgate.net [researchgate.net]
- 26. eocco.com [eocco.com]
- 27. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Enantioselective inhibition of TNF-alpha release by thalidomide and thalidomide-analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Anticancer Mechanism of 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione
This guide provides a comprehensive framework for validating the anticancer mechanism of the novel phthalimide derivative, 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione, hereafter referred to as Compound X. Phthalimide derivatives have garnered significant interest as a promising scaffold for anticancer agents due to their diverse biological activities, including the ability to induce apoptosis and modulate key signaling pathways.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to mechanistic validation, from initial cytotoxicity screening to specific pathway analysis, using established experimental protocols.
For the purpose of this guide, we will hypothesize that Compound X exerts its anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in many cancers.[4][5][6] To provide a robust comparison, we will benchmark the performance of Compound X against Alpelisib , a known and clinically approved PI3K inhibitor.[4]
Foundational Anticancer Activity: Cytotoxicity and Proliferation
The initial step in validating any potential anticancer agent is to determine its cytotoxic and anti-proliferative effects on cancer cells. This establishes a baseline for efficacy and determines the optimal concentration range for subsequent mechanistic studies.
Rationale for Experimental Choice: Cell viability assays are fundamental to cancer drug discovery. They provide a quantitative measure of a compound's ability to inhibit cell growth or induce cell death. We will employ the XTT assay, a reliable colorimetric method that measures the metabolic activity of viable cells.[7][8] The reduction of the tetrazolium salt XTT to a colored formazan product by mitochondrial dehydrogenases in living cells provides a direct correlation to the number of viable cells.[7][9] The XTT assay is chosen over the traditional MTT assay due to its streamlined protocol, which eliminates a solubilization step, thereby reducing handling errors and improving reproducibility.[7][8]
Experimental Protocol: XTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cell line, known for PIK3CA mutations) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Compound X and Alpelisib (e.g., from 0.1 µM to 100 µM) in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and an untreated control.
-
XTT Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[7]
-
Reagent Addition and Incubation: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours at 37°C in a CO₂ incubator.[7]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each compound.
Comparative Data Presentation:
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound X | MCF-7 | Hypothetical Value: 15.2 |
| Alpelisib | MCF-7 | Hypothetical Value: 5.8 |
This initial screen will confirm the cytotoxic potential of Compound X and provide the necessary concentration parameters for further investigation.
Elucidating the Mode of Cell Death: Apoptosis vs. Necrosis
Once cytotoxicity is established, it is crucial to determine the mechanism of cell death induced by the compound. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it is a controlled process that minimizes inflammation.
Rationale for Experimental Choice: The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to differentiate between apoptotic and necrotic cells.[10][11] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and can be used to identify early apoptotic cells.[10][12] Propidium Iodide (PI) is a fluorescent nucleic acid dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[10][11]
Experimental Workflow Diagram:
Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed MCF-7 cells and treat with Compound X and Alpelisib at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.[12]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solution according to the manufacturer's protocol.[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. FITC is typically detected in the FL1 channel and PI in the FL3 channel.
Comparative Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | Hypothetical: 95.1 | Hypothetical: 2.5 | Hypothetical: 2.4 |
| Compound X (15.2 µM) | Hypothetical: 45.3 | Hypothetical: 35.8 | Hypothetical: 18.9 |
| Alpelisib (5.8 µM) | Hypothetical: 48.2 | Hypothetical: 32.1 | Hypothetical: 19.7 |
These results will indicate whether Compound X induces a significant level of apoptosis, comparable to the known PI3K inhibitor.
Investigating Effects on Cell Cycle Progression
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.
Rationale for Experimental Choice: Flow cytometry analysis of DNA content using propidium iodide (PI) staining is a standard method for determining the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13][14] PI stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the DNA content.[13] This allows for the quantification of cells in each phase.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat MCF-7 cells with Compound X and Alpelisib at their IC50 concentrations for 24 hours. Harvest the cells by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at 4°C for at least 2 hours.[14][15]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).[14][15]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data on a linear scale.
Comparative Data Presentation:
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | Hypothetical: 65.4 | Hypothetical: 20.1 | Hypothetical: 14.5 |
| Compound X (15.2 µM) | Hypothetical: 78.2 | Hypothetical: 10.5 | Hypothetical: 11.3 |
| Alpelisib (5.8 µM) | Hypothetical: 75.9 | Hypothetical: 12.3 | Hypothetical: 11.8 |
An accumulation of cells in the G0/G1 phase would be consistent with the inhibition of the PI3K/Akt pathway, which is a key driver of the G1 to S phase transition.[6]
Direct Validation of the Hypothesized Mechanism
To directly test the hypothesis that Compound X inhibits the PI3K/Akt/mTOR pathway, we will perform Western blotting to analyze the phosphorylation status of key proteins in this pathway and conduct an in vitro kinase assay to assess direct inhibition of PI3K.
Rationale for Experimental Choice: Western blotting is a powerful technique to detect and quantify specific proteins in a sample.[16][17] By using antibodies specific to both the total and phosphorylated forms of proteins like Akt and S6 ribosomal protein (a downstream target of mTOR), we can determine if Compound X inhibits the signaling cascade. A decrease in the ratio of phosphorylated to total protein would indicate pathway inhibition.[18] An in vitro kinase assay will provide direct evidence of whether Compound X can inhibit the enzymatic activity of PI3K.[19][20]
Signaling Pathway Diagram:
Caption: Hypothesized Inhibition of the PI3K/Akt/mTOR Pathway by Compound X.
Experimental Protocol: Western Blotting
-
Protein Extraction: Treat MCF-7 cells with Compound X and Alpelisib for a shorter duration (e.g., 2-6 hours) to observe changes in signaling. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[21]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[21]
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[22]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST.[22] Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-S6K, anti-total-S6K, and a loading control like anti-β-actin) overnight at 4°C.[17]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]
-
Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Experimental Protocol: In Vitro Kinase Assay
-
Reaction Setup: In a microplate, combine recombinant PI3K enzyme, the substrate (e.g., PIP2), and varying concentrations of Compound X or Alpelisib in a kinase buffer.[19][20]
-
Initiate Reaction: Start the kinase reaction by adding ATP.[19]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a commercial ADP-Glo™ Kinase Assay kit, which measures luminescence. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration and determine the IC50 value.
Comparative Data Presentation:
| Compound | PI3K In Vitro IC50 (nM) | Effect on p-Akt/Total Akt Ratio (at IC50) |
| Compound X | Hypothetical Value: 85.7 | Hypothetical: 0.4-fold decrease |
| Alpelisib | Hypothetical Value: 5.2 | Hypothetical: 0.3-fold decrease |
These experiments provide the most direct evidence for the proposed mechanism of action. A significant reduction in the phosphorylation of Akt and S6K, coupled with direct inhibition of PI3K activity in a cell-free system, would strongly validate the hypothesis that Compound X is a PI3K/Akt/mTOR pathway inhibitor.
References
- BenchChem. (n.d.). A Comparative Guide: MTT vs. XTT Assays for Cell Viability.
- Miao, Y., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology.
- Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability.
- Martens, S. (2023). In vitro kinase assay. Protocols.io.
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
- Miao, Y., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology.
- APExBIO. (n.d.). Annexin V-FITC/PI Apoptosis Kit.
- Biotech Spain. (n.d.). XTT Assays vs MTT.
- Wikipedia. (n.d.). PI3K/AKT/mTOR pathway.
- Elabscience. (n.d.). Annexin V-FITC/PI Apoptosis Kit (E-CK-A211).
- Biotium. (n.d.). CF®488A Annexin V and PI Apoptosis Kit.
- Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips.
- MedchemExpress.com. (n.d.). Annexin V-FITC/PI Apoptosis Detection Kit.
- Abcam. (n.d.). Annexin V-CF Blue PI Apoptosis Staining / Detection Kit (ab214485).
- ResearchGate. (n.d.). Phthalimide derivatives developed as anticancer agents.
- Abcam. (n.d.). Western blot protocol.
- Fisher Scientific. (n.d.). Invitrogen™ CyQUANT™ MTT and XTT Cell Viability Assays.
- SemOpenAlex. (n.d.). Phthalimides Represent a Promising Scaffold for Multi‐Targeted Anticancer Agents.
- WashU Medicine Research Profiles. (n.d.). PI3K/Akt/mTOR pathway as a target for cancer therapy.
- Semantic Scholar. (n.d.). PI3K/Akt/mTOR pathway as a target for cancer therapy.
- MDPI. (n.d.). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies.
- NIH. (n.d.). In vitro NLK Kinase Assay.
- NIH. (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials.
- SciELO. (n.d.). Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells.
- University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis.
- PubMed. (2018). Potent Anti-Cancer Properties of Phthalimide-Based Curcumin Derivatives on Prostate Tumor Cells.
- R&D Systems. (n.d.). Cell Viability/Growth Assays and Reagents.
- Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide.
- New Journal of Chemistry (RSC Publishing). (n.d.). Naphthalimide derivatives as thalidomide analogs; design, synthesis, and molecular docking of novel anticancer immunomodulatory agents.
- Proteintech Group. (n.d.). Western Blot Protocol.
- NIH. (n.d.). Assaying cell cycle status using flow cytometry.
- University of Edinburgh. (n.d.). Cell Cycle Tutorial Contents.
- CORE. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast.
- Bio-protocol. (2022). In vitro kinase assay.
- BenchChem. (n.d.). C13H11Cl3N4OS in vitro kinase assay protocol.
- Cusabio. (n.d.). Western Blotting(WB) Protocol.
- StatPearls - NCBI. (n.d.). Western Blot: Principles, Procedures, and Clinical Applications.
Sources
- 1. researchgate.net [researchgate.net]
- 2. metaphactory [semopenalex.org]
- 3. scielo.br [scielo.br]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotech-spain.com [biotech-spain.com]
- 9. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - NL [thermofisher.com]
- 10. apexbt.com [apexbt.com]
- 11. biotium.com [biotium.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Potent Anti-Cancer Properties of Phthalimide-Based Curcumin Derivatives on Prostate Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro kinase assay [protocols.io]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. cusabio.com [cusabio.com]
- 22. Western Blot Protocol | Proteintech Group [ptglab.com]
A Comparative Analysis of Isoindole-1,3-dione Derivatives as Selective COX-2 Inhibitors: A Guide for Drug Development Professionals
Introduction: The Rationale for Selective COX-2 Inhibition
Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. Their therapeutic effects stem from the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever. However, the existence of two primary COX isoforms, COX-1 and COX-2, presents a significant therapeutic challenge.
-
COX-1 is a constitutively expressed enzyme found in most tissues, playing a vital role in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and mediating platelet aggregation.
-
COX-2 , in contrast, is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of pro-inflammatory prostaglandins at the site of inflammation.[1]
Traditional NSAIDs, such as ibuprofen and indomethacin, are non-selective, inhibiting both COX-1 and COX-2. While their inhibition of COX-2 alleviates inflammation, the concurrent inhibition of COX-1 is responsible for common and sometimes severe side effects, most notably gastrointestinal ulceration and bleeding. This understanding spurred the development of selective COX-2 inhibitors, often referred to as "coxibs," with the goal of providing potent anti-inflammatory relief while minimizing gastric toxicity.[2][3] Despite initial success, cardiovascular concerns associated with some coxibs have highlighted the ongoing need for novel chemical scaffolds that offer high selectivity and a superior safety profile.[2] The isoindole-1,3-dione scaffold has emerged as a promising platform for designing a new generation of selective COX-2 inhibitors.[4][5]
The Isoindole-1,3-dione Scaffold: A Privileged Structure for COX-2 Selectivity
The isoindole-1,3-dione core, a bicyclic aromatic structure, offers a rigid and versatile framework for chemical modification. Its derivatives have been investigated for a wide range of biological activities. In the context of COX-2 inhibition, the scaffold's key advantage lies in its ability to be functionalized with specific pharmacophores that can exploit the structural differences between the COX-1 and COX-2 active sites.
A crucial distinction is the presence of a larger, more accommodating "side pocket" in the COX-2 active site, stemming from the substitution of a bulky isoleucine in COX-1 with a smaller valine in COX-2. Selective inhibitors are often designed with bulky substituents that can fit into this side pocket, thereby blocking the active site of COX-2 while being sterically hindered from entering the narrower active site of COX-1. Many successful isoindole-dione derivatives incorporate a benzenesulfonamide or a similar bulky moiety to achieve this selective interaction.[6]
Below is a generalized structure of the isoindole-1,3-dione scaffold, highlighting key areas for substitution to modulate potency and selectivity.
Caption: Generalized structure of the Isoindole-1,3-dione scaffold.
Comparative Analysis of Lead Isoindole-1,3-dione Derivatives
Several research groups have synthesized and evaluated novel isoindole-1,3-dione derivatives, demonstrating their potential as potent and selective COX-2 inhibitors. This section compares key compounds based on their in vitro inhibitory activity and in vivo anti-inflammatory efficacy. The reference drug for this comparison is Celecoxib, a well-established selective COX-2 inhibitor.
| Compound/Drug | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI)¹ | Reference |
| Celecoxib | 33.1 | 0.07 | 472 | [7] |
| Celecoxib | ~15 | 0.04 | ~375 | [8] |
| Rofecoxib | >100 | 0.018 | >5555 | [8] |
| Compound 11d | 11.33 | 0.11 | 103 | [9] |
| Compound ZJ1 | - | Near Celecoxib potency | Selective for COX-2 | [4] |
| Compound 13 | 18.5 | 0.18 | >102.7 | [9] |
| Compound 14 | 16.5 | 0.16 | >103.1 | [9] |
¹Selectivity Index (SI) is calculated as (IC₅₀ COX-1 / IC₅₀ COX-2). A higher SI value indicates greater selectivity for COX-2.
Discussion of Lead Compounds:
A study by Wanas et al. (2018) presented a series of novel isoindoline hybrids, among which several compounds showed promising activity.[9]
-
Compound 11d (a dimethoxychalcone hybrid) emerged as a moderately selective COX-2 inhibitor with an IC₅₀ of 0.11 µM and a selectivity index (SI) of 103.[9] Notably, this compound demonstrated excellent in vivo anti-inflammatory activity, comparable to the reference drug piroxicam.[9]
-
Compounds 13 and 14 (aminosulfonyl hybrids) also displayed good selectivity for COX-2 over COX-1, with SI values exceeding 100.[9] Their COX-2 inhibitory potency (IC₅₀ = 0.18 µM and 0.16 µM, respectively) was close to that of celecoxib.[9]
Another study by Al-Husseini et al. (2022) synthesized a series of isoindoline-1,3-dione derivatives and used molecular docking to predict their interactions.[4]
-
Compound ZJ1 was identified as a potent and selective COX-2 inhibitor with a predicted potency near that of Celecoxib and higher than the non-selective drug Indomethacin.[4][10] This highlights the potential of the core scaffold, even with varied substitutions.
These results collectively underscore that the isoindole-1,3-dione scaffold can be successfully modified to produce compounds with high affinity and selectivity for the COX-2 enzyme. The aminosulfonyl and chalcone moieties appear to be particularly effective substitutions for achieving the desired biological profile.
Experimental Methodologies: A Validated Workflow
The discovery and validation of novel COX-2 inhibitors follow a standardized yet rigorous workflow, progressing from chemical synthesis to in vitro enzymatic assays and finally to in vivo models of inflammation.
Caption: Experimental workflow for the development of COX-2 inhibitors.
Protocol 1: General Synthesis of N-Substituted Isoindole-1,3-dione Derivatives
This protocol outlines a general method for synthesizing isoindole-1,3-dione derivatives, which often involves the reaction of phthalimide with formaldehyde and a secondary amine in a Mannich-type reaction.[4][11]
Rationale: This synthetic route is efficient for introducing a diverse range of substituents onto the nitrogen atom of the phthalimide core, allowing for the exploration of structure-activity relationships.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve phthalimide (1 equivalent) in ethanol.
-
Addition of Reagents: Add formaldehyde (1.1 equivalents) and a catalytic amount of potassium hydroxide to the solution.
-
Amine Addition: Slowly add the desired cyclic or acyclic amine (1 equivalent) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the product often precipitates out of the solution. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. If necessary, recrystallize the product from an appropriate solvent (e.g., ethanol or methanol) to achieve high purity.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and FT-IR, and verify its purity with elemental analysis.[4]
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against COX-1 and COX-2 enzymes. Fluorometric or colorimetric assay kits are widely available and provide a reliable measure of enzyme activity.[12][13][14]
Rationale: This assay is the primary screen to quantify the potency and selectivity of new chemical entities. By comparing the IC₅₀ values for both isoforms, a Selectivity Index (SI) can be calculated, providing a quantitative measure of COX-2 specificity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the test compound at various concentrations. A positive control (e.g., Celecoxib for COX-2, SC-560 for COX-1) and a vehicle control (e.g., DMSO) should be prepared in parallel.
-
Reaction Setup: In a 96-well plate, add the following to each well according to the manufacturer's instructions (e.g., Biovision or Cayman Chemical kits):
-
Assay Buffer
-
Heme
-
Recombinant COX-1 or COX-2 enzyme
-
Test compound solution (or control)
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a solution of arachidonic acid (the substrate) to each well.
-
Measurement: Immediately measure the output (e.g., fluorescence or absorbance) over time using a microplate reader.[12] The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value, the concentration at which 50% of the enzyme's activity is inhibited, using non-linear regression analysis.
-
Calculate the Selectivity Index (SI) as IC₅₀(COX-1) / IC₅₀(COX-2).
-
Protocol 3: In Vivo Carrageenan-Induced Paw Edema Assay
This is a well-established and highly reproducible animal model for evaluating the acute anti-inflammatory activity of a compound.[15][16][17]
Rationale: This in vivo model provides crucial information on a compound's efficacy in a physiological context, accounting for factors like absorption, distribution, metabolism, and excretion (ADME). Carrageenan injection induces a localized inflammatory response characterized by edema (swelling), which can be quantitatively measured.[18]
Step-by-Step Methodology:
-
Animal Acclimatization: Use male Wistar or Sprague-Dawley rats (150-200g). Allow them to acclimatize to laboratory conditions for at least one week. Fast the animals overnight before the experiment but allow free access to water.[19]
-
Grouping and Dosing: Divide the animals into groups (n=6 per group):
-
Vehicle Control (e.g., saline or 0.5% CMC)
-
Positive Control (e.g., Indomethacin or Celecoxib, administered orally)
-
Test Compound Groups (at least 3 different doses, administered orally)
-
-
Baseline Measurement: Before any treatment, measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compounds, positive control, or vehicle control orally (p.o.) one hour before inducing inflammation.[19]
-
Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[15][18]
-
Measurement of Edema: Measure the paw volume again at several time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[15]
-
Data Analysis:
-
Calculate the volume of edema at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 (where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group).
-
Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).
-
Conclusion and Future Outlook
The comparative analysis demonstrates that the isoindole-1,3-dione scaffold is a highly promising platform for the development of novel, selective COX-2 inhibitors. Derivatives incorporating chalcone and aminosulfonyl pharmacophores have shown potencies and selectivities that are comparable to, and in some aspects potentially superior to, established drugs like Celecoxib. Their performance in validated in vitro and in vivo assays confirms their therapeutic potential.
Future research should focus on optimizing the pharmacokinetic properties of these lead compounds to enhance their oral bioavailability and duration of action. Furthermore, comprehensive safety profiling, including rigorous cardiovascular assessment, will be critical for advancing these promising candidates toward clinical development. The versatility of the isoindole-1,3-dione core suggests that with continued medicinal chemistry efforts, it is possible to develop a new class of anti-inflammatory agents with an improved efficacy and safety profile.
References
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. Available from: [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available from: [Link]
-
Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. MDPI. Available from: [Link]
-
Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. PubMed. Available from: [Link]
-
Inflammation, Carrageenan-Induced, Rat. Pharmacology Discovery Services. Available from: [Link]
-
Carrageenan induced Paw Edema Model. Creative Biolabs. Available from: [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC - NIH. Available from: [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer. Available from: [Link]
-
TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... ResearchGate. Available from: [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. Available from: [Link]
-
In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. Available from: [Link]
-
COX 2 Inhibitory effect of Morinda citrifolia leaf extract- an In- Vitro study. Journal of Advanced Pharmacy Education & Research. Available from: [Link]
-
Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Journal of Applied Pharmaceutical Science. Available from: [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. Available from: [Link]
-
Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study. PubMed. Available from: [Link]
-
Synthesis of Isoindoline-1,3-Dione Derivatives as Cyclooxygenase (Cox) S Inhibitors. International Journal of Pharmaceutical and Biological Sciences. Available from: [Link]
-
Biochemical selectivity, assessed as COX-1/COX-2 IC 50 values of several COX inhibitors (derived from Patrignani et al 2008a). ResearchGate. Available from: [Link]
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. NIH. Available from: [Link]
-
Design, synthesis, and biological evaluation of N-acetyl-2-carboxybenzenesulfonamides: a novel class of cyclooxygenase-2 (COX-2) inhibitors. PubMed. Available from: [Link]
-
A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. PubMed. Available from: [Link]
-
Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents. ResearchGate. Available from: [Link]_
-
Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. PMC - NIH. Available from: [Link]
-
Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. PubMed. Available from: [Link]
-
Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. ResearchGate. Available from: [Link]
-
Synthesis of Isoindoline-1,3-Dione Derivatives as Cyclooxygenase (Cox) S Inhibitors: Pharmaceutical Science-Medicinal chemistry. ResearchGate. Available from: [Link]
-
Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering. Semantic Scholar. Available from: [Link]
-
Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. PMC - NIH. Available from: [Link]
-
Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. MDPI. Available from: [Link]
Sources
- 1. japer.in [japer.in]
- 2. japsonline.com [japsonline.com]
- 3. brieflands.com [brieflands.com]
- 4. ijlpr.com [ijlpr.com]
- 5. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and biological evaluation of N-acetyl-2-carboxybenzenesulfonamides: a novel class of cyclooxygenase-2 (COX-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba [mdpi.com]
- 13. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 14. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. inotiv.com [inotiv.com]
- 19. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Navigating the Kinome: A Comparative Guide to Off-Target Kinase Screening of Novel Isoindole-1,3-dione Analogs
In the landscape of modern drug discovery, the path from a promising hit compound to a clinical candidate is fraught with challenges, chief among them being the characterization of a molecule's selectivity. Kinase inhibitors, in particular, have revolutionized oncology and inflammation treatment, but their success is intrinsically tied to their specificity.[1] Off-target activities can lead to unforeseen toxicities or, in some serendipitous cases, reveal new therapeutic opportunities.[2] This guide provides an in-depth, comparative analysis of strategies for profiling the off-target interactions of a novel compound, exemplified by 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione , against a broad panel of kinases. We will delve into the causality behind experimental choices, compare leading methodologies, and provide a framework for interpreting the resulting data to empower researchers in making critical go/no-go decisions.
The isoindole-1,3-dione scaffold, a privileged structure in medicinal chemistry, is the backbone of numerous compounds with diverse biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[3][4][5] Given that many of the signaling pathways implicated in these processes are regulated by kinases, it is of paramount importance to understand the kinome-wide interaction profile of any new analog.
The Imperative of Kinase Profiling
Broad-spectrum kinase screening is a critical step in the early stages of drug development for several reasons:
-
De-risking for Toxicity: Identifying interactions with kinases known to be associated with adverse effects (e.g., cardiotoxicity, immunosuppression) early on can save significant time and resources.
-
Mechanism of Action (MoA) Elucidation: Uncovering the full spectrum of targets can refine the understanding of a compound's MoA.
-
Lead Optimization: A detailed selectivity profile guides medicinal chemistry efforts to enhance potency on the desired target while minimizing off-target effects.
-
Drug Repurposing: Unexpected off-target hits could suggest novel therapeutic applications for the compound.
Part 1: A Comparative Overview of Kinase Screening Platforms
The choice of a screening platform is a critical decision that influences the type, quality, and physiological relevance of the data obtained. Several robust technologies are commercially available, each with distinct advantages and limitations.[1] We will compare three widely adopted approaches: biochemical radiometric assays, fluorescence-based assays, and cell-based target engagement assays.
| Assay Platform | Principle | Advantages | Disadvantages | Ideal Use Case |
| Radiometric Assays (e.g., HotSpot™, ³³PanQinase™) | Measures the transfer of a radiolabeled phosphate (from ³²P- or ³³P-ATP) to a substrate.[6][7] | Gold standard for direct measurement of catalytic activity. High sensitivity and low interference. Detects ATP-competitive, substrate-competitive, and allosteric inhibitors.[7] | Requires handling of radioactive materials. Endpoint assay format. | Primary screening, IC50 determination, and detailed mechanistic studies for purified enzymes. |
| Fluorescence-Based Assays (e.g., TR-FRET, ADP-Glo™) | Measures kinase activity indirectly via ATP depletion (luminescence) or phosphorylation of a fluorescently labeled substrate.[8][9] | High-throughput, non-radioactive, and amenable to automation.[8] | Prone to false positives/negatives from compound interference with the detection system. May not detect all inhibitor types. | High-throughput screening (HTS) of large compound libraries. Routine selectivity profiling. |
| Cell-Based Target Engagement (e.g., NanoBRET™) | Measures compound binding to a kinase target within live cells using bioluminescence resonance energy transfer (BRET).[10] | Provides physiologically relevant data by accounting for cell permeability, efflux pumps, and intracellular ATP concentrations.[10] | Requires expression of tagged kinases in a specific cell line (e.g., HEK293), which may not represent the disease context. Does not directly measure inhibition of catalytic activity. | Lead optimization, confirming cellular activity, and understanding structure-activity relationships in a more biological context. |
Part 2: Experimental Design & Protocols
A well-designed kinase screening campaign is a multi-step process. Here, we outline a comprehensive workflow for characterizing our lead compound, 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione .
Workflow for Kinase Off-Target Screening
Caption: A phased approach to kinase inhibitor profiling.
Detailed Protocol: Radiometric Kinase Assay (HotSpot™ Methodology)
This protocol is representative of a standard radiometric assay for determining the inhibitory activity of a compound against a purified kinase.
Objective: To quantify the percent inhibition of a panel of protein kinases by 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione at a single concentration.
Materials:
-
Test Compound: 10 mM stock in 100% DMSO.
-
Kinase Panel: Purified, active recombinant kinases (e.g., from Reaction Biology or Eurofins Discovery).[6][11]
-
Substrates: Specific peptide or protein substrates for each kinase.
-
[γ-³³P]-ATP: Radiolabeled ATP.
-
Assay Buffer: Kinase-specific buffer containing MgCl₂, MnCl₂, Brij-35, and DTT.
-
96-well plates.
-
Phosphocellulose filter plates.
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Compound Plating:
-
Prepare intermediate dilutions of the test compound in assay buffer.
-
Dispense the diluted compound into the 96-well assay plates. For a 10 µM final concentration, this would typically be 5 µL of a 40 µM solution.
-
Include positive controls (a known inhibitor for each kinase, if available) and negative controls (DMSO vehicle only).[6]
-
-
Kinase Reaction Initiation:
-
Prepare a master mix containing the specific kinase, its corresponding substrate, and any required co-factors in the assay buffer.
-
Add the master mix to the wells containing the compound/controls.
-
Pre-incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Phosphorylation Reaction:
-
Initiate the kinase reaction by adding a solution of [γ-³³P]-ATP and MgCl₂. The ATP concentration is critical; screening is often performed at or near the ATP Km for each kinase to provide a sensitive measure of potency.[12] Some services also offer screening at physiological ATP concentrations (1 mM).[6][12]
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Quenching and Substrate Capture:
-
Stop the reaction by adding 0.3% phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]-ATP will be washed away.
-
Wash the filter plates multiple times with phosphoric acid.
-
-
Detection and Data Analysis:
-
Dry the filter plates and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.
-
Calculate the percent inhibition relative to the DMSO control: % Inhibition = 100 x (1 - (CPM_compound - CPM_background) / (CPM_DMSO - CPM_background))
-
Part 3: Data Interpretation and Comparative Analysis (Hypothetical Data)
Let's assume our primary screen of 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione at 10 µM yielded the following hits (defined as >70% inhibition). We then proceeded to determine the IC50 values.
Table 1: Hypothetical IC50 Values for Lead Compound and Comparators
| Kinase Target | Lead Compound IC50 (nM) | Comparator A (Staurosporine) IC50 (nM) | Comparator B (Sorafenib) IC50 (nM) | Potential Pathway Implication |
| CDK2/CycA | 85 | 6 | 6,500 | Cell Cycle Control |
| VEGFR2 | 250 | 7 | 90 | Angiogenesis |
| p38α (MAPK14) | 780 | 4 | 5,800 | Inflammation, Stress Response |
| SRC | 1,200 | 9 | 20 | Cell Growth, Proliferation |
| BRAF | >10,000 | 15 | 22 | MAP Kinase Pathway |
| KIT | 3,500 | 12 | 68 | Proliferation, Survival |
Analysis:
-
Primary Target vs. Off-Targets: The hypothetical data suggests our lead compound has nanomolar potency against CDK2 and VEGFR2. The activity against p38α and SRC is weaker but still significant.
-
Selectivity Comparison:
-
Compared to Staurosporine , a non-selective kinase inhibitor, our lead compound is significantly more selective. This is a desirable property.
-
Compared to Sorafenib , a clinical multi-kinase inhibitor, our compound shows a different selectivity profile, with stronger relative potency against CDK2 and weaker activity against KIT.
-
-
Structural Insights: The isoindole-1,3-dione moiety likely interacts with the hinge region of the kinase ATP-binding pocket, a common feature for many kinase inhibitors. The aminophenyl-oxopropyl side chain will dictate the selectivity by forming specific interactions with residues unique to each kinase's active site.
Visualizing Off-Target Context: The MAPK/ERK Pathway
The off-target hit on p38α places our compound in the context of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Understanding these relationships is vital for predicting downstream biological effects.
Caption: Simplified MAPK signaling showing the position of p38α.
Part 4: Decision Making and Next Steps
The kinase screening data provides a critical foundation for the next phase of development. The decision-making process should be systematic.
Caption: Decision framework based on kinase profiling results.
Based on our hypothetical data, the dual inhibition of CDK2 and VEGFR2 could be therapeutically beneficial in an oncology setting. The moderate p38α inhibition might contribute to anti-inflammatory effects. The next steps would involve:
-
Cellular Validation: Confirming the inhibition of CDK2, VEGFR2, and p38α in relevant cancer cell lines. This would involve assays to measure cell cycle arrest (for CDK2), inhibition of endothelial cell tube formation (for VEGFR2), and reduction in cytokine release (for p38α).
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to improve potency on CDK2/VEGFR2 and potentially dial out activity against less desirable targets like SRC.
By systematically applying these comparative screening strategies and analytical frameworks, researchers can build a comprehensive understanding of their compound's biological activity, enabling more informed and successful drug development campaigns.
References
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved January 16, 2026, from [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Retrieved January 16, 2026, from [Link]
-
International Centre for Kinase Profiling. (n.d.). Home. Retrieved January 16, 2026, from [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved January 16, 2026, from [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved January 16, 2026, from [Link]
-
Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies, 18, 1-8. [Link]
-
BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved January 16, 2026, from [Link]
-
Neliti. (2018). SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Retrieved January 16, 2026, from [Link]
-
Farghaly, H. S., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 27(15), 4987. [Link]
-
Karim, A., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 347-360. [Link]
-
Sankhe, S., & Chindarkar, N. (2021). Synthesis, Characterization and Preliminary Biological Evaluation of New 3 and 4-nitro Isoindoline-1, 3-dione/phthalimide Analog. Journal of Pharmaceutical Research International, 33(6), 1-8. [Link]
-
Lighthall, D. J., et al. (2016). Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins. Pharmacological Research, 108, 34-41. [Link]
Sources
- 1. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. media.neliti.com [media.neliti.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pharmaron.com [pharmaron.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. 키나아제 선택성 프로파일링 서비스 [promega.kr]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. assayquant.com [assayquant.com]
A Comparative Guide to the Structure-Activity Relationship of Aminophenyl Isoindole-1,3-diones
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of aminophenyl isoindole-1,3-diones, a class of compounds renowned for their potent immunomodulatory, anti-inflammatory, and anticancer properties. Drawing from seminal studies in the field, we will dissect the nuanced relationships between chemical structure and biological function, offering a comparative framework for researchers and drug development professionals. This document moves beyond a mere recitation of facts to explain the why behind the SAR, grounding our understanding in mechanistic insights and empirical data.
The Aminophenyl Isoindole-1,3-dione Scaffold: A Privileged Structure
The aminophenyl isoindole-1,3-dione core is the foundational structure of blockbuster drugs like lenalidomide and pomalidomide.[1] Its therapeutic efficacy stems from its ability to bind to the Cereblon (CRBN) protein, a substrate receptor of the CRL4 E3 ubiquitin ligase complex.[2][3] This binding event modulates the ubiquitination and subsequent degradation of specific target proteins, known as neosubstrates, such as Ikaros (IKZF1) and Aiolos (IKZF3).[2][3] The degradation of these transcription factors is central to the observed immunomodulatory and antiproliferative effects.
The core structure consists of a phthalimide ring system linked to a glutarimide ring. The key differentiator for the aminophenyl series is the presence of an amino group on the phthaloyl (isoindole-1,3-dione) ring, a feature critical for the enhanced potency of second and third-generation immunomodulatory drugs (IMiDs).[1]
Decoding the Structure-Activity Relationship: A Positional Analysis
The biological activity of aminophenyl isoindole-1,3-diones can be finely tuned by strategic modifications at various positions of the scaffold. Below, we explore the impact of these modifications on anticancer and immunomodulatory activities.
The Critical Role of the 4-Amino Group
The introduction of an amino group at the 4-position of the phthaloyl ring is a cornerstone of modern IMiD design, distinguishing potent molecules like lenalidomide and pomalidomide from their predecessor, thalidomide. This substitution significantly enhances the anti-inflammatory and antiproliferative activities.
A series of analogs where the 4-amino group of lenalidomide and pomalidomide was replaced with various isosteres demonstrated the importance of this moiety. For instance, replacing the amino group with a methyl or chloro group resulted in compounds with potent inhibition of tumor necrosis factor-α (TNF-α) and stimulation of interleukin-2 (IL-2).[4] This suggests that while the amino group is not the only substituent that can confer activity, its hydrogen bonding capacity and electronic properties are highly favorable for potent immunomodulation.
Modifications on the Phthaloyl Ring
Beyond the crucial 4-amino group, other substitutions on the phthaloyl ring have been explored to modulate activity and selectivity.
-
Halogenation: The introduction of halogen atoms, such as chlorine, can influence the anticancer activity. For example, a 5-chloro derivative of a thalidomide analog showed greater potency against HepG-2, PC3, and MCF-7 cancer cell lines compared to its 8-chloro counterpart.[5] This highlights the sensitivity of the biological activity to the position of the substituent.
-
Fluorination: Specific fluorination can enhance neosubstrate degradation selectivity. For instance, 6-fluoro lenalidomide demonstrated more potent degradation of IKZF1, IKZF3, and CK1α compared to lenalidomide, leading to a stronger antiproliferative effect on multiple myeloma and myelodysplastic syndrome-derived cell lines.[1]
-
Other Substituents: The introduction of bulky groups, such as silyl ethers, has also been shown to impact anticancer activity. One study found that an isoindole-1,3-dione derivative containing both an azide and a silyl ether group exhibited higher inhibitory activity against the A549 cancer cell line than the standard chemotherapeutic agent 5-fluorouracil.[6]
The Glutarimide Ring: A Key for Cereblon Binding
The glutarimide ring is essential for binding to the hydrophobic pocket of Cereblon.[1] While modifications to this ring are less common in the aminophenyl isoindole-1,3-dione series, its integrity is paramount for the canonical mechanism of action.
Comparative Analysis of Biological Activity
The following tables summarize the in vitro activities of various aminophenyl isoindole-1,3-dione analogs, providing a quantitative comparison of their antiproliferative and immunomodulatory effects.
Table 1: Comparative Antiproliferative Activity (IC50, µM) of Aminophenyl Isoindole-1,3-dione Analogs
| Compound | Modification | HepG-2 | PC3 | MCF-7 | Reference |
| Thalidomide | - | 11.26 ± 0.54 | 14.58 ± 0.57 | 16.87 ± 0.7 | [5] |
| Analog 18f | Phthaloyl ring modification | 11.91 ± 0.9 | 9.27 ± 0.7 | 18.62 ± 1.5 | [5] |
| Analog 21b | Phthaloyl ring modification | 10.48 ± 0.8 | 22.56 ± 1.6 | 16.39 ± 1.4 | [5] |
| 5-chloro analog 18a | 5-Chloro on phthaloyl ring | 18.90 ± 1.4 | 32.86 ± 2.3 | 37.95 ± 2.5 | [5] |
| 8-chloro analog 18b | 8-Chloro on phthaloyl ring | 39.76 ± 2.6 | 60.29 ± 3.6 | 49.70 ± 2.9 | [5] |
Table 2: Comparative Immunomodulatory Activity of Lenalidomide Analogs
| Compound | TNF-α Inhibition (pg/mL) | VEGF Inhibition (pg/mL) | Reference |
| Control | 162.5 | 432.5 | [5] |
| Analog 18f | 73.2 | 169.6 | [5] |
| Analog 21b | 50.6 | Not Reported | [5] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section details the methodologies for the synthesis and biological evaluation of aminophenyl isoindole-1,3-diones.
General Synthesis of 4-Amino-isoindole-1,3-dione Derivatives
A common synthetic route involves the condensation of a substituted phthalic anhydride with an appropriate amine. For analogs of lenalidomide and pomalidomide, this typically involves the reaction of 3-aminophthalic anhydride with 3-aminopiperidine-2,6-dione.
Step-by-Step Synthesis Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted phthalic anhydride (1 equivalent) and the corresponding amine (1 equivalent) in a suitable solvent, such as glacial acetic acid or methanol with a few drops of triethylamine.[7][8]
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (e.g., 6-7 hours).[7]
-
Work-up: After cooling, the precipitated product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.[7]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent.[7]
Biological Assays
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HepG-2, PC3, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control for 48 hours.[9]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[9]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[9]
This assay quantifies the amount of TNF-α produced by immune cells in response to a stimulus.
Protocol:
-
Cell Stimulation: Isolate peripheral blood mononuclear cells (PBMCs) and stimulate them with lipopolysaccharide (LPS) in the presence of various concentrations of the test compounds for a specified time.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA: Use a commercial TNF-α ELISA kit. Briefly, coat a 96-well plate with a capture antibody for TNF-α. Add the collected supernatants and standards to the wells. Add a detection antibody conjugated to an enzyme, followed by a substrate.[10][11]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Determine the concentration of TNF-α in the samples by comparing their absorbance to the standard curve. Calculate the percentage of inhibition for each compound concentration.
This assay measures the ability of a compound to stimulate the production of IL-2 by T-cells.
Protocol:
-
T-cell Culture: Isolate T-cells (e.g., from PBMCs) and culture them in a suitable medium.[2]
-
Stimulation: Co-stimulate the T-cells with anti-CD3 and anti-CD28 antibodies in the presence of the test compounds for 24-48 hours.[2]
-
Supernatant Collection: Collect the cell culture supernatant.
-
IL-2 Quantification: Measure the concentration of IL-2 in the supernatant using an ELISA kit, following a similar procedure to the TNF-α assay.[12]
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate the core mechanism of action and a typical experimental workflow.
Caption: Mechanism of action of aminophenyl isoindole-1,3-diones.
Caption: General experimental workflow for SAR analysis.
Conclusion and Future Directions
The structure-activity relationship of aminophenyl isoindole-1,3-diones is a rich and complex field that continues to yield novel therapeutic agents. The 4-amino group on the phthaloyl ring is a critical determinant of potency, while further substitutions on this ring offer opportunities for fine-tuning activity and selectivity. The glutarimide moiety remains an essential anchor for Cereblon binding.
Future research will likely focus on developing analogs with improved selectivity for specific neosubstrates, potentially leading to therapies with enhanced efficacy and reduced side effects. The exploration of novel heterocyclic isosteres for the phthalimide and glutarimide rings may also open new avenues for drug discovery in this important class of compounds.
References
- Design, synthesis, anticancer evaluation, and in silico ADMET analysis of novel thalidomide analogs as promising immunomodul
-
Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships. (2019). PMC. [Link]
-
Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation. (2023). PMC. [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. (2018). Neliti. [Link]
-
Synthesis and optical properties of some isoindole-1,3-dione compounds. (2020). ACG Publications. [Link]
-
Does anyone have IL2 production protocol?. (2020). ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents. (2022). National Institutes of Health. [Link]
-
Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. (2020). PubMed. [Link]
-
Stimulation of IL-2 Secretion in Human Lymphocytes. (2022). Agilent. [Link]
-
N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. (2023). MDPI. [Link]
-
Isosteric analogs of lenalidomide and pomalidomide: synthesis and biological activity. (2013). PubMed. [Link]
-
A Simple and Sensitive Bioassay for the Detection of IL-2 Activity. (1990). PubMed. [Link]
-
Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. (2023). National Institutes of Health. [Link]
-
Cereblon Binding Assay Kit. BPS Bioscience. [Link]
-
Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. (2021). PMC. [Link]
-
Computational Analysis of Lenalidomide and Pomalidomide Enantiomers' Binding Interactions With Prostaglandin (PG)-Protein: Implications for Inflammatory Activity in Cancer. (2024). National Institutes of Health. [Link]
-
Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. (2021). PMC. [Link]
-
(PDF) Synthesis and anti-proliferative activity of some isoindoline-1, 3-dione derivatives against ehrlich's ascites carcinoma bearing mice model. (2016). ResearchGate. [Link]
- Methods for measuring small molecule affinity to cereblon.
-
SYNTHESIS AND ANTI-PROLIFERATIVE ACTIVITY OF SOME ISOINDOLINE-1, 3-DIONE DERIVATIVES AGAINST EHRLICH'S ASCITES CARCINOMA BEARING MICE MODEL. (2011). Pharmacologyonline. [Link]
-
Structure-activity relationship studies of thalidomide analogs with a taxol-like mode of action. (2015). PubMed. [Link]
-
Quantitative structure–activity relationship. Wikipedia. [Link]
-
Tumor necrosis factor-α synthesis inhibitor 3,6′-dithiothalidomide attenuates markers of inflammation, Alzheimer pathology and behavioral deficits in animal models of neuroinflammation and Alzheimer's disease. (2014). PubMed Central. [Link]
-
Quantitative structure–activity relationship-based computational approaches. (2022). PMC. [Link]
-
Tumour necrosis factor-α inhibition with lenalidomide alleviates tissue oxidative injury and apoptosis in ob/ob obese mice. (2014). PubMed. [Link]
-
Design, synthesis and biological evaluation of new thalidomide analogues as TNF-α and IL-6 production inhibitors. (2010). ResearchGate. [Link]
-
Thalidomide-based inhibitor for TNF-α: designing and Insilico evaluation. (2022). R Discovery. [Link]
Sources
- 1. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isosteric analogs of lenalidomide and pomalidomide: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, anticancer evaluation, and in silico ADMET analysis of novel thalidomide analogs as promising immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. media.neliti.com [media.neliti.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Tumor necrosis factor-α synthesis inhibitor 3,6′-dithiothalidomide attenuates markers of inflammation, Alzheimer pathology and behavioral deficits in animal models of neuroinflammation and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. agilent.com [agilent.com]
Bridging the Gap: A Comparative Analysis of Tranilast's In Vitro IC50 and In Vivo Efficacy
A Senior Application Scientist's Guide to Understanding the Preclinical Performance of CAS 17515-32-1 (Tranilast)
For researchers and drug development professionals, the journey from a promising in vitro result to a successful in vivo outcome is fraught with complexity. A compound's half-maximal inhibitory concentration (IC50) in a cell-based assay is a critical early benchmark, but its translation to efficacy in a living organism is not always linear. This guide provides an in-depth comparison of the in vitro IC50 values and in vivo efficacy of Tranilast (CAS 17515-32-1), a compound with a multifaceted mechanism of action, to illuminate the crucial interplay between cellular potency and systemic therapeutic effect.
Tranilast, initially developed as an anti-allergic drug, has garnered significant interest for its anti-inflammatory, anti-fibrotic, and anti-neoplastic properties. Its primary mechanisms of action include the inhibition of mediator release from mast cells and the modulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical regulator of cell growth, differentiation, and extracellular matrix production.[1][2] This guide will dissect the available preclinical data, offering insights into how Tranilast's cellular-level activities translate to therapeutic outcomes in animal models of various diseases.
The In Vitro Profile of Tranilast: Targeting Key Cellular Processes
Tranilast's in vitro activity has been characterized across a range of cell types and biological processes, providing a foundational understanding of its therapeutic potential. The IC50 values, a measure of the concentration of Tranilast required to inhibit a specific biological process by 50%, are pivotal in this assessment.
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is a hallmark of cancer and other proliferative diseases. Tranilast has demonstrated potent anti-angiogenic properties in vitro. In a study using human dermal microvascular endothelial cells (HDMECs), Tranilast exhibited the following IC50 values:
| In Vitro Assay | Cell Line | IC50 Value (µM) |
| Proliferation | HDMECs | 136 |
| VEGF-induced Chemotaxis | HDMECs | 135 |
| Tube Formation | HDMECs | 175 |
Table 1: In Vitro Anti-Angiogenic Activity of Tranilast[3]
These results highlight Tranilast's ability to directly inhibit key steps in the angiogenic cascade at micromolar concentrations.
Anti-Cancer Effects: Proliferation and Invasion
Tranilast's anti-proliferative and anti-invasive effects have been documented in various cancer cell lines. While specific IC50 values for proliferation are not always reported, studies consistently demonstrate a dose-dependent inhibition of cancer cell growth and metastasis-related processes.
-
Pancreatic Cancer: In a study on the hamster pancreatic cancer cell line PGHAM-1, Tranilast significantly inhibited proliferation at a concentration of 25 µg/mL.[1] Another study using the murine pancreatic cancer cell line PAN 02 showed that Tranilast significantly inhibited migration and invasion in a dose-dependent manner.[4]
-
Lung Cancer: In human non-small cell lung cancer cell lines A549 and PC14, Tranilast was shown to inhibit cell invasion.[5]
-
Breast Cancer: Tranilast at a concentration of 200 µM has been shown to markedly reduce the number and size of mammospheres (a measure of cancer stem-like cell activity) in both MDA-MB-231 and BT-474 human breast cancer cell lines.[6]
The following diagram illustrates the workflow for a typical in vitro cell proliferation assay to determine the IC50 value.
Caption: Workflow for determining the in vitro IC50 of Tranilast on cancer cell proliferation.
The In Vivo Efficacy of Tranilast: From Bench to Preclinical Models
The ultimate test of a compound's therapeutic potential lies in its performance in vivo. Tranilast has been evaluated in a variety of animal models, demonstrating its ability to translate its in vitro activities into tangible therapeutic benefits.
Anti-Angiogenic and Anti-Tumor Efficacy
Consistent with its in vitro anti-angiogenic profile, Tranilast has shown significant anti-tumor and anti-metastatic effects in vivo.
-
Lung Cancer: In a mouse model of Lewis lung carcinoma, intraperitoneal administration of Tranilast at a dose of 200 mg/kg/day resulted in a significant reduction in tumor size.[2] Furthermore, in an orthotopic mouse model of human non-small cell lung cancer using A549 cells, Tranilast treatment reduced the pleural dissemination of cancer cells.[5]
-
Pancreatic Cancer: In a peritoneal dissemination model of pancreatic cancer in hamsters, Tranilast treatment reduced the quantity of ascites and the number and size of diaphragmatic nodules.[1] In an allograft mouse model using the PAN 02 murine pancreatic cancer cell line, Tranilast treatment reduced the number of metastatic sites in the liver.[4]
The following diagram illustrates a typical workflow for an in vivo xenograft study.
Caption: Workflow for evaluating the in vivo efficacy of Tranilast in a cancer xenograft model.
Anti-Fibrotic Efficacy
Tranilast's ability to modulate TGF-β signaling is central to its anti-fibrotic effects. This has been demonstrated in various in vivo models of fibrosis.
-
Pulmonary Fibrosis: In a mouse model of bleomycin-induced pulmonary fibrosis, oral administration of Tranilast significantly attenuated lung fibrosis.[4]
-
Liver Fibrosis: In a mouse model of non-alcoholic steatohepatitis (NASH), Tranilast administration suppressed the progression of liver fibrosis.[2]
Comparison and Correlation: Connecting In Vitro Potency to In Vivo Outcomes
A direct quantitative correlation between a specific in vitro IC50 value and the effective in vivo dose is challenging to establish due to the complexities of pharmacokinetics and pharmacodynamics in a whole organism. However, a qualitative and mechanistic correlation is evident from the available data on Tranilast.
The in vitro inhibition of endothelial cell proliferation, chemotaxis, and tube formation by Tranilast at micromolar concentrations provides a strong rationale for its observed anti-angiogenic and anti-tumor effects in vivo. The effective in vivo doses (e.g., 200 mg/kg/day in mice) are expected to achieve plasma and tissue concentrations that are relevant to the in vitro IC50 values, although specific pharmacokinetic data linking these two are not always available in the same studies.
Similarly, the in vitro evidence of Tranilast's ability to inhibit cancer cell invasion and the activity of cancer stem-like cells aligns with its in vivo efficacy in reducing metastasis. The modulation of the TGF-β pathway, a key mechanism observed in vitro, is also implicated in its in vivo anti-fibrotic and anti-cancer effects.
The following diagram illustrates the conceptual link between Tranilast's in vitro activities and its in vivo efficacy.
Caption: Conceptual model linking Tranilast's in vitro IC50 and mechanism to its in vivo efficacy.
Experimental Protocols
For researchers looking to validate or expand upon these findings, the following are generalized, step-by-step methodologies for key experiments.
In Vitro Cell Proliferation (MTT) Assay
-
Cell Seeding: Plate cells (e.g., A549, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of Tranilast in culture medium. Replace the existing medium with the Tranilast-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the log of the Tranilast concentration and use non-linear regression to calculate the IC50 value.
In Vivo Tumor Xenograft Study
-
Cell Preparation: Harvest cancer cells during their exponential growth phase and resuspend them in a suitable medium, often mixed with Matrigel.
-
Animal Inoculation: Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer Tranilast (e.g., by oral gavage or intraperitoneal injection) at the desired dose and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers two to three times a week and calculate the tumor volume.
-
Study Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).
Conclusion
The available data on Tranilast (CAS 17515-32-1) provides a compelling example of how in vitro potency can translate to in vivo efficacy. Its ability to inhibit key cellular processes such as proliferation, migration, and angiogenesis at the micromolar level in vitro is reflected in its anti-tumor, anti-metastatic, and anti-fibrotic effects in various animal models. While a direct quantitative extrapolation from IC50 to an effective in vivo dose remains a complex challenge, the mechanistic links are clear. For researchers in drug development, this comparative analysis underscores the importance of a multi-faceted preclinical evaluation that considers both cellular potency and the broader physiological context to confidently advance a compound toward clinical investigation.
References
- Hiroi, M., et al. (2002). Anti-tumor effect of N-[3,4-dimethoxycinnamoyl]-anthranilic acid (tranilast)
- Kaneda, M., et al. (2017). Evaluation of Suppressive Effects of Tranilast on the Invasion/Metastasis Mechanism in a Murine Pancreatic Cancer Cell Line. Pancreas, 46(4), 567-574.
- Minakata, T., et al. (2020). Tranilast Inhibits TGF-β1-induced Epithelial-mesenchymal Transition and Invasion/Metastasis via the Suppression of Smad4 in Human Lung Cancer Cell Lines. Anticancer Research, 40(6), 3287-3296.
- Yatsunami, J., et al. (2000). Antiangiogenic and antitumor effects of tranilast on mouse lung carcinoma cells. International Journal of Oncology, 17(6), 1151-1155.
- Platten, M., et al. (2001). N-[3,4-Dimethoxycinnamoyl]-anthranilic acid (tranilast) inhibits transforming growth factor-beta release and reduces migration and invasiveness of human malignant glioma cells.
- Isaji, M., et al. (1997). Tranilast inhibits the proliferation, chemotaxis and tube formation of human microvascular endothelial cells in vitro and angiogenesis in vivo. British Journal of Pharmacology, 122(6), 1061-1066.
- Rogosnitzky, M., Danks, R., & Kardash, E. (2012). Therapeutic potential of tranilast, an anti-allergy drug, in proliferative disorders. Anticancer Research, 32(7), 2471-2478.
- Chakrabarti, R., & Subramaniam, V. (2010). Tranilast treatment decreases cell growth, migration and inhibits colony formation of human breast cancer cells.
- Shime, H., et al. (2002). Tranilast inhibits the proliferation of uterine leiomyoma cells in vitro through G1 arrest associated with the induction of p21(waf1) and p53. The Journal of Clinical Endocrinology & Metabolism, 87(12), 5610-5617.
- Subramaniam, V., et al. (2013). Breast cancer stem-like cells are inhibited by a non-toxic aryl hydrocarbon receptor agonist. PLoS One, 8(10), e77463.
Sources
- 1. Anti-tumor effect of N-[3,4-dimethoxycinnamoyl]-anthranilic acid (tranilast) on experimental pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiangiogenic and antitumor effects of tranilast on mouse lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Suppressive Effects of Tranilast on the Invasion/Metastasis Mechanism in a Murine Pancreatic Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tranilast Inhibits TGF-β1-induced Epithelial-mesenchymal Transition and Invasion/Metastasis via the Suppression of Smad4 in Human Lung Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to the Inhibitory Potency of 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione Against Established IDO1 Inhibitors
Abstract
This guide provides a comprehensive framework for benchmarking the inhibitory potency of the novel compound, 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione (hereafter designated as Compound A), against known inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical immune checkpoint enzyme, and its inhibition represents a promising strategy in cancer immunotherapy.[1] This document details the scientific rationale, experimental design, step-by-step protocols for enzymatic and cell-based assays, and data interpretation. By comparing Compound A to the well-characterized clinical candidates Epacadostat and Navoximod, researchers can rigorously evaluate its potential as a new therapeutic agent.
Introduction: The Rationale for Targeting IDO1
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan to N-formylkynurenine, which is rapidly converted to kynurenine.[2][3] In the tumor microenvironment, the overexpression of IDO1 by cancer cells or antigen-presenting cells leads to two key immunosuppressive events:
-
Tryptophan Depletion: The local depletion of tryptophan arrests the proliferation of effector T cells, which are highly sensitive to its availability.[3][4]
-
Kynurenine Accumulation: The buildup of kynurenine and its downstream metabolites actively promotes the differentiation of regulatory T cells (Tregs) and induces apoptosis in effector T cells, fostering an immune-tolerant environment that allows tumors to evade immune surveillance.[3][5]
Given its pivotal role in mediating tumor immune escape, IDO1 has emerged as a high-value target for cancer immunotherapy.[6] The development of small-molecule inhibitors aims to reverse this immunosuppressive state, thereby restoring anti-tumor immunity, often in combination with other immunotherapies like PD-1/PD-L1 checkpoint inhibitors.[7][8]
The subject of this guide, Compound A, possesses structural motifs, specifically the 2-aminophenyl group, which are present in known classes of IDO1 inhibitors. This structural alert warrants a systematic investigation of its inhibitory activity. This guide outlines the necessary experimental framework to benchmark its potency against established clinical-stage inhibitors.
Benchmark Inhibitors: Epacadostat and Navoximod
To provide a robust assessment of Compound A's efficacy, it is essential to compare it against well-characterized inhibitors with established potency and selectivity profiles.
-
Epacadostat (INCB24360): A potent and highly selective oral inhibitor of IDO1, with reported IC50 values in the low nanomolar range (approx. 10-72 nM in enzymatic assays).[9][10] It competitively blocks the IDO1 enzyme.[11] Although it failed to meet primary endpoints in a pivotal Phase III trial for melanoma, it remains a critical tool compound for in vitro and in vivo research due to its well-documented mechanism and selectivity over related enzymes like IDO2 and TDO.[11][12]
-
Navoximod (GDC-0919/NLG919): Another potent and selective IDO1 inhibitor that has been investigated in clinical trials.[13] It demonstrates cellular activity with an EC50 of approximately 70 nM and effectively restores T-cell proliferation suppressed by IDO1 activity.[14]
These compounds serve as ideal benchmarks for contextualizing the potency of novel chemical entities like Compound A.
Comparative Experimental Workflow
A multi-tiered approach is essential for a comprehensive evaluation. This involves progressing from a direct enzymatic assay to a more physiologically relevant cell-based model.
Caption: Experimental workflow for benchmarking Compound A.
Part 1: In Vitro Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified, recombinant human IDO1.
Causality Behind Experimental Choices:
-
Recombinant Enzyme: Using a purified enzyme isolates the interaction between the inhibitor and the target, removing cellular complexities like membrane transport or off-target effects. This provides a direct measure of biochemical potency.
-
Cofactors: The reaction buffer includes methylene blue and ascorbate, a reducing system required for maintaining the catalytic activity of the heme-containing IDO1 enzyme, and catalase to prevent enzyme inhibition by hydrogen peroxide generated by this system.[15]
-
Detection Method: The formation of N-formylkynurenine is monitored by the increase in absorbance at 321 nm, providing a continuous, real-time measurement of enzyme kinetics.[10]
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5.
-
Enzyme Solution: Prepare a working solution of recombinant human IDO1 (e.g., 20 nM final concentration) in assay buffer.
-
Cofactor Mix: Prepare a solution in assay buffer containing 20 mM ascorbate, 10 µM methylene blue, and 0.2 mg/mL catalase.[10]
-
Substrate Solution: Prepare a 2 mM D-Tryptophan solution in assay buffer. L-Tryptophan can also be used, but D-Trp is often used to avoid potential substrate inhibition effects seen with L-Trp.[10][16]
-
Test Compounds: Prepare a 10-point, 3-fold serial dilution series for Compound A, Epacadostat, and Navoximod in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Procedure (96-well UV-transparent plate):
-
To each well, add 50 µL of the cofactor mix.
-
Add 1 µL of the serially diluted test compounds or DMSO (for vehicle control).
-
Add 25 µL of the IDO1 enzyme solution to all wells except for the "no enzyme" control. Add 25 µL of assay buffer to the "no enzyme" control wells.
-
Pre-incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the reaction by adding 25 µL of the substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 321 nm every 30 seconds for 15-20 minutes at room temperature.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curve for each concentration.
-
Normalize the rates to the vehicle control (100% activity) and "no enzyme" control (0% activity).
-
Plot the percent inhibition versus the log concentration of the inhibitor.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a four-parameter logistic equation.
-
Hypothetical Data Summary
| Compound | Enzymatic IC50 (nM) |
| Compound A | 45.2 |
| Epacadostat | 12.5 |
| Navoximod | 28.0 |
Part 2: Cell-Based IDO1 Inhibition Assay
This assay measures the inhibitor's ability to block IDO1 activity within a cellular context, providing data that incorporates cell permeability and stability.
Causality Behind Experimental Choices:
-
Cell Line: HeLa or SKOV-3 cells are commonly used as they robustly express functional IDO1 upon stimulation with Interferon-gamma (IFN-γ).[17][18] This mimics the inflammatory conditions in a tumor microenvironment that lead to IDO1 upregulation.
-
IFN-γ Induction: IFN-γ is the primary physiological inducer of IDO1 expression, making this a relevant model for studying inhibitors intended for immuno-oncology.[19]
-
Kynurenine Detection: The endpoint is the measurement of kynurenine, the stable downstream product of IDO1 activity, which accumulates in the cell culture supernatant.[20] A colorimetric method using Ehrlich's reagent (p-DMAB) provides a simple, robust, and widely used detection method.[17]
Detailed Step-by-Step Protocol:
-
Cell Culture and Plating:
-
IDO1 Induction and Compound Treatment:
-
The next day, remove the old media.
-
Add 200 µL of fresh culture media containing human IFN-γ (e.g., 10-100 ng/mL final concentration) to all wells.[17]
-
Immediately add the serially diluted test compounds (Compound A, Epacadostat, Navoximod) or DMSO vehicle control.
-
Incubate the plate for an additional 24-48 hours at 37°C, 5% CO₂.
-
-
Kynurenine Measurement:
-
After incubation, carefully collect 140 µL of the supernatant from each well.
-
Add 10 µL of 6.1 N Trichloroacetic acid (TCA) to each supernatant sample to precipitate proteins.[17]
-
Incubate at 50°C for 30 minutes to hydrolyze any remaining N-formylkynurenine to kynurenine.[17]
-
Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitated protein.[17]
-
Transfer 100 µL of the clear supernatant to a new flat-bottom 96-well plate.
-
Add 100 µL of freshly prepared Ehrlich's reagent (2% w/v p-dimethylaminobenzaldehyde in glacial acetic acid) to each well.[17][20]
-
Incubate at room temperature for 10 minutes until a yellow color develops.
-
Measure the absorbance at 480 nm using a microplate reader.[17]
-
-
Data Analysis:
-
Use a standard curve of known kynurenine concentrations to convert absorbance values to kynurenine concentrations.
-
Normalize the data with the "IFN-γ + vehicle" control representing 0% inhibition and "no IFN-γ" control representing 100% inhibition.
-
Plot the percent inhibition of kynurenine production versus the log concentration of the inhibitor and calculate the cellular IC50 value using a four-parameter logistic fit.
-
Hypothetical Data Summary
| Compound | Cellular IC50 (nM) |
| Compound A | 110.8 |
| Epacadostat | 35.1 |
| Navoximod | 75.5 |
Discussion and Interpretation
The benchmarking process provides a clear, quantitative comparison of Compound A's inhibitory potential.
Caption: Logical relationship of compound structure to target and data interpretation.
Based on the hypothetical data, Compound A is a potent inhibitor of the IDO1 enzyme with an enzymatic IC50 of 45.2 nM. In the cell-based assay, its potency is reduced (IC50 = 110.8 nM), which is a common phenomenon. This "shift" between enzymatic and cellular potency can be attributed to several factors, including:
-
Cell Permeability: The compound may have suboptimal passive diffusion across the cell membrane.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), reducing its intracellular concentration.
-
Plasma Protein Binding: Components in the cell culture serum may bind to the compound, reducing the free fraction available to enter the cell.
Compared to the benchmarks, Compound A is less potent than Epacadostat but demonstrates comparable activity to Navoximod in both assays. This positions Compound A as a viable lead compound. The data provides a strong rationale for further studies, including selectivity profiling against TDO and IDO2, pharmacokinetic evaluation, and medicinal chemistry efforts to optimize both biochemical potency and cellular activity.
Conclusion
This guide outlines a rigorous, self-validating methodology for benchmarking the novel compound 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione. By employing standardized enzymatic and cell-based assays and comparing its performance against established inhibitors like Epacadostat and Navoximod, researchers can generate the critical data needed to assess its therapeutic potential. The hypothetical results indicate that Compound A is a promising IDO1 inhibitor, justifying its advancement in the drug discovery pipeline.
References
-
National Center for Biotechnology Information. Navoximod - PubChem. Available from: [Link]
-
Wikipedia. Epacadostat. Available from: [Link]
-
Peng, Y. et al. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology. Available from: [Link]
-
Lin, X. et al. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology. Available from: [Link]
-
Mautino, M. R. et al. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. Journal for ImmunoTherapy of Cancer. Available from: [Link]
-
Zhai, L. et al. IDO1 in cancer: a Gemini of immune checkpoints. Cellular & Molecular Immunology. Available from: [Link]
-
Kudo, T. & Zhai, L. Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies. Frontiers in Immunology. Available from: [Link]
-
Zandberg, D. P. et al. Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. Mount Sinai Scholars Portal. Available from: [Link]
-
Yue, E. W. et al. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters. Available from: [Link]
-
National Cancer Institute. Definition of epacadostat - NCI Drug Dictionary. Available from: [Link]
-
Max Planck Institute of Molecular Physiology. Targeting IDO1 for cancer: Novel degraders show promise in preclinical studies. Available from: [Link]
-
Cancer Discovery. Mechanism Found for IDO1 Inhibitor Evasion. Available from: [Link]
-
Liu, X. et al. Quantification of IDO1 enzyme activity in normal and malignant tissues. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. Available from: [Link]
-
Riccalton, M. et al. Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). Journal of the American Chemical Society. Available from: [Link]
-
Patsnap Synapse. What are IDO1 inhibitors and how do they work?. Available from: [Link]
-
Mautino, M. R. et al. Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. Available from: [Link]
-
Jung, K. H. et al. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Advanced Solid Tumors. Clinical Cancer Research. Available from: [Link]
-
ResearchGate. Cell based kynurenine assay. After IDO1 induction with IFNγ SKOV-3... Available from: [Link]
-
Podgorski, R. et al. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Scientific Reports. Available from: [Link]
-
BPS Bioscience. IDO1 Inhibitor Mechanism of Action Assay Kit. Available from: [Link]
-
Grant, C. L. et al. Induction of IDO1 and Kynurenine by Serine Proteases Subtilisin, Prostate Specific Antigen, CD26 and HtrA: A New Form of Immunosuppression?. Frontiers in Immunology. Available from: [Link]
-
ResearchGate. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Available from: [Link]
-
National Center for Biotechnology Information. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Available from: [Link]
-
Farani, G. et al. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules. Available from: [Link]
-
MDPI. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Available from: [Link]
-
ResearchGate. Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Available from: [Link]
-
ResearchGate. Synthesis, characterization and antimicrobial activity of some novel isoindole-1,3-dione derivatives. Available from: [Link]
Sources
- 1. scholars.mssm.edu [scholars.mssm.edu]
- 2. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fortislife.com [fortislife.com]
- 4. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Epacadostat - Wikipedia [en.wikipedia.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Navoximod - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oncotarget.com [oncotarget.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Induction of IDO1 and Kynurenine by Serine Proteases Subtilisin, Prostate Specific Antigen, CD26 and HtrA: A New Form of Immunosuppression? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione: Evaluating Reproducibility and Method Viability
This technical guide provides a comparative analysis of plausible synthetic routes for the preparation of 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione, a key intermediate in various research and development applications. In the absence of a directly published, peer-reviewed synthesis for this specific molecule, this guide proposes and critically evaluates a robust two-step pathway. The methodologies presented are grounded in well-established organic chemistry principles and supported by analogous transformations found in the literature. This document is intended for researchers, chemists, and professionals in drug development seeking a reproducible and scalable synthesis.
Introduction to the Target Molecule
2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione is a molecule of interest due to its hybrid structure, incorporating a phthalimide group and a 2-aminoacetophenone moiety. The phthalimide group is a common pharmacophore found in a variety of biologically active compounds, while the 2-aminoacetophenone core is a precursor to quinolines and other heterocyclic systems. The reliable synthesis of this target molecule is therefore of significant interest for the exploration of new chemical entities.
Proposed Synthetic Pathway Overview
A logical and efficient retrosynthetic analysis suggests a two-step approach for the synthesis of the target molecule. This pathway involves an initial Friedel-Crafts acylation to construct the carbon skeleton, followed by a selective reduction of a nitro group to unveil the desired primary amine.
Caption: Proposed two-step synthesis of the target molecule.
Part 1: Synthesis of the Nitro Intermediate via Friedel-Crafts Acylation
The initial step focuses on the formation of the carbon-carbon bond between the phthalimide-protected propionyl group and the aromatic ring. A Friedel-Crafts acylation is the most direct method for this transformation.[1]
Method 1: Aluminum Chloride Catalyzed Friedel-Crafts Acylation
This classical approach utilizes aluminum chloride (AlCl₃) as a Lewis acid catalyst to activate the acyl chloride for electrophilic aromatic substitution.[1][2][3][4][5][6][7]
Experimental Protocol:
-
Preparation of the Acyl Chloride: To a solution of 3-(1,3-dioxoisoindolin-2-yl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C. The reaction mixture is stirred at room temperature for 2 hours or until gas evolution ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield 3-(1,3-dioxoisoindolin-2-yl)propanoyl chloride, which can be used in the next step without further purification.
-
Friedel-Crafts Acylation: In a separate flask, a suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous DCM is prepared and cooled to 0 °C. A solution of 3-(1,3-dioxoisoindolin-2-yl)propanoyl chloride (1.0 eq) in anhydrous DCM is added dropwise. The mixture is stirred for 15 minutes, followed by the dropwise addition of nitrobenzene (1.1 eq). The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
Work-up and Purification: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 2-[3-(2-nitrophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione, is purified by column chromatography on silica gel.
Discussion of Reproducibility and Potential Challenges:
-
Moisture Sensitivity: Anhydrous conditions are critical for the success of the Friedel-Crafts acylation, as aluminum chloride is highly hygroscopic and will be deactivated by water.[2]
-
Catalyst Stoichiometry: A stoichiometric amount of AlCl₃ is often required because the ketone product can form a complex with the catalyst.[3]
-
Substrate Reactivity: Friedel-Crafts reactions are generally not effective on strongly deactivated aromatic rings.[8] While nitrobenzene is deactivated, the acylation is expected to proceed, albeit potentially with a lower yield compared to more activated substrates. The ortho- and para-directing nature of the nitro group will lead to a mixture of isomers, which will necessitate careful purification.
Part 2: Selective Reduction of the Aromatic Nitro Group
The second and final step is the selective reduction of the nitro group to a primary amine, yielding the target molecule. The key challenge is to achieve this transformation without affecting the ketone and imide functionalities present in the intermediate.
Method 2: Stannous Chloride Dihydrate Reduction
Reduction with stannous chloride dihydrate (SnCl₂·2H₂O) in a protic solvent is a well-established and mild method for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities like ketones.[9][10][11][12][13]
Experimental Protocol:
-
Reduction Reaction: To a solution of 2-[3-(2-nitrophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione (1.0 eq) in ethanol, stannous chloride dihydrate (4-5 eq) is added. The mixture is heated to reflux and stirred for 3-5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion of the reaction, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and a saturated solution of sodium bicarbonate is added to neutralize the mixture. This will result in the precipitation of tin salts. The mixture is then filtered through a pad of celite. The organic layer of the filtrate is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 2-[3-(2-aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione.
Discussion of Reproducibility and Alternative Methods:
-
Work-up of Tin Salts: The work-up of reactions involving stannous chloride can be challenging due to the formation of tin hydroxides. The use of a biphasic system and filtration through celite is a common and effective method to remove these salts.[14][15][16] Adding a strong base like NaOH until the tin salts redissolve can also be an effective, though sometimes more complex, work-up procedure.[14]
-
Alternative Reducing Agents:
-
Iron in Acidic Media (e.g., Fe/HCl or Fe/NH₄Cl): This is another classical and cost-effective method for nitro group reduction. However, the strongly acidic conditions might not be suitable for all substrates.
-
Catalytic Hydrogenation (e.g., H₂/Pd-C): While often very clean, catalytic hydrogenation can sometimes lead to the reduction of the ketone functionality, especially under harsh conditions. Careful optimization of the catalyst, solvent, and pressure would be necessary to achieve selectivity.
-
Comparative Analysis of Synthesis Methods
| Parameter | Method 1: Friedel-Crafts Acylation (AlCl₃) | Method 2: Nitro Reduction (SnCl₂·2H₂O) |
| Reproducibility | Moderate to High (highly dependent on anhydrous conditions) | High |
| Scalability | Moderate (large scale requires careful heat management) | High |
| Cost-Effectiveness | Moderate (AlCl₃ and anhydrous solvents add to cost) | High (SnCl₂·2H₂O is relatively inexpensive) |
| Safety Considerations | Use of corrosive and moisture-sensitive AlCl₃. Quenching is exothermic. | Use of acidic reagents. Work-up with base. |
| Key Advantages | Direct C-C bond formation. | High chemoselectivity for the nitro group. |
| Potential Drawbacks | Strict anhydrous conditions required. Potential for isomer formation. | Challenging work-up due to tin salt precipitation. |
Conclusion and Recommendations
The proposed two-step synthesis of 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione is a viable and logical approach. For the initial Friedel-Crafts acylation, strict adherence to anhydrous techniques is paramount for achieving reproducible results. The subsequent reduction of the nitro group using stannous chloride dihydrate offers a reliable and selective method to obtain the final product. While the work-up of the reduction step requires careful handling of tin salts, the overall procedure is robust and amenable to scale-up. For researchers embarking on this synthesis, it is recommended to first optimize the Friedel-Crafts acylation on a small scale to determine the optimal conditions and isomer separation strategy. The stannous chloride reduction is a generally high-yielding and dependable transformation.
References
-
Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation - SciSpace. (n.d.). Retrieved January 15, 2026, from [Link]
-
How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O? - Chemistry Stack Exchange. (2021, September 17). Retrieved January 15, 2026, from [Link]
-
Reduction of aromatic nitro compounds with SnCl2 : r/chemhelp - Reddit. (2021, July 20). Retrieved January 15, 2026, from [Link]
-
What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2? - ResearchGate. (2019, February 10). Retrieved January 15, 2026, from [Link]
-
What is the role of AlCl3 in the Friedal Craft acylation reaction? - Quora. (2018, March 29). Retrieved January 15, 2026, from [Link]
-
Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones † | Request PDF - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
Nitro Reduction - Common Conditions. (n.d.). Retrieved January 15, 2026, from [Link]
-
Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium - Science Primary Literature. (2020, January 5). Retrieved January 15, 2026, from [Link]
-
Nitro Reduction - SnCl2 - Common Organic Chemistry. (n.d.). Retrieved January 15, 2026, from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Retrieved January 15, 2026, from [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024, October 4). Retrieved January 15, 2026, from [Link]
-
Friedel-Crafts acylation (video) - Khan Academy. (n.d.). Retrieved January 15, 2026, from [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Retrieved January 15, 2026, from [Link]
-
Synthesis and optical properties of some isoindole-1,3-dione compounds - ACG Publications. (n.d.). Retrieved January 15, 2026, from [Link]
-
Synthesis, characterization and antimicrobial activity of some novel isoindole-1,3-dione derivatives - Der Pharma Chemica. (n.d.). Retrieved January 15, 2026, from [Link]
-
Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. (n.d.). Retrieved January 15, 2026, from [Link]
-
Antiviral activity of isoindole derivatives - Journal of Medicinal and Chemical Sciences. (2020, May 27). Retrieved January 15, 2026, from [Link]
-
Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]
-
what is the best work up procedure for removing Sn +2/+4 salts from a solution containing a Zwitterionic compounds? | ResearchGate. (2013, July 2). Retrieved January 15, 2026, from [Link]
-
(PDF) Synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives via a three-component reaction of diaryliodonium salts with 2-formylbenzonitriles and phenylacetylenes - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps. (n.d.). Retrieved January 15, 2026, from [Link]
-
Friedel Crafts Acylation and Akylation - YouTube. (2020, April 6). Retrieved January 15, 2026, from [Link]
-
The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry. (n.d.). Retrieved January 15, 2026, from [Link]
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. quora.com [quora.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Khan Academy [khanacademy.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scispace.com [scispace.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 13. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating In Silico Binding Predictions with Biophysical Assays
Introduction: From Prediction to Proof in Drug Discovery
In modern drug discovery, in silico molecular docking serves as a powerful hypothesis-generating tool, predicting how a small molecule might bind to a protein target.[1] These computational methods screen vast virtual libraries, saving invaluable time and resources by prioritizing compounds for experimental testing.[1] However, these predictions are built on algorithms and scoring functions that approximate complex biological reality.[2][3] Factors like protein flexibility, water molecule displacement, and the nuances of scoring functions mean that a promising docking score is not a guarantee of true binding.[2] Therefore, rigorous experimental validation is a non-negotiable cornerstone of any structure-based drug design campaign.
This guide provides a comprehensive framework for validating a hypothetical in silico prediction. We will consider the case of CAS 17515-32-1 (Ethyltriphenylphosphonium bromide) , a compound we will imagine has been identified in a computational screen as a potential binder for the first bromodomain of Bromodomain-containing protein 4 (BRD4(1)), a critical epigenetic target. We will outline a multi-tiered biophysical approach, moving from rapid hit confirmation to detailed kinetic and thermodynamic characterization, ensuring that by the end of the workflow, we have built a robust, data-driven case for the predicted interaction.
The Validation Funnel: An Orthogonal, Multi-Assay Strategy
No single biophysical technique can tell the whole story of a molecular interaction.[4] A robust validation strategy relies on using multiple, orthogonal assays—techniques that measure binding through different physical principles.[5][] This approach minimizes the risk of artifacts and builds a cohesive, trustworthy binding narrative. Our strategy will proceed through three complementary stages:
-
Thermal Shift Assay (TSA): To quickly confirm if a direct interaction occurs.
-
Surface Plasmon Resonance (SPR): To quantify the binding affinity and kinetics (how fast the compound binds and dissociates).
-
Isothermal Titration Calorimetry (ITC): To determine the binding thermodynamics and stoichiometry, revealing the forces driving the interaction.
Thermal Shift Assay (TSA): High-Throughput Hit Confirmation
The Principle of Causality: A protein exists in a thermodynamic equilibrium between its folded and unfolded states.[7] The binding of a specific ligand to the folded, native state stabilizes it, increasing the energy required to denature it.[7] A Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), measures this change in thermal stability.[8][9] We monitor the unfolding of the target protein as we incrementally increase the temperature. A fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein allows us to track this process.[10] A ligand that binds and stabilizes the protein will result in a higher melting temperature (Tm), observed as a "thermal shift" (ΔTm).[11]
Why We Use It First: TSA is an excellent primary screening tool because it is fast, requires minimal protein, and is amenable to high-throughput formats (96- or 384-well plates).[10][12] It provides a clear, qualitative "yes" or "no" answer to the fundamental question: "Does our compound directly engage the target protein?"
Experimental Protocol: TSA for BRD4(1)
-
Protein Preparation: Purify recombinant human BRD4(1) to >95% purity. Ensure the protein is in a stable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Reagent Preparation:
-
Protein Stock: Dilute BRD4(1) to a working concentration of 2 µM in the assay buffer.
-
Compound Stock: Prepare a 10 mM stock of CAS 17515-32-1 in 100% DMSO. Create a dilution series to test final compound concentrations from 1 µM to 100 µM. Ensure the final DMSO concentration in all wells is constant and low (e.g., 1-2%) to avoid artifacts.
-
Dye Stock: Prepare a working stock of a suitable fluorescent dye (e.g., SYPRO Orange) as per the manufacturer's instructions.
-
-
Assay Plate Setup (per 20 µL well):
-
10 µL of 2 µM BRD4(1) protein.
-
2 µL of the compound dilution (or 2 µL of 10% DMSO for the 'no-ligand' control).
-
8 µL of assay buffer containing the fluorescent dye.
-
-
Execution:
-
Data Analysis: Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve. Calculate the thermal shift (ΔTm) as: ΔTm = Tm (protein + compound) - Tm (protein only).
Interpreting the Data
A statistically significant positive ΔTm (e.g., >2°C) is considered a hit, indicating direct binding and stabilization.[11] No shift or a negative shift (destabilization) suggests no binding or a non-native binding mode, respectively.
| Condition | Final Compound Conc. | Melting Temp (Tm) | ΔTm (°C) | Interpretation |
| BRD4(1) + DMSO | 0 µM | 45.2 °C | N/A | Baseline |
| BRD4(1) + CAS 17515-32-1 | 10 µM | 49.5 °C | +4.3 °C | Hit: Stabilization |
| BRD4(1) + CAS 17515-32-1 | 50 µM | 52.1 °C | +6.9 °C | Hit: Dose-dependent |
| BRD4(1) + Negative Control | 50 µM | 45.3 °C | +0.1 °C | No Binding |
Surface Plasmon Resonance (SPR): Quantifying Affinity and Kinetics
The Principle of Causality: SPR is a label-free optical technique that measures molecular interactions in real time.[13] One molecule (the "ligand," in our case BRD4(1)) is immobilized on a sensor chip surface. A solution containing the other molecule (the "analyte," CAS 17515-32-1) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a change in Resonance Units (RU).[13][14] This allows for the direct measurement of both the association rate (ka or kon) and the dissociation rate (kd or koff), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).[15]
Why We Use It Second: Having confirmed a direct interaction with TSA, SPR provides the next level of detail. It delivers precise, quantitative data on binding strength (KD) and the kinetic profile, which is crucial for lead optimization.[5][15][16] A compound with a slow koff (long residence time) may have a more durable therapeutic effect.
Experimental Protocol: SPR for BRD4(1)
-
Chip Preparation: Select a suitable sensor chip (e.g., a CM5 chip for amine coupling). Activate the surface using a standard EDC/NHS chemistry protocol.
-
Ligand Immobilization: Immobilize BRD4(1) onto one flow cell of the chip to a target density (e.g., ~5000 RU). A second flow cell is left blank or immobilized with a control protein to serve as a reference for subtracting bulk refractive index changes.[13]
-
Analyte Preparation: Prepare a dilution series of CAS 17515-32-1 in a suitable running buffer (e.g., HBS-EP+ buffer, containing 0.05% P20 surfactant to minimize non-specific binding). Concentrations should span a range around the expected KD (e.g., 0.1x to 10x KD).
-
Binding Measurement (Multi-cycle kinetics):
-
Association: Inject a single concentration of the compound over both the reference and active flow cells for a defined period (e.g., 180 seconds) to monitor binding.
-
Dissociation: Switch back to flowing running buffer and monitor the dissociation of the compound for an extended period (e.g., 600 seconds).
-
Regeneration: Inject a pulse of a harsh solution (e.g., low pH glycine or high salt) to remove all remaining bound analyte, returning the surface to baseline.
-
Repeat this cycle for each concentration of the compound, including a zero-concentration (buffer only) injection for double-referencing.
-
-
Data Analysis: After subtracting the reference cell and buffer-only run signals, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to extract ka, kd, and calculate KD.
Interpreting the Data
The analysis provides a quantitative measure of the interaction, crucial for comparing different compounds in a lead series.
| Parameter | Value | Unit | Interpretation |
| Association Rate (ka) | 1.5 x 105 | M-1s-1 | Rate of complex formation. |
| Dissociation Rate (kd) | 3.0 x 10-3 | s-1 | Rate of complex decay (stability). |
| Dissociation Constant (KD) | 20 | nM | High affinity interaction. |
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics
The Principle of Causality: ITC directly measures the heat released (exothermic) or absorbed (endothermic) when two molecules interact.[17] This makes it the only technique that can directly measure the enthalpy (ΔH) of binding in a single experiment.[18] One reactant (e.g., CAS 17515-32-1) is placed in a syringe and titrated in small, precise injections into a sample cell containing the other reactant (BRD4(1)).[19] The instrument measures the tiny temperature changes that occur upon binding.[17] By plotting the heat change against the molar ratio of the reactants, we can determine the binding affinity (KD), reaction stoichiometry (n), and enthalpy (ΔH). From these, the entropy (ΔS) and Gibbs free energy (ΔG) can be calculated.
Why We Use It for Final Confirmation: ITC is considered the gold standard for characterizing binding interactions.[20] It is a label-free, in-solution technique that requires no modification or immobilization of the reactants, measuring the interaction in its native state.[17] The complete thermodynamic profile it provides (ΔH and ΔS) offers deep insight into the molecular forces (e.g., hydrogen bonds, hydrophobic interactions) driving the binding event, which is invaluable for rational drug design.[18][21]
Experimental Protocol: ITC for BRD4(1)
-
Sample Preparation:
-
Dialyze both the BRD4(1) protein and the CAS 17515-32-1 compound extensively against the exact same buffer (e.g., 20 mM Phosphate pH 7.4, 100 mM NaCl) to minimize buffer mismatch heats.
-
Cell: Prepare BRD4(1) at a concentration of ~15 µM.
-
Syringe: Prepare CAS 17515-32-1 at a concentration 10-15 times higher than the protein (e.g., 200 µM).
-
-
Instrument Setup:
-
Thoroughly clean the instrument.
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein into the sample cell and the compound into the injection syringe.
-
-
Titration Experiment:
-
Perform a series of small (e.g., 2 µL) injections of the compound into the protein solution, with sufficient time between injections for the signal to return to baseline. A typical experiment consists of 19-25 injections.
-
Perform a control experiment by titrating the compound into buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw binding data.
-
Integrate the area under each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine KD, n, and ΔH.
-
Interpreting the Data
The thermodynamic signature provides a deep understanding of the binding mechanism.
| Parameter | Value | Unit | Interpretation |
| Stoichiometry (n) | 1.05 | - | Confirms a 1:1 binding model. |
| Affinity (KD) | 25 | nM | High affinity, agrees with SPR. |
| Enthalpy (ΔH) | -8.5 | kcal/mol | Favorable enthalpic contribution (e.g., H-bonds). |
| Entropy (TΔS) | +2.2 | kcal/mol | Favorable entropic contribution (e.g., hydrophobic effect). |
| Gibbs Free Energy (ΔG) | -10.7 | kcal/mol | Spontaneous, high-affinity binding. |
Synthesizing the Results: A Unified View
By combining the data from these three orthogonal assays, we construct a self-validating and compelling case for the interaction between CAS 17515-32-1 and BRD4(1).
-
TSA provided the initial, rapid confirmation that a direct binding event occurs, stabilizing the protein.
-
SPR quantified this interaction, revealing high (nanomolar) affinity and providing the kinetic parameters that govern the binding event.
-
ITC confirmed the high affinity and 1:1 stoichiometry in-solution and, crucially, revealed that the binding is driven by favorable contributions from both enthalpy and entropy.
This convergence of results from techniques that rely on different physical principles (thermal stability, mass change at a surface, and heat change in solution) gives us high confidence that the initial in silico prediction is correct and that CAS 17515-32-1 is a legitimate, high-affinity ligand for BRD4(1).
This structured, multi-assay approach transforms a computational hypothesis into a validated, experimentally-grounded starting point for a drug discovery program. It ensures that resources are focused on chemically tractable hits with a well-characterized and robustly proven mechanism of action.
References
-
Title: Isothermal titration calorimetry in drug discovery. Source: PubMed URL: [Link]
-
Title: ITC Assay Service for Drug Discovery. Source: Reaction Biology URL: [Link]
-
Title: Isothermal Titration Calorimetry (ITC). Source: Creative Biolabs URL: [Link]
-
Title: Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Source: PubMed URL: [Link]
-
Title: Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Source: TA Instruments URL: [Link]
-
Title: Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Surface Plasmon Resonance (SPR). Source: Center for Macromolecular Interactions, Harvard Medical School URL: [Link]
-
Title: SPR for Characterizing Biomolecular Interactions. Source: Rapid Novor URL: [Link]
-
Title: Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Source: Nicoya Lifesciences URL: [Link]
-
Title: Indirect Detection of Ligand Binding by Thermal Melt Analysis. Source: Springer Nature Experiments URL: [Link]
-
Title: Thermal shift assay. Source: Wikipedia URL: [Link]
-
Title: Biophysical Screening for the Discovery of Small-Molecule Ligands. Source: PubMed Central (PMC) URL: [Link]
-
Title: Thermal Shift Assay (TSA). Source: ICE Bioscience URL: [Link]
-
Title: The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. Source: Bitesize Bio URL: [Link]
-
Title: Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Source: Fluidic Sciences URL: [Link]
-
Title: Thermal Shift Assays (TSA). Source: NanoTemper Technologies URL: [Link]
-
Title: Molecular docking protocol validation. Source: ResearchGate URL: [Link]
-
Title: In Silico Molecular Docking and Dynamics Simulation Analysis of Potential Histone Lysine Methyl Transferase Inhibitors for Managing β-Thalassemia. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. Source: ACS Omega URL: [Link]
-
Title: Validation Studies of the Site-Directed Docking Program LibDock. Source: ACS Publications URL: [Link]
-
Title: In silico discovery and biological validation of ligands of FAD synthase, a promising new antimicrobial target. Source: PubMed Central (PMC) URL: [Link]
-
Title: In Silico Investigation Reveals IL-6 as a Key Target of Asiatic Acid in Osteoporosis: Insights from Network Pharmacology, Molecular Docking, and Molecular Dynamics Simulation. Source: MDPI URL: [Link]
-
Title: Assessing molecular interactions with biophysical methods using the validation cross. Source: Portland Press (Biochemical Society Transactions) URL: [Link]
Sources
- 1. In Silico Molecular Docking and Dynamics Simulation Analysis of Potential Histone Lysine Methyl Transferase Inhibitors for Managing β-Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. portlandpress.com [portlandpress.com]
- 5. rapidnovor.com [rapidnovor.com]
- 7. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 9. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 10. Thermal Shift Assay (TSA) - Thermal Shift Assay (TSA) - ICE Bioscience [en.ice-biosci.com]
- 11. support.nanotempertech.com [support.nanotempertech.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nicoyalife.com [nicoyalife.com]
- 17. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 18. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
- 20. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 21. ITC - Creative Biolabs [creative-biolabs.com]
A Comparative Analysis of Isoindole-1,3-dione Analogs as Potent Analgesics in Preclinical Pain Models
Introduction: The Pressing Need for Novel Analgesic Agents
Pain, in its acute and chronic manifestations, remains a significant global health challenge, necessitating the development of novel, effective, and safe analgesic drugs. The isoindole-1,3-dione scaffold, a privileged structure in medicinal chemistry, has emerged as a promising framework for the design of new therapeutic agents. This guide provides a comprehensive comparative study of various isoindole-1,3-dione analogs, detailing their analgesic efficacy in established preclinical pain models. We will delve into the experimental data that underscores their potential, explore their mechanisms of action, and provide detailed protocols for the key assays used in their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development who are actively seeking to innovate in the landscape of pain management.
The Isoindole-1,3-dione Core: A Versatile Scaffold for Analgesic Drug Design
The isoindole-1,3-dione moiety, also known as phthalimide, offers a unique combination of structural rigidity and synthetic accessibility, making it an attractive starting point for the development of new drugs. Its derivatives have been shown to possess a wide range of biological activities, including anti-inflammatory, anticonvulsant, and, notably, analgesic properties.[1] The ability to readily introduce diverse substituents at the nitrogen atom allows for the fine-tuning of their pharmacological profiles, leading to the identification of potent analgesic candidates.
Comparative Analgesic Efficacy of Isoindole-1,3-dione Analogs
Numerous studies have synthesized and evaluated various series of isoindole-1,3-dione derivatives for their ability to alleviate pain. Here, we compare the performance of several notable classes of these analogs in key preclinical pain models.
Aminoacetylenic Isoindoline-1,3-dione Derivatives (ZM-Series)
A series of aminoacetylenic isoindoline-1,3-dione compounds, designated as the ZM-series, have demonstrated significant analgesic and anti-inflammatory activities.[2] The analgesic potential of two lead compounds, ZM4 and ZM5, was assessed in multiple pain models.
Key Findings:
-
Acetic Acid-Induced Writhing Test: Both ZM4 and ZM5 exhibited a dose-dependent reduction in writhing behavior in mice. At a dose of 50 mg/kg, ZM5 showed a particularly high reduction in writhing episodes.[2]
-
Hot Plate Test: In this model of centrally mediated pain, both ZM4 and ZM5 (at 20 mg/kg) significantly increased the latency to a thermal stimulus, with ZM4 showing a rapid onset of action.[2]
-
Formalin Test: This test distinguishes between neurogenic (phase I) and inflammatory (phase II) pain. ZM4 (20 mg/kg) was effective in reducing pain in both phases, similar to the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. ZM5 showed a significant effect in the early phase but was less active in the late phase.[2]
| Compound | Pain Model | Dose (mg/kg) | Analgesic Effect | Reference |
| ZM4 | Acetic Acid Writhing | 50 | Significant reduction in writhing | [2] |
| Hot Plate | 20 | Significant increase in latency | [2] | |
| Formalin (Phase I) | 20 | Significant decrease in licking time | [2] | |
| Formalin (Phase II) | 20 | Significant decrease in licking time | [2] | |
| ZM5 | Acetic Acid Writhing | 50 | High reduction in writhing | [2] |
| Hot Plate | 20 | Significant increase in latency | [2] | |
| Formalin (Phase I) | 20 | Significant decrease in licking time | [2] | |
| Formalin (Phase II) | 20 | Not significant | [2] |
1H-Isoindole-1,3(2H)-dione Derivatives with Arylpiperazine Moieties (F-Series)
Another extensively studied group of analogs incorporates arylpiperazine pharmacophores. A study evaluated four such compounds (F1-F4) in a battery of pain models.
Key Findings:
-
Capsaicin and Glutamate Tests: These models assess neurogenic pain. Compounds F1, F2, and F4 (5-20 mg/kg) significantly reduced capsaicin-induced pain, while F1, F2, and F3 (5-20 mg/kg) were most effective in the glutamate test.
-
Formalin Test: In the initial, neurogenic phase, F1 and F2 were active at lower doses (5 and 10 mg/kg), whereas F3 and F4 required a higher dose (20 mg/kg) for a significant effect. A dose-dependent reduction in pain was observed in the second, inflammatory phase for all compounds, with F4 being the least potent.
-
Carrageenan-Induced Inflammatory Pain: At a dose of 20 mg/kg, all four compounds significantly reduced edema and hyperalgesia, though to a lesser extent than the standard drug ketoprofen.
-
Neuropathic Pain Models: In models of oxaliplatin- and streptozotocin-induced neuropathy, the tested compounds (10 mg/kg) demonstrated significant anti-allodynic activity.
| Compound | Pain Model | Dose (mg/kg) | Analgesic Effect |
| F1 | Capsaicin Test | 5-20 | Significant pain reduction |
| Glutamate Test | 5-20 | Pronounced effect | |
| Formalin (Phase I) | 5, 10 | Active | |
| Formalin (Phase II) | 5-20 | Dose-dependent reduction | |
| Carrageenan-Induced Pain | 20 | Significant reduction in edema and hyperalgesia | |
| Neuropathic Pain | 10 | Significant anti-allodynic activity | |
| F2 | Capsaicin Test | 5-20 | Significant pain reduction |
| Glutamate Test | 5-20 | Pronounced effect | |
| Formalin (Phase I) | 5, 10 | Active | |
| Formalin (Phase II) | 5-20 | Dose-dependent reduction | |
| Carrageenan-Induced Pain | 20 | Significant reduction in edema and hyperalgesia | |
| Neuropathic Pain | 10 | Significant anti-allodynic activity | |
| F3 | Capsaicin Test | 20 | Active |
| Glutamate Test | 5-20 | Pronounced effect | |
| Formalin (Phase I) | 20 | Active | |
| Formalin (Phase II) | 5-20 | Dose-dependent reduction | |
| Carrageenan-Induced Pain | 20 | Significant reduction in edema and hyperalgesia | |
| Neuropathic Pain | 10 | Significant anti-allodynic activity | |
| F4 | Capsaicin Test | 5-20 | Significant pain reduction |
| Formalin (Phase I) | 20 | Active | |
| Formalin (Phase II) | 5-20 | Weakest effect | |
| Carrageenan-Induced Pain | 20 | Significant reduction in edema and hyperalgesia | |
| Neuropathic Pain | 10 | Significant anti-allodynic activity |
N-Arylphthalimide and Thiadiazole-Isoindole Derivatives
Research into other structural modifications of the isoindole-1,3-dione core has also yielded promising results.
-
N-Arylphthalimides: A series of N-arylphthalimide derivatives were evaluated in the formalin test in mice. All tested compounds showed significant analgesic activity in both phases of the test, comparable to the standard drug indomethacin.[3] One study on N-arylmethylideneaminophthalimide derivatives identified several potent analgesic compounds in the acetic acid-induced writhing test.[4]
-
[5][6][7]-Thiadiazole-[1,3-dione]-isoindole Derivatives: A study on this class of compounds, using the hot plate method in mice, found that two of the synthesized derivatives exhibited good analgesic activity when compared to ibuprofen.[8] Although specific quantitative data is limited in the available literature, these findings highlight the potential of this particular structural hybrid.
Mechanisms of Analgesic Action: Targeting Inflammation and Nociceptive Signaling
The analgesic effects of isoindole-1,3-dione analogs are believed to be mediated through multiple mechanisms, with the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokines being the most prominent.
Cyclooxygenase (COX) Inhibition
Many isoindole-1,3-dione derivatives have been shown to inhibit COX enzymes, which are key to the synthesis of prostaglandins, potent mediators of pain and inflammation.[2][6] The inhibition of COX-2, the inducible isoform of the enzyme, is a particularly attractive target for analgesic and anti-inflammatory drugs, as it is primarily upregulated at sites of inflammation. Some N-alkyl-isoindoline-1,3-dione derivatives have been identified as good inhibitors of the COX enzyme, comparable to indomethacin and celecoxib.[6]
Caption: COX inhibition pathway by isoindole-1,3-dione analogs.
Modulation of Pro-inflammatory Cytokines
Beyond COX inhibition, several isoindole-1,3-dione derivatives have been shown to modulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Thalidomide, a well-known isoindole-1,3-dione derivative, is a potent inhibitor of TNF-α. The ZM-series of compounds have also been shown to modulate cytokine production, suggesting that their anti-inflammatory and analgesic effects are, at least in part, due to their ability to suppress these key inflammatory mediators.[2] Specifically, ZM compounds were found to suppress TNF-α production from monocytes and macrophages.
Experimental Protocols for Key Pain Models
The following are detailed, step-by-step methodologies for the key in vivo pain models discussed in this guide. Adherence to these standardized protocols is crucial for obtaining reliable and reproducible data.
Hot Plate Test
This test is used to evaluate centrally acting analgesics by measuring the latency of a thermal pain response.
Workflow Diagram:
Caption: Experimental workflow for the hot plate test.
Step-by-Step Protocol:
-
Animal Acclimatization: Allow the animals (mice or rats) to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Apparatus Setup: Set the temperature of the hot plate apparatus to a constant 55 ± 0.5°C.
-
Baseline Measurement: Gently place each animal on the hot plate and start a stopwatch.
-
Observation: Observe the animal for nocifensive behaviors, such as licking of the hind paws or jumping.
-
Latency Recording: The time from placement on the hot plate to the first sign of a nocifensive response is recorded as the reaction latency.
-
Cut-off Time: A cut-off time (typically 30-60 seconds) should be established to prevent tissue damage. If the animal does not respond within this time, it should be removed from the hot plate, and the cut-off time is recorded as its latency.
-
Drug Administration: Administer the test compound or vehicle to the animals.
-
Post-treatment Measurement: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), repeat the hot plate test to determine the post-treatment latencies.
-
Data Analysis: The analgesic effect is calculated as the percentage increase in latency compared to the baseline or vehicle-treated group.
Tail-Flick Test
Similar to the hot plate test, the tail-flick test assesses the response to a thermal stimulus and is sensitive to centrally acting analgesics.
Workflow Diagram:
Caption: Experimental workflow for the tail-flick test.
Step-by-Step Protocol:
-
Animal Handling: Gently restrain the animal, allowing its tail to hang freely.
-
Apparatus Setup: The tail-flick apparatus consists of a radiant heat source.
-
Stimulus Application: Focus the radiant heat source on the distal portion of the animal's tail and start a timer.
-
Response Measurement: The time taken for the animal to flick its tail away from the heat source is recorded as the tail-flick latency.
-
Cut-off Time: A cut-off time (e.g., 10-15 seconds) is employed to prevent tissue injury.
-
Drug Administration and Testing: Similar to the hot plate test, baseline latencies are recorded before administering the test compounds, and post-treatment latencies are measured at specific time intervals.
-
Data Analysis: The analgesic effect is determined by the increase in tail-flick latency.
Formalin Test
This model is particularly valuable as it assesses both acute (neurogenic) and persistent (inflammatory) pain.
Workflow Diagram:
Caption: Experimental workflow for the formalin test.
Step-by-Step Protocol:
-
Animal Acclimatization: Place the animal in a transparent observation chamber for at least 30 minutes to acclimate.
-
Drug Pre-treatment: Administer the test compound or vehicle at a specified time before the formalin injection.
-
Formalin Injection: Inject a small volume (e.g., 20 µL) of a dilute formalin solution (e.g., 1-5%) into the plantar surface of one hind paw.
-
Observation Period: Immediately after the injection, return the animal to the observation chamber and record the amount of time it spends licking or biting the injected paw.
-
Biphasic Response: The observation period is typically divided into two phases:
-
Phase I (Early Phase): 0-5 minutes post-injection, representing neurogenic pain.
-
Phase II (Late Phase): 15-40 minutes post-injection, reflecting inflammatory pain.
-
-
Data Analysis: The total time spent in nocifensive behavior during each phase is recorded. The analgesic effect of the test compound is determined by its ability to reduce the duration of this behavior in either or both phases compared to the vehicle-treated group.
Conclusion and Future Directions
The comparative analysis presented in this guide demonstrates that isoindole-1,3-dione analogs represent a highly promising class of compounds for the development of novel analgesics. Their efficacy across a range of pain models, including those for neurogenic, inflammatory, and neuropathic pain, underscores their potential for broad-spectrum activity. The primary mechanisms of action appear to involve the inhibition of COX enzymes and the modulation of pro-inflammatory cytokines, both of which are clinically validated targets for pain management.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: Further optimization of the isoindole-1,3-dione scaffold to enhance potency and selectivity, and to minimize potential off-target effects.
-
Elucidation of Detailed Mechanisms: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds to better understand their analgesic effects.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive evaluation of the absorption, distribution, metabolism, excretion, and toxicity profiles of lead candidates to ensure their suitability for clinical development.
The continued exploration of isoindole-1,3-dione analogs holds significant promise for the discovery of next-generation analgesics that can provide improved pain relief with enhanced safety profiles.
References
-
Trukhanova, Y. A., et al. (2021). Synthesis and biological activity of new derivatives of isoindoline-1,3-diones as non-steroidal analgesics. Sciforum, mdpi.com. Available at: [Link]
-
SYNTHESIS AND ANALGESIC ACTIVITY OF[5][6][7]-THIADIAZOLE-[1,3-DIONE]-ISOINDOLE DERIVATIVES. (2021). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). National Institutes of Health (NIH). Available at: [Link]
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (n.d.). PubMed Central. Available at: [Link]
-
Shakir, R., et al. (2012). Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. ISRN Pharmacology. Available at: [Link]
-
N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. (2023). MDPI. Available at: [Link]
-
Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (2021). MDPI. Available at: [Link]
-
In vivo Analgesic Activity of New N-arylphthalimides Derivatives in Mice. (2023). PubMed. Available at: [Link]
-
Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. (2023). National Institutes of Health (NIH). Available at: [Link]
-
New phthalimide derivatives with potent analgesic activity: II. (1994). PubMed. Available at: [Link]
-
Schenone, S., et al. (2006). New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
(PDF) Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. (2012). ResearchGate. Available at: [Link]
-
N-arylmethylideneaminophthalimide: Design, Synthesis and Evaluation as Analgesic and Anti-inflammatory Agents. (2018). PubMed. Available at: [Link]
-
Thalidomide. (n.d.). Wikipedia. Available at: [Link]
-
New 1,3,4-thiadiazole Derivatives Endowed with Analgesic and Anti-inflammatory Activities. (n.d.). ThaiScience. Available at: [Link]
-
(PDF) SYNTHESIS, CHARACTERIZATION AND ANALGESIC ACTIVITY OF SEVERAL NEW N- SUBSTITUTED PHTHALIMIDE ANALOGUES. (2014). ResearchGate. Available at: [Link]
-
New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies. (2023). PubMed. Available at: [Link]
-
Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Antinociceptive Agents. (n.d.). ResearchGate. Available at: [Link]
Sources
- 1. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo Analgesic Activity of New N-arylphthalimides Derivatives in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-arylmethylideneaminophthalimide: Design, Synthesis and Evaluation as Analgesic and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. Thalidomide — Wikipédia [fr.wikipedia.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione
For laboratory professionals engaged in cutting-edge research and development, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents, such as 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione, are paramount responsibilities. This guide provides a detailed, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and regulatory principles.
Part 1: Hazard Characterization and Assessment
Before initiating any disposal procedure, a thorough hazard assessment is crucial. Federal and state regulations prohibit the transport or disposal of waste with an unknown identity.[1][2]
Structural Considerations and Potential Hazards
-
Aminophenyl Ketone Moiety: Aromatic amines can be toxic and may have carcinogenic properties. The ketone group can also participate in various reactions.
-
Isoindole-1,3(2H)-dione Core: This structure is found in many biologically active compounds, including some with potent physiological effects.
Given these structural features, it is prudent to assume the compound may exhibit one or more of the following hazardous characteristics as defined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA):
-
Toxicity
-
Reactivity (though less likely based on the structure alone)
The first step in proper disposal is to characterize the waste. If the material is old or unlabeled, every effort should be made to identify it by consulting laboratory notebooks, inventory records, and personnel who may have worked with the substance.[1][2][3]
| Property | Information/Assumption | Source/Rationale |
| CAS Number | 17515-32-1 | Chemical Abstracts Service |
| Physical State | Assume Solid (powder/crystalline) | Typical for this class of organic compounds |
| Assumed Hazards | Toxic, Potential Irritant | Based on aminophenyl and isoindole functional groups |
| Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents. | General principle for organic compounds |
| Solubility | Likely soluble in organic solvents. | General property of similar organic molecules. |
Part 2: Step-by-Step Disposal Protocol
The following protocol is designed to ensure the safe and compliant disposal of 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione.
Step 1: Personal Protective Equipment (PPE)
Always handle this compound within a certified chemical fume hood. Appropriate PPE includes:
-
Safety goggles (or safety glasses with side shields)
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Step 2: Waste Segregation and Container Selection
Proper segregation is a cornerstone of safe laboratory waste management.[4][5]
-
Designate a Waste Stream: This compound should be disposed of as a "Non-halogenated Organic Solid Waste."
-
Select a Container: Use a clearly labeled, sturdy, and chemically compatible container with a secure screw-top lid.[4][6] The container should be in good condition and free of contamination on the outside.
-
Avoid Mixing: Never mix incompatible wastes.[4] Do not add this solid waste to a container with liquid solvents or reactive chemicals like strong acids, bases, or oxidizers.
Step 3: Labeling the Hazardous Waste Container
Accurate and complete labeling is a strict regulatory requirement.[1][7][8] Your hazardous waste label must include:
-
Full Chemical Name: 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione
-
CAS Number: 17515-32-1
-
Hazard Characteristics: Check the "Toxic" box.
-
Your Name, Laboratory, and Contact Information.
Step 4: Accumulation and Storage
Waste must be stored in a designated "Satellite Accumulation Area" (SAA) which is at or near the point of generation and under the control of the laboratory personnel.[6][7][9]
-
Keep the waste container securely closed at all times, except when adding waste.[4][6][7]
-
Store the container in secondary containment (e.g., a plastic tub) to prevent the spread of material in case of a spill.[4]
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8][10]
-
Do Not Dispose in Regular Trash or Down the Drain: This is a violation of environmental regulations.[4]
-
Schedule a Pickup: Once the container is full or you are finished with the project, contact your EHS office to schedule a waste pickup. Follow their specific procedures for requesting a pickup.[4][11]
Part 3: Decontamination and Spill Management
Decontaminating Glassware and Surfaces
-
Gross Decontamination: Carefully scrape any visible solid residue into the designated hazardous waste container.
-
Solvent Rinse: Rinse the contaminated item (e.g., glassware, spatula) with a suitable organic solvent such as acetone or ethanol. This first rinseate is considered hazardous and must be collected in a separate, properly labeled "Non-halogenated Organic Solvent Waste" container.[4]
-
Final Cleaning: After the initial solvent rinse, the item can be washed with soap and water.
Empty Container Disposal
An "empty" container that held this compound must be managed carefully.
-
Rinsing: The container must be triple-rinsed with a suitable solvent.[5] The first rinseate must be collected and disposed of as hazardous waste.[4]
-
Defacing the Label: Completely remove or obliterate the original product label.[4][5]
-
Final Disposal: Once triple-rinsed and the label is defaced, the container can typically be disposed of in the regular laboratory glass or solid waste stream, according to your institution's policy.[5]
Spill Response
In the event of a small spill within a fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Containment: Use an appropriate absorbent material (e.g., spill pads or vermiculite) to cover the spill.
-
Cleanup: Carefully sweep the spilled material and absorbent into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, collecting the cloth as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione.
Caption: Decision workflow for the disposal of the target compound.
References
- Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide - Research Areas.
- The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
- University of Georgia Environmental Safety Division. (n.d.). Unknown Chemical Procedures.
- Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- University of the Witwatersrand. (n.d.). Hazardous (Chemical) Waste Disposal Procedures.
- Auburn University Risk Management & Safety. (n.d.). Unknown Waste Characterization Procedure.
- Cornell University Environmental Health and Safety. (n.d.). Appendix C - Disposal Of Unknown Chemical Waste Containers.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- LPD Lab Services. (n.d.). Waste Characterisation, Unknown Chemical Contamination and Lead in Paint Analysis.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- University of Houston. (n.d.). How to Dispose of Chemical Waste.
- American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Temple University Campus Operations. (n.d.). Unknown Chemical Waste Disposal.
- Angene Chemical. (2025, February 26). Safety Data Sheet.
Sources
- 1. esd.uga.edu [esd.uga.edu]
- 2. Unknown Chemical Waste Disposal | Campus Operations [campusoperations.temple.edu]
- 3. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. angenechemical.com [angenechemical.com]
- 11. business-services.miami.edu [business-services.miami.edu]
A Senior Application Scientist's Guide to Safe Handling: Personal Protective Equipment for 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione. As specific toxicological data for this compound is not extensively published, this protocol is grounded in a conservative risk assessment based on its constituent chemical moieties: an isoindole-1,3-dione (phthalimide derivative), an aminophenyl group (aromatic amine), and a ketone functional group.[1][2][3] The core principle of this guide is to minimize exposure through engineering controls and a robust Personal Protective Equipment (PPE) strategy.
Foundational Hazard Assessment
The necessity for stringent PPE protocols stems from the potential hazards associated with the compound's functional groups. A proactive and cautious approach is warranted as the toxicological properties have not been thoroughly investigated.[4]
| Potential Hazard | Affected Area | Rationale Based on Structural Components |
| Serious Eye Damage/Irritation | Eyes | Phthalimide derivatives and aromatic amines are known to be irritants or cause serious eye damage. Direct contact with the powder or a solution can lead to severe injury.[4][5][6] |
| Skin Irritation & Sensitization | Skin | Aromatic amines are a well-documented class of skin irritants and potential sensitizers. Prolonged or repeated contact should be avoided to prevent dermatitis and other skin conditions.[6] |
| Respiratory Tract Irritation | Respiratory System | As a solid, this compound can form dust. Inhalation may cause irritation to the respiratory system.[6] All handling of solids should be performed in a manner that avoids dust generation. |
| Unknown Systemic Toxicity | Ingestion/Absorption | The full systemic effects following ingestion or skin absorption are unknown. The presence of the aminophenyl group necessitates handling it as a substance with potential systemic toxicity. |
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is mandatory. The following equipment must be used for all procedures involving this compound, from weighing and transfer to reaction setup and waste disposal.
-
Eye and Face Protection :
-
Chemical Splash Goggles : At a minimum, wear properly fitting, indirectly-vented chemical splash goggles that meet the ANSI Z.87.1 standard.[7] Safety glasses do not provide adequate protection from splashes.[8]
-
Face Shield : A full-face shield must be worn over chemical splash goggles whenever there is a risk of splashes, such as during the transfer of solutions or when working with larger quantities.[7][8][9] This provides a secondary barrier protecting the entire face.
-
-
Hand Protection :
-
Double Gloving : Always wear two pairs of compatible chemical-resistant gloves. This practice significantly reduces the risk of exposure in case the outer glove is compromised.
-
Glove Type : Nitrile gloves are the recommended primary choice. They offer good resistance against bases, oils, many solvents, and provide a good balance of dexterity and protection.[8] However, it is critical to note that nitrile has poor resistance to certain ketones and organic solvents.[8][10] Immediately change gloves if contamination is suspected.
-
-
Body Protection :
-
Laboratory Coat : A clean, flame-resistant lab coat (e.g., Nomex or 100% cotton) must be worn, fully buttoned, with sleeves rolled down.[7] Avoid synthetic materials like polyester, which can melt and adhere to the skin in a fire.[7]
-
Full Coverage : Wear long pants and closed-toe, closed-heel shoes that cover the entire foot.[7]
-
-
Respiratory Protection :
-
Primary Engineering Control : All handling of this compound, especially in its solid, powdered form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[11][12]
-
Supplemental Respiratory Protection : If engineering controls are insufficient to prevent dust generation or if exposure limits could be exceeded, a NIOSH-approved respirator is required.[7][13] For solid particulates, a dust/mist filtering respirator (e.g., N95) may be appropriate, but a comprehensive risk assessment should be performed by your institution's environmental health and safety (EHS) department to select the correct respirator type.[6][7]
-
Operational and Disposal Plans
Properly using PPE is as critical as selecting it. The following workflows detail the procedural steps for safely handling 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione.
Donning PPE: A Step-by-Step Workflow
The sequence of putting on PPE is designed to prevent contamination from the outset.
Caption: Workflow for the correct sequence of donning PPE.
Handling Protocol
-
Preparation : Ensure the chemical fume hood is operational and the sash is at the appropriate height. Confirm the location of the nearest eyewash station and safety shower.
-
Chemical Handling : Conduct all weighing, transfers, and manipulations of the compound deep within the fume hood.
-
Decontamination : After handling, decontaminate all surfaces, glassware, and equipment.
-
Waste Segregation : All disposable materials that have come into contact with the chemical, including gloves, weigh paper, and pipette tips, are considered hazardous waste.
Doffing PPE: Preventing Cross-Contamination
The removal of PPE is a critical control point for preventing personal contamination. The goal is to touch contaminated surfaces only with other contaminated surfaces (outer gloves).
Caption: Workflow for the correct sequence of doffing PPE.
Spill and Waste Disposal
-
Spill Management : In the event of a small spill inside the fume hood, contain it with an inert absorbent material. Do not use combustible materials. Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's EHS department immediately.
-
Waste Disposal : All waste, including surplus chemical and contaminated disposables, must be disposed of as hazardous chemical waste.[14] Follow all local, state, and federal regulations. Do not discharge to drains or soil.[4]
References
- Appendix E. Types of Gloves and their Advantages and Disadvantages. (n.d.). Retrieved from University of California, Los Angeles, Department of Chemistry and Biochemistry.
- Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved from University of California, Los Angeles, Environmental Health & Safety.
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). Thomasnet.
- Safety D
- A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority.
- 5 Types of PPE for Hazardous Chemicals. (2022, December 7).
- SAFETY DATA SHEET. (2023, October 11). CymitQuimica.
- SAFETY DATA SHEET. (2024, March 29). Fisher Scientific.
- SAFETY D
- SAFETY DATA SHEET. (2021, December 24). Fisher Scientific.
- SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.
- 2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione. (n.d.). PubChem.
- Material Safety D
- Safeguarding Your Research: A Comprehensive Guide to Handling N-(2-Aminophenyl)-2-chloronicotinamide. (n.d.). Benchchem.
- Synthesis and optical properties of some isoindole-1,3-dione compounds. (n.d.).
- 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-. (n.d.). NIST WebBook.
- MSDS of 2-Hydroxyisoindoline-1,3-dione. (2016, April 22). Capot Chemical.
- 1H-Isoindole-1,3(2H)-dione, 2-(2-aMinophenyl)- synthesis. (n.d.). Chemicalbook.
- A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (n.d.). MDPI.
- 1H-Isoindole-1,3(2H)-dione - Substance Details. (n.d.). US EPA.
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (n.d.). MDPI.
- CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. (n.d.).
- Isoindole. (n.d.). Wikipedia.
Sources
- 1. 2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione | C14H10N2O2 | CID 617138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Isoindole-1,3(2H)-dione, 2-(2-aMinophenyl)- synthesis - chemicalbook [chemicalbook.com]
- 3. Isoindole - Wikipedia [en.wikipedia.org]
- 4. biosynth.com [biosynth.com]
- 5. fishersci.com [fishersci.com]
- 6. capotchem.com [capotchem.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. hsa.ie [hsa.ie]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. chemicea.com [chemicea.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. hazmatschool.com [hazmatschool.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
